molecular formula C23H24FNO4 B1663776 ZD 2138 CAS No. 140841-32-3

ZD 2138

Cat. No.: B1663776
CAS No.: 140841-32-3
M. Wt: 397.4 g/mol
InChI Key: SLZBEPLWGGRZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source;  inhibitor of leukotriene B4 synthesis

Properties

CAS No.

140841-32-3

Molecular Formula

C23H24FNO4

Molecular Weight

397.4 g/mol

IUPAC Name

6-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one

InChI

InChI=1S/C23H24FNO4/c1-25-21-5-3-16(11-17(21)4-6-22(25)26)15-29-20-13-18(12-19(24)14-20)23(27-2)7-9-28-10-8-23/h3-6,11-14H,7-10,15H2,1-2H3

InChI Key

SLZBEPLWGGRZAY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC1=O)C=C(C=C2)COC3=CC(=CC(=C3)C4(CCOCC4)OC)F

Other CAS No.

140841-32-3

Synonyms

6-((3-fluoro-5-(4-methoxy-3,4,5,6-tetrahydro-2H-pyran-4-yl)phenoxy)methyl)-1-methylquinol-2-one
ICI D2138
ICI-D2138
ZD 2138

Origin of Product

United States

Foundational & Exploratory

ZD 2138: A Technical Guide to its Mechanism of Action as a 5-Lipoxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD 2138, also known as ICI D2138, is a potent and selective, orally active inhibitor of 5-lipoxygenase (5-LOX).[1][2][3] This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators implicated in a variety of diseases, including asthma and other inflammatory conditions.[4][5] this compound has been investigated for its therapeutic potential in conditions such as aspirin-induced asthma.[6][7][8] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: A Non-Redox Inhibition of 5-Lipoxygenase

This compound functions as a specific, non-redox inhibitor of the 5-lipoxygenase enzyme.[1][2][6] The term "non-redox" signifies that its inhibitory action does not involve interfering with the iron atom's redox cycling within the enzyme's active site, a mechanism common to another class of 5-LOX inhibitors.[9] Instead, non-redox inhibitors like this compound are thought to bind to the enzyme at a site distinct from the catalytic iron, inducing a conformational change that prevents the enzyme from binding its substrate, arachidonic acid, or from carrying out the catalytic reaction. This specific mode of inhibition contributes to its high selectivity for 5-LOX over other enzymes in the arachidonic acid cascade, such as cyclooxygenases.[1][2]

By inhibiting 5-LOX, this compound effectively blocks the entire downstream cascade of leukotriene synthesis. This includes the production of leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are powerful bronchoconstrictors and increase vascular permeability.[4] The reduction in the synthesis of these inflammatory mediators is the primary basis for the therapeutic effects of this compound.

Quantitative Data on the Inhibitory Activity of this compound

The potency and selectivity of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available in the literature.

In Vitro Inhibition of Leukotriene Synthesis
System IC50
Murine Peritoneal Macrophages3 nM[1][2]
Human Blood20 nM[1][2]
In Vivo Inhibition of LTB4 Synthesis (Rat Models)
Time Post-Dose ED50 (p.o.)
3 hours0.9 mg/kg[1][2]
10 hours4.0 mg/kg[1][2]
20 hours80.0 mg/kg[1][2]
Clinical Inhibition of Leukotriene Production in Humans (350 mg dose)
Parameter Inhibition
Ex Vivo LTB4 Generation in Whole Blood (at 12 hours)72%[6][7][8]
Rise in Urinary LTE4 Excretion (at 6 hours post-aspirin challenge)74%[6][7][8]
Selectivity of this compound
Enzyme Ratio (Cyclo-oxygenase: 5-Lipoxygenase) >20,000 [1][2]

Signaling Pathways and Experimental Workflows

To visually represent the context of this compound's action and the methods used to study it, the following diagrams have been generated.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 PLA2 Phospholipase A2 LTA4 Leukotriene A4 Arachidonic Acid->LTA4 5-LOX 5-LOX 5-Lipoxygenase LTB4 Leukotriene B4 LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 LTA4->LTC4 LTC4 Synthase LTA4 Hydrolase LTA4 Hydrolase LTC4 Synthase LTC4 Synthase LTD4 Leukotriene D4 LTC4->LTD4 LTE4 Leukotriene E4 LTD4->LTE4 ZD2138 ZD2138 ZD2138->5-LOX Inhibits

Figure 1: 5-Lipoxygenase Signaling Pathway and the inhibitory action of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Whole_Blood Whole Blood Sample Incubation Incubate with this compound or Vehicle Whole_Blood->Incubation Stimulation Stimulate with Calcium Ionophore A23187 Incubation->Stimulation Termination Terminate Reaction & Centrifuge Stimulation->Termination Plasma_Collection Collect Plasma Supernatant Termination->Plasma_Collection Extraction Solid Phase or Liquid-Liquid Extraction Plasma_Collection->Extraction Quantification Quantify LTB4 via LC-MS/MS or EIA Extraction->Quantification G cluster_collection Sample Collection cluster_processing_analysis Sample Processing and Analysis Urine_Collection 24-hour Urine Collection Stabilization Add Preservatives/Stabilizers Urine_Collection->Stabilization Storage Store at -70°C Stabilization->Storage Thawing Thaw and Centrifuge Storage->Thawing Extraction Solid Phase Extraction Thawing->Extraction Analysis LC-MS/MS or Immunoassay Extraction->Analysis Normalization Normalize to Creatinine Levels Analysis->Normalization

References

ZD 2138: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZD 2138, also known as ICI D2138, is a potent and selective, orally active non-redox inhibitor of 5-lipoxygenase (5-LOX). Developed by ICI Pharmaceuticals (later AstraZeneca), it represented a significant advancement in the pursuit of novel anti-inflammatory agents targeting the leukotriene pathway. While its clinical development for asthma and rheumatoid arthritis was ultimately discontinued, the discovery and preclinical evaluation of this compound provide valuable insights into the pharmacology of 5-LOX inhibitors and the chemical space for designing such molecules. This document provides an in-depth technical overview of the discovery, proposed synthesis, and biological activity of this compound.

Discovery and Rationale

The discovery of this compound was driven by the understanding that leukotrienes, particularly LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), are potent mediators of inflammation and allergic responses.[1] These eicosanoids are produced from arachidonic acid via the 5-lipoxygenase pathway and are implicated in the pathophysiology of a range of inflammatory conditions, including asthma, rheumatoid arthritis, and inflammatory bowel disease.

This compound was designed as a non-redox inhibitor of 5-LOX, a class of inhibitors that do not interact with the enzyme's active site iron atom. This was a deliberate strategy to avoid the potential for off-target effects and toxicity associated with some redox-active and iron-chelating 5-LOX inhibitors.[1] The primary goal was to develop a potent and selective inhibitor with good oral bioavailability and a favorable safety profile.

Synthesis Pathway

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single source, a plausible synthetic route can be constructed based on known chemical transformations and the synthesis of its precursors and analogous compounds. The proposed pathway involves the synthesis of two key intermediates, 3-(1-hydroxy-1-methylethyl)benzenesulfonyl chloride and N-(4-fluoro-3-phenoxyphenyl)-2-methoxyethylamine, followed by their condensation.

Proposed Synthetic Workflow

G cluster_1 Synthesis of Intermediate A cluster_2 Synthesis of Intermediate B cluster_3 Final Condensation A1 3-Acetylbenzenesulfonyl chloride A3 3-(1-Hydroxy-1-methylethyl)benzenesulfonyl chloride (Intermediate A) A1->A3 Grignard Reaction A2 Methylmagnesium bromide A2->A3 B1 4-Fluoro-3-phenoxyaniline B3 N-(4-Fluoro-3-phenoxyphenyl)-2-methoxyacetamide B1->B3 Acylation B2 2-Methoxyacetyl chloride B2->B3 B5 N-(4-Fluoro-3-phenoxyphenyl)-2-methoxyethylamine (Intermediate B) B3->B5 Reduction B4 Lithium aluminum hydride B4->B5 C1 Intermediate A C3 This compound C1->C3 Sulfonamide formation (in the presence of a base) C2 Intermediate B C2->C3 G A Prepare test compound dilutions B Incubate 5-LOX enzyme with test compound or vehicle A->B C Initiate reaction with arachidonic acid B->C D Stop reaction after a defined time C->D E Quantify leukotriene production (e.g., LTB4 by EIA/LC-MS) D->E F Calculate % inhibition and IC50 value E->F G AA Arachidonic Acid LOX5 5-Lipoxygenase AA->LOX5 HPETE 5-HPETE LOX5->HPETE LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation (Chemotaxis, Vascular Permeability, Bronchoconstriction) LTB4->Inflammation LTC4->Inflammation ZD2138 This compound ZD2138->LOX5 Inhibition

References

ZD 2138: A Potent and Selective 5-Lipoxygenase Inhibitor for Leukotriene Synthesis Modulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ZD 2138 is a potent, selective, and specific non-redox inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes.[1][2][3][4] Leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are powerful inflammatory mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma.[1][5][6] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action in inhibiting leukotriene synthesis. It includes a detailed summary of its inhibitory activity, experimental protocols for key assays, and a visual representation of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of inflammation and the development of novel anti-inflammatory therapeutics.

Introduction to this compound and its Role in Leukotriene Synthesis Inhibition

This compound, a quinolone derivative, exerts its pharmacological effect by directly targeting and inhibiting the 5-lipoxygenase enzyme.[7] 5-LOX is the initial and rate-limiting enzyme in the metabolic cascade that converts arachidonic acid into leukotrienes. By inhibiting this enzyme, this compound effectively blocks the production of both LTB4, a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes, which are known to cause bronchoconstriction, increased vascular permeability, and mucus secretion.[5][6] Its efficacy in reducing leukotriene levels has been demonstrated in both in vitro and in vivo studies, highlighting its potential as a therapeutic agent for leukotriene-mediated diseases such as asthma.[1][2]

Quantitative Data on the Inhibitory Activity of this compound

The inhibitory potency of this compound against leukotriene synthesis has been quantified in various studies. The following tables summarize the key quantitative data, providing a clear comparison of its efficacy under different experimental conditions.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay SystemIC50 ValueReference
Leukotriene D4 (LTD4) ReleaseAntigen-stimulated guinea-pig lung0.3 ± 0.06 µM[7]
Leukotriene B4 (LTB4) ReleaseAntigen-stimulated guinea-pig lung0.4 ± 0.09 µM[7]

Table 2: Ex Vivo and In Vivo Inhibition of Leukotriene Synthesis by this compound in Human Studies

ParameterStudy PopulationDosageInhibitionTime PointReference
Ex vivo LTB4 GenerationAspirin-sensitive asthmatic subjects350 mg (single oral dose)72%12 hours post-dose[2]
Urinary LTE4 ExcretionAspirin-sensitive asthmatic subjects350 mg (single oral dose)74% (inhibition of rise after aspirin challenge)6 hours post-aspirin[2]
Ex vivo LTB4 GenerationAsthmatic subjects with allergen-induced responses350 mg (single oral dose)82%Not specified[1]
Urinary LTE4 ExcretionAsthmatic subjects with allergen-induced responses350 mg (single oral dose)52% reductionNot specified[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables.

Ex Vivo Calcium Ionophore-Stimulated LTB4 Generation in Whole Blood

This assay is a common method to assess the activity of 5-LOX inhibitors on LTB4 production in a physiologically relevant matrix.

  • Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant (e.g., heparin).

  • Stimulation: Aliquots of whole blood are pre-incubated with either this compound at various concentrations or a vehicle control. Following pre-incubation, leukotriene synthesis is stimulated by the addition of a calcium ionophore, such as A23187 (typically at a final concentration of 10-50 µM). Calcium ionophores trigger the influx of calcium into leukocytes, activating 5-LOX.

  • Incubation: The blood samples are incubated at 37°C for a specified period (e.g., 30-60 minutes) to allow for LTB4 synthesis.

  • Termination and Sample Preparation: The reaction is stopped by placing the samples on ice and centrifuging to separate the plasma. The plasma is then collected and stored at -80°C until analysis. For analysis, plasma proteins are precipitated (e.g., with methanol or acetone), and the supernatant is collected.

  • LTB4 Quantification: The concentration of LTB4 in the processed plasma samples is determined using a competitive enzyme immunoassay (EIA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for greater specificity and sensitivity.

Urinary Leukotriene E4 (LTE4) Measurement by LC-MS/MS

Urinary LTE4 is a stable metabolite of the cysteinyl leukotrienes and serves as a biomarker for systemic cysteinyl leukotriene production.

  • Urine Collection: Urine samples are collected from subjects over a specified period (e.g., 24 hours). To prevent degradation of LTE4, a preservative and antioxidant (e.g., butylated hydroxytoluene) may be added to the collection container.

  • Sample Preparation (Solid-Phase Extraction):

    • An internal standard (e.g., deuterated LTE4) is added to a defined volume of urine.

    • The urine sample is acidified (e.g., with acetic acid).

    • The sample is loaded onto a C18 solid-phase extraction (SPE) cartridge.

    • The cartridge is washed with a low-organic solvent to remove interfering substances.

    • LTE4 and the internal standard are eluted from the cartridge with a high-organic solvent (e.g., methanol or acetonitrile).

    • The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: The reconstituted sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic or acetic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate LTE4 from other urinary components.

    • Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both LTE4 and its internal standard (Selected Reaction Monitoring - SRM), allowing for highly selective and sensitive quantification.

  • Data Analysis: The concentration of LTE4 in the urine sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of LTE4. The results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the 5-lipoxygenase signaling pathway and a typical experimental workflow for evaluating a 5-LOX inhibitor like this compound.

The 5-Lipoxygenase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol to Nucleus cluster_products Leukotriene Products cluster_effects Biological Effects Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (Activated by Stimuli) Membrane_Phospholipids->PLA2 Stimulus Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases 5_LOX_active 5-LOX (Active) Arachidonic_Acid->5_LOX_active Substrate FLAP FLAP FLAP->5_LOX_active Presents AA to 5_LOX_inactive 5-LOX (Inactive) 5_LOX_inactive->5_LOX_active Translocates to nuclear membrane LTA4 Leukotriene A4 (LTA4) 5_LOX_active->LTA4 Catalyzes LTA4_Synthase LTA4 Synthase LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase ZD2138 This compound ZD2138->5_LOX_active Inhibits LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 Produces LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 Produces Chemotaxis Neutrophil Chemotaxis LTB4->Chemotaxis LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 Metabolized to Bronchoconstriction Bronchoconstriction LTC4->Bronchoconstriction Vascular_Permeability Increased Vascular Permeability LTC4->Vascular_Permeability Mucus_Secretion Mucus Secretion LTC4->Mucus_Secretion LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Metabolized to LTD4->Bronchoconstriction LTD4->Vascular_Permeability LTD4->Mucus_Secretion LTE4->Bronchoconstriction

Caption: The 5-lipoxygenase signaling pathway and the inhibitory action of this compound.

Experimental Workflow for a Clinical Trial Evaluating this compound in Asthma

G cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (Double-Blind, Crossover) cluster_challenge Challenge & Monitoring cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (Asthmatic Subjects) Inclusion_Criteria Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Criteria Informed_Consent Informed Consent Inclusion_Criteria->Informed_Consent Baseline_Measurements Baseline Measurements (FEV1, Leukotriene Levels) Informed_Consent->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Treatment_Period_1 Treatment Period 1 (this compound or Placebo) Randomization->Treatment_Period_1 Washout Washout Period Treatment_Period_1->Washout Drug_Administration Drug/Placebo Administration Treatment_Period_1->Drug_Administration Treatment_Period_2 Treatment Period 2 (Crossover to other treatment) Washout->Treatment_Period_2 Treatment_Period_2->Drug_Administration Challenge Aspirin/Allergen Challenge Drug_Administration->Challenge Monitoring Monitor FEV1 & Symptoms Challenge->Monitoring Sample_Collection Blood & Urine Sample Collection Challenge->Sample_Collection Statistical_Analysis Statistical Analysis (Efficacy & Biomarkers) Monitoring->Statistical_Analysis Leukotriene_Analysis LTB4 & LTE4 Quantification Sample_Collection->Leukotriene_Analysis Leukotriene_Analysis->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Caption: A typical experimental workflow for a clinical trial of this compound in asthma.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of 5-lipoxygenase. Its ability to significantly reduce the production of key pro-inflammatory leukotrienes, LTB4 and the cysteinyl leukotrienes, has been consistently demonstrated in preclinical and clinical studies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on novel anti-inflammatory therapies. The visualization of the 5-lipoxygenase pathway and experimental workflows further clarifies the mechanism of action and the scientific process for evaluating such inhibitors. Further research into the clinical applications of this compound and similar 5-LOX inhibitors is warranted to fully explore their therapeutic potential in a range of inflammatory disorders.

References

Pharmacological Profile of ZD 2138: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD 2138 is a potent and selective, non-redox inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are potent inflammatory mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, in vitro and in vivo effects, and its potential therapeutic application in asthma, with a particular focus on aspirin-exacerbated respiratory disease (AERD).

Introduction

Leukotrienes are a family of eicosanoid inflammatory mediators synthesized from arachidonic acid by the action of 5-lipoxygenase. They play a crucial role in the inflammatory cascade, contributing to bronchoconstriction, mucus secretion, microvascular permeability, and the recruitment of inflammatory cells. The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are particularly potent bronchoconstrictors and are key mediators in the pathogenesis of asthma. This compound was developed as a specific inhibitor of 5-LOX to block the production of all leukotrienes and thereby exert a therapeutic effect in inflammatory conditions such as asthma.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This inhibition is specific and occurs through a non-redox mechanism. By blocking 5-LOX, this compound prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in the leukotriene biosynthesis pathway. This leads to a reduction in the production of all downstream leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

Signaling Pathway of 5-Lipoxygenase and Leukotriene Synthesis

The following diagram illustrates the 5-lipoxygenase pathway and the point of intervention for this compound.

Leukotriene Synthesis Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-LOX LTA4 LTA4 5-HPETE->LTA4 LTB4 LTB4 LTA4->LTB4 LTA4 Hydrolase LTC4 LTC4 LTA4->LTC4 LTC4 Synthase LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 This compound This compound 5-Lipoxygenase (5-LOX) 5-Lipoxygenase (5-LOX) This compound->5-Lipoxygenase (5-LOX) PLA2 PLA2 LTA4 Hydrolase LTA4 Hydrolase LTC4 Synthase LTC4 Synthase

This compound inhibits the 5-lipoxygenase enzyme, blocking leukotriene synthesis.

In Vitro Pharmacology

Potency and Selectivity

This compound has demonstrated potent and selective inhibition of 5-lipoxygenase in in vitro studies. In a study using antigen-challenged guinea-pig lung tissue, this compound inhibited the release of leukotriene D4 (LTD4) and leukotriene B4 (LTB4) with the following IC50 values:

LeukotrieneIC50 (µM)
LTD40.3 ± 0.06
LTB40.4 ± 0.09

Importantly, this compound showed high selectivity for 5-LOX. At concentrations approximately ten times higher than its IC50 for leukotriene inhibition, it had no effect on the antigen-induced release of thromboxane B2, indicating a lack of inhibitory activity against phospholipase A2, cyclooxygenase, or thromboxane synthetase. Furthermore, it did not inhibit histamine release, suggesting it does not have a generalized effect on mediator release processes.

Experimental Protocol: In Vitro 5-Lipoxygenase Inhibition Assay (Generalized)

While the specific protocol used for this compound is not publicly available, a general methodology for assessing 5-lipoxygenase inhibition in vitro is as follows:

  • Enzyme Source: A preparation containing 5-lipoxygenase is obtained, for example, from isolated and stimulated human polymorphonuclear leukocytes (PMNs) or a cell-free supernatant from sonicated RBL-1 cells.

  • Substrate: Arachidonic acid is used as the substrate for the enzyme reaction.

  • Incubation: The enzyme preparation is pre-incubated with various concentrations of the test inhibitor (e.g., this compound) or vehicle control for a specified period at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid and a stimulating agent, such as calcium ionophore A23187.

  • Reaction Termination: After a defined incubation time, the reaction is terminated, often by the addition of a cold organic solvent to precipitate proteins and extract the lipid mediators.

  • Quantification of Leukotrienes: The levels of the produced leukotrienes (e.g., LTB4, LTC4) in the supernatant are quantified using sensitive analytical methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined by non-linear regression analysis.

In Vitro 5-LOX Inhibition Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_analysis Analysis Enzyme Source Enzyme Source Pre-incubation Pre-incubation Enzyme Source->Pre-incubation This compound (Test Inhibitor) This compound (Test Inhibitor) This compound (Test Inhibitor)->Pre-incubation Vehicle Control Vehicle Control Vehicle Control->Pre-incubation Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Add Substrate (Arachidonic Acid) Reaction Termination Reaction Termination Reaction Initiation->Reaction Termination Quantification (ELISA/HPLC) Quantification (ELISA/HPLC) Reaction Termination->Quantification (ELISA/HPLC) Data Analysis (IC50) Data Analysis (IC50) Quantification (ELISA/HPLC)->Data Analysis (IC50)

A generalized workflow for determining the in vitro 5-LOX inhibitory activity.

Preclinical In Vivo Pharmacology

In preclinical studies using guinea pigs, this compound was shown to be effective in inhibiting allergen-induced pulmonary bronchoconstriction.[2] It also reduced neurally-induced, fast-acting, kallikrein-ergic constriction of isolated airways in this species.[2] These findings provided the rationale for investigating its therapeutic potential in asthma.

Clinical Pharmacology

A Study in Aspirin-Induced Asthma

A key clinical investigation of this compound was a randomized, double-blind, placebo-controlled, crossover study in patients with aspirin-induced asthma.[1]

Experimental Protocol:

  • Subjects: Seven subjects with a history of aspirin-sensitive asthma.[1]

  • Treatment: A single oral dose of 350 mg of this compound or a matching placebo was administered on two separate occasions, with a two-week washout period in between.[1]

  • Aspirin Challenge: Four hours after the administration of this compound or placebo, a single oral dose of aspirin was given to induce an asthmatic response.[1]

  • Pharmacodynamic Assessments:

    • Pulmonary Function: Forced expiratory volume in one second (FEV1) was measured for six hours following the aspirin challenge.[1]

    • Biomarkers:

      • Urinary levels of leukotriene E4 (LTE4) were measured at regular intervals.[1]

      • Ex vivo calcium ionophore-stimulated leukotriene B4 (LTB4) generation in whole blood was assessed.[1]

Results:

This compound demonstrated significant protective effects against aspirin-induced bronchoconstriction and effectively inhibited leukotriene production.

ParameterPlaceboThis compound% Inhibition by this compound
Fall in FEV1 after aspirin challenge20.3% (± 4.9%)4.9% (± 2.9%)-
Ex vivo LTB4 generation in whole blood (at 12 hours)--72%
Rise in urinary LTE4 excretion (at 6 hours post-aspirin)--74%

These results indicate that a single 350 mg oral dose of this compound provides substantial inhibition of the 5-lipoxygenase pathway, leading to a clinically meaningful attenuation of the asthmatic response to aspirin in sensitive individuals.[1]

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, half-life, bioavailability, and clearance, are not publicly available.

Summary and Conclusion

This compound is a potent and selective inhibitor of 5-lipoxygenase. In vitro studies have confirmed its ability to inhibit the production of both LTB4 and cysteinyl leukotrienes with high selectivity. A clinical study in patients with aspirin-induced asthma demonstrated that a single oral dose of 350 mg of this compound significantly attenuated the aspirin-induced fall in FEV1 and markedly inhibited the in vivo production of leukotrienes. These findings support the mechanism of action of this compound and suggest its potential as a therapeutic agent for the treatment of asthma, particularly in patient populations where leukotrienes play a prominent pathogenic role, such as in aspirin-exacerbated respiratory disease. Further research would be required to fully characterize its pharmacokinetic profile and to establish its efficacy and safety in larger patient populations.

References

ZD 2138: A Technical Guide to a Non-Redox 5-Lipoxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD 2138, chemically identified as 6-[(3-fluoro-5-[4-methoxy-3,4,5,6-tetrahydro-2H-pyran-4-yl])phenoxy- methyl]-1-methyl-2-quinolone, is a potent and selective, orally active inhibitor of 5-lipoxygenase (5-LOX). As a non-redox inhibitor, it offers a distinct mechanism of action compared to redox-active compounds or iron chelators. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and development of 5-lipoxygenase inhibitors for inflammatory and respiratory diseases.

Introduction to 5-Lipoxygenase and the Rationale for Inhibition

The 5-lipoxygenase (5-LOX) pathway is a critical component of the inflammatory cascade. The enzyme 5-LOX catalyzes the conversion of arachidonic acid into bioactive lipids known as leukotrienes. These signaling molecules, particularly leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent mediators of inflammation and allergic responses. They are implicated in the pathophysiology of a range of diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.

Inhibition of 5-LOX presents a compelling therapeutic strategy to attenuate the production of these pro-inflammatory mediators. Unlike leukotriene receptor antagonists, which block the action of specific leukotrienes, 5-LOX inhibitors prevent the synthesis of all leukotrienes, offering a broader therapeutic effect.

This compound: A Non-Redox Inhibitor of 5-Lipoxygenase

This compound is distinguished as a non-redox inhibitor of 5-LOX. This classification signifies that its inhibitory mechanism does not rely on scavenging free radicals or chelating the non-heme iron atom within the enzyme's active site, a mechanism common to many other 5-LOX inhibitors like zileuton. This non-redox mechanism is thought to contribute to a more specific and potentially safer pharmacological profile.

Mechanism of Action

The precise molecular interactions of this compound with 5-LOX are not fully elucidated in the public domain. However, based on the characteristics of non-redox inhibitors, it is hypothesized that this compound binds to a specific allosteric or substrate-binding site on the 5-LOX enzyme. This binding induces a conformational change that prevents the proper orientation of arachidonic acid for catalysis, thereby inhibiting the synthesis of leukotrienes without directly interacting with the catalytic iron.

G cluster_pathway 5-Lipoxygenase Signaling Pathway cluster_inhibition Inhibition by this compound AA Arachidonic Acid FLAP FLAP AA->FLAP translocation FiveLOX 5-Lipoxygenase (5-LOX) FLAP->FiveLOX presentation FiveHPETE 5-HPETE FiveLOX->FiveHPETE Oxygenation LTA4 Leukotriene A4 (LTA4) FiveHPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation & Allergic Response LTB4->Inflammation LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTC4->Inflammation LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->Inflammation LTE4->Inflammation ZD2138 This compound (Non-Redox Inhibitor) ZD2138->FiveLOX Binds & Inhibits

Figure 1. 5-Lipoxygenase signaling pathway and inhibition by this compound.

Quantitative Data

The potency of this compound has been evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibition of 5-Lipoxygenase by this compound
Assay SystemSpeciesIC50Reference
Leukotriene B4 SynthesisMurine Peritoneal Macrophages3 nM[1]
Leukotriene B4 SynthesisHuman Blood20 nM[1]
Table 2: Ex Vivo and In Vivo Efficacy of this compound
ModelSpeciesEndpointRouteED50 / ID50Time Post-DoseReference
Ex Vivo LTB4 SynthesisRatInhibition of LTB4 in bloodp.o.0.9 mg/kg3 h[1]
Ex Vivo LTB4 SynthesisRatInhibition of LTB4 in bloodp.o.4.0 mg/kg10 h[1]
Ex Vivo LTB4 SynthesisRatInhibition of LTB4 in bloodp.o.80.0 mg/kg20 h[1]
Zymosan-Inflamed Air PouchRatInhibition of LTB4 productionp.o.Similar to ex vivo-[1]
Arachidonic Acid-Induced Ear EdemaMouseInhibition of edemap.o.~1.8 mg/kg-[1]
Antigen-Induced BronchoconstrictionGuinea PigInhibition of bronchoconstrictioni.v.~0.1 mg/kg-[1]
Table 3: Comparison of this compound and Zileuton
ModelSpeciesThis compound PotencyZileuton PotencyFold DifferenceReference
Ex Vivo LTB4 Synthesis (3h)RatED50 = 0.9 mg/kgED50 = 5 mg/kg~5.6x more potent[1]
Ex Vivo LTB4 Synthesis (10h)RatED50 = 4.0 mg/kgED50 = 20 mg/kg5x more potent[1]
Arachidonic Acid-Induced Ear EdemaMouseID50 ~1.8 mg/kg~10x less potent~10x more potent[1]
Antigen-Induced BronchoconstrictionGuinea PigID50 ~0.1 mg/kg i.v.~10x less potent~10x more potent[1]
Topical Plasma ExtravasationRabbitID30 = 1.08 nmol/site~40x less potent~40x more potent[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro 5-Lipoxygenase Activity Assay

This protocol describes a general method for determining the inhibitory activity of compounds against 5-lipoxygenase.

G start Start prep_enzyme Prepare 5-LOX solution (e.g., from human PMNs or recombinant) start->prep_enzyme pre_incubate Pre-incubate 5-LOX with this compound (e.g., 15 min at 37°C) prep_enzyme->pre_incubate prep_inhibitor Prepare this compound dilutions prep_inhibitor->pre_incubate add_substrate Add Arachidonic Acid to initiate reaction pre_incubate->add_substrate incubate Incubate (e.g., 10 min at 37°C) add_substrate->incubate stop_reaction Stop reaction (e.g., add organic solvent) incubate->stop_reaction extract Extract Leukotrienes stop_reaction->extract analyze Analyze LTB4 levels (e.g., by ELISA or LC-MS/MS) extract->analyze calculate Calculate IC50 analyze->calculate end End calculate->end

Figure 2. Workflow for in vitro 5-lipoxygenase activity assay.

Materials:

  • Purified human recombinant 5-LOX or isolated human polymorphonuclear leukocytes (PMNs) as a source of 5-LOX.

  • Arachidonic acid (substrate)

  • This compound (test inhibitor)

  • Calcium ionophore A23187 (for cell-based assays)

  • Assay buffer (e.g., PBS with calcium and magnesium)

  • Organic solvent for reaction termination and extraction (e.g., methanol, acetonitrile)

  • ELISA kit for LTB4 quantification or LC-MS/MS system

Procedure:

  • Enzyme Preparation: Prepare a working solution of 5-LOX in assay buffer. If using PMNs, isolate the cells from fresh human blood and resuspend in buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.

  • Pre-incubation: In a microplate or microcentrifuge tubes, add the 5-LOX enzyme preparation and the different concentrations of this compound. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well/tube. If using intact cells, co-stimulation with a calcium ionophore like A23187 is required to activate the 5-LOX pathway.

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent.

  • Leukotriene Extraction: Centrifuge the samples to pellet any precipitate and collect the supernatant containing the leukotrienes.

  • Quantification: Analyze the levels of LTB4 in the supernatant using a specific and sensitive method such as ELISA or LC-MS/MS.

  • Data Analysis: Plot the percentage of inhibition of LTB4 production against the concentration of this compound. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Arachidonic Acid-Induced Mouse Ear Edema Model

This in vivo model is used to assess the anti-inflammatory activity of compounds that inhibit the metabolism of arachidonic acid.

G start Start administer_drug Administer this compound or vehicle (e.g., p.o.) to mice start->administer_drug wait Waiting period (e.g., 1 hour) administer_drug->wait induce_edema Topically apply Arachidonic Acid to one ear wait->induce_edema apply_vehicle Apply vehicle to the contralateral ear wait->apply_vehicle wait_edema Allow edema to develop (e.g., 1 hour) induce_edema->wait_edema apply_vehicle->wait_edema measure_edema Measure ear thickness or punch biopsy weight wait_edema->measure_edema calculate_inhibition Calculate % inhibition of edema measure_edema->calculate_inhibition end End calculate_inhibition->end

Figure 3. Workflow for arachidonic acid-induced mouse ear edema model.

Materials:

  • Male or female mice (e.g., Swiss or BALB/c)

  • This compound

  • Arachidonic acid

  • Acetone (vehicle for arachidonic acid)

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Micrometer or punch biopsy tool and balance

Procedure:

  • Drug Administration: Administer this compound or its vehicle to groups of mice via the desired route (e.g., oral gavage).

  • Waiting Period: Allow a specific time for drug absorption (e.g., 1 hour).

  • Induction of Edema: Topically apply a solution of arachidonic acid in acetone to the inner and outer surfaces of one ear of each mouse. Apply the vehicle (acetone) to the contralateral ear as a control.

  • Edema Development: Allow a set amount of time for the edema to develop (e.g., 1 hour).

  • Measurement of Edema: Euthanize the mice and measure the extent of edema. This can be done by measuring the thickness of the ear with a micrometer or by taking a standard-sized punch biopsy from both ears and weighing them. The difference in weight between the arachidonic acid-treated and vehicle-treated ears represents the edema.

  • Data Analysis: Calculate the percentage of inhibition of edema for the this compound-treated groups compared to the vehicle-treated control group. Determine the ID50 value, which is the dose of the drug that causes 50% inhibition of the edema.

Antigen-Induced Bronchoconstriction in Guinea Pigs

This model is used to evaluate the efficacy of potential anti-asthma drugs in a relevant model of allergic airway inflammation.

G start Start sensitize Sensitize guinea pigs (e.g., with ovalbumin) start->sensitize wait_sensitization Waiting period for sensitization (e.g., 2-3 weeks) sensitize->wait_sensitization administer_drug Administer this compound or vehicle (e.g., i.v. or p.o.) wait_sensitization->administer_drug challenge Challenge with aerosolized antigen (e.g., ovalbumin) administer_drug->challenge measure_bronchoconstriction Measure changes in airway resistance and compliance challenge->measure_bronchoconstriction calculate_inhibition Calculate % inhibition of bronchoconstriction measure_bronchoconstriction->calculate_inhibition end End calculate_inhibition->end

References

Investigating the targets of ZD 2138

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Targets of ATI-2138 (formerly ZD 2138)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATI-2138, previously known as this compound, is an investigational, orally administered, covalent inhibitor with a novel dual-targeting mechanism of action.[1] It potently and selectively inhibits both Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[2][3][4] This dual activity allows ATI-2138 to interrupt T-cell signaling through two distinct pathways, giving it the potential for therapeutic efficacy in a range of T-cell-mediated autoimmune and inflammatory diseases.[1][3] Clinical and preclinical studies have explored its utility in conditions such as atopic dermatitis, alopecia areata, and ulcerative colitis.[2]

Core Molecular Targets

The primary molecular targets of ATI-2138 are:

  • Interleukin-2-inducible T-cell kinase (ITK): A member of the Tec family of non-receptor tyrosine kinases, ITK is a crucial component of the T-cell receptor (TCR) signaling pathway. Its inhibition affects T-cell differentiation and activation.[2][4]

  • Janus kinase 3 (JAK3): A member of the Janus kinase family, JAK3 plays a critical role in cytokine signaling. It forms a heterodimer with JAK1 and is essential for signal transduction downstream of receptors that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][4]

ATI-2138 is a covalent inhibitor, meaning it forms a permanent bond with its target enzymes, leading to irreversible inhibition.[3]

Quantitative Data on Target Inhibition

The inhibitory activity of ATI-2138 has been quantified in various biochemical and cellular assays. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

Target EnzymeIC50 (nM)Assay TypeReference
ITK0.18Biochemical[5]
TXK (a Tec kinase)0.83Biochemical[5]
JAK30.52Biochemical[5]
JAK1>2200Biochemical[5]
JAK2>2200Biochemical[5]
Tyk2>2200Biochemical[5]
IL-2-induced IFN-γ production10Human Whole Blood[5]
IL-15-induced IFN-γ production7Human Whole Blood[5]
Th17 cell cytokine production (IL-17A, IL-21, TNF-α)47Human PBMCs[5]

Signaling Pathways Targeted by ATI-2138

ATI-2138's dual-targeting strategy allows it to modulate two critical signaling cascades in T-cells.

T-Cell Receptor (TCR) Signaling Pathway

ITK is a key downstream effector of the T-cell receptor. Upon TCR activation, ITK is recruited to the plasma membrane and activated, leading to the phosphorylation of phospholipase C gamma 1 (PLCγ1). This initiates a cascade of downstream signaling events, ultimately resulting in T-cell activation, proliferation, and cytokine production. By inhibiting ITK, ATI-2138 effectively dampens the T-cell response to antigen presentation.

TCR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Antigen Antigen TCR TCR Antigen->TCR Binds ITK ITK TCR->ITK Activates PLCg1 PLCg1 ITK->PLCg1 Phosphorylates Downstream_Signaling Downstream Signaling PLCg1->Downstream_Signaling T_Cell_Activation T-Cell Activation Downstream_Signaling->T_Cell_Activation ATI_2138 ATI_2138 ATI_2138->ITK Inhibits

TCR Signaling Inhibition by ATI-2138
JAK-STAT Signaling Pathway

JAK3 is essential for signaling from cytokines that use the common gamma chain. When a cytokine binds to its receptor, it brings the associated JAKs (in this case, primarily JAK1 and JAK3) into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression, leading to lymphocyte proliferation and activation. ATI-2138's inhibition of JAK3 specifically blocks this pathway for a subset of crucial immune-regulating cytokines.

JAK_STAT_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Cytokine IL-2, IL-4, etc. Receptor γc Receptor Cytokine->Receptor Binds JAK1 JAK1 JAK3 JAK3 Receptor->JAK3 Activates JAK1->JAK3 Phosphorylates STAT STAT JAK3->STAT Phosphorylates Gene_Expression Gene Expression STAT->Gene_Expression Translocates to Nucleus ATI_2138 ATI_2138 ATI_2138->JAK3 Inhibits

JAK-STAT Signaling Inhibition by ATI-2138

Experimental Protocols

While detailed, step-by-step experimental protocols for ATI-2138 are proprietary to the manufacturer, the following outlines the general methodologies employed in its characterization based on published literature.

Biochemical Kinase Assays
  • Objective: To determine the direct inhibitory activity of ATI-2138 on purified kinases.

  • General Protocol:

    • Recombinant human kinase enzymes (ITK, JAK3, etc.) are incubated with a specific substrate (e.g., a peptide or protein) and ATP in a suitable buffer system.

    • ATI-2138 is added at varying concentrations.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like radiometric assays (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays
  • Objective: To assess the functional effects of ATI-2138 on intracellular signaling pathways in a cellular context.

  • Example: Inhibition of IL-2-stimulated STAT5 phosphorylation in Human PBMCs

    • Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

    • Cells are pre-incubated with various concentrations of ATI-2138.

    • The cells are then stimulated with a known concentration of recombinant human Interleukin-2 (IL-2) to activate the JAK1/JAK3-STAT5 pathway.

    • After a short incubation period, the cells are fixed and permeabilized.

    • The level of phosphorylated STAT5 (pSTAT5) is measured using flow cytometry with a fluorescently labeled antibody specific for pSTAT5.

    • The reduction in pSTAT5 signal in the presence of ATI-2138 is used to determine its cellular potency.

Animal Models of Inflammatory Disease
  • Objective: To evaluate the in vivo efficacy of ATI-2138 in preclinical models of autoimmune and inflammatory diseases.

  • General Workflow:

    • A disease model is induced in laboratory animals (e.g., collagen-induced arthritis in rats or T-cell transfer model of colitis in mice).

    • Animals are randomized into vehicle control and ATI-2138 treatment groups.

    • ATI-2138 is administered orally at different dose levels for a specified duration.

    • Disease progression is monitored using clinical scoring systems (e.g., paw swelling in arthritis, weight loss in colitis).

    • At the end of the study, tissues are collected for histological analysis to assess inflammation and tissue damage.

    • Pharmacodynamic biomarkers may also be measured in blood or tissue samples to confirm target engagement.

Experimental_Workflow cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Assay Cell-Based Assay (e.g., pSTAT5 in PBMCs) Biochemical_Assay->Cell_Assay Informs Cellular Potency Animal_Model Induce Disease Model in Animals Cell_Assay->Animal_Model Justifies In Vivo Testing Treatment Administer ATI-2138 or Vehicle Animal_Model->Treatment Monitoring Monitor Clinical Signs of Disease Treatment->Monitoring Analysis Histological and Biomarker Analysis Monitoring->Analysis

General Experimental Workflow for ATI-2138 Evaluation

Conclusion

ATI-2138 is a potent and selective dual inhibitor of ITK and JAK3, representing a promising therapeutic strategy for T-cell-mediated diseases. Its mechanism of action, involving the simultaneous blockade of TCR and cytokine signaling pathways, has been validated through a combination of biochemical, cellular, and in vivo studies. The quantitative data on its inhibitory activity and the clear understanding of its molecular targets provide a strong rationale for its ongoing clinical development. Further research will continue to elucidate the full therapeutic potential and safety profile of this novel compound.

References

ZD 2138: A 5-Lipoxygenase Inhibitor for Aspirin-Sensitive Asthma Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspirin-sensitive asthma, also known as Aspirin-Exacerbated Respiratory Disease (AERD), is a severe and chronic inflammatory condition characterized by the triad of asthma, chronic rhinosinusitis with nasal polyposis, and respiratory reactions to aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs).[1] A key feature of AERD is the dysregulation of the arachidonic acid metabolic pathway, leading to an overproduction of cysteinyl leukotrienes (CysLTs), which are potent mediators of bronchoconstriction and inflammation.[2] ZD 2138 is a specific, non-redox inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes. This technical guide provides an in-depth overview of this compound for research in aspirin-sensitive asthma, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by directly inhibiting the 5-lipoxygenase enzyme. This action blocks the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor of all leukotrienes. By inhibiting this crucial step, this compound effectively reduces the production of both leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are powerful bronchoconstrictors and increase vascular permeability.[3] In the context of aspirin-sensitive asthma, where there is a characteristic overproduction of CysLTs, the inhibitory action of this compound on 5-LO is of significant therapeutic interest.

Quantitative Data on the Efficacy of this compound

Clinical studies have demonstrated the efficacy of this compound in attenuating the asthmatic response to aspirin challenge in sensitive individuals. The following tables summarize the key quantitative findings from a notable study.

Table 1: Effect of this compound on Aspirin-Induced Bronchoconstriction

TreatmentMean Maximum Percent Fall in FEV1 (± SEM)
Placebo20.3% (± 4.9%)
This compound (350 mg)4.9% (± 2.9%)

FEV1: Forced Expiratory Volume in 1 second. Data from a randomized, double-blind, placebo-controlled, crossover study in seven subjects with aspirin-sensitive asthma.[4]

Table 2: Inhibition of Leukotriene Production by this compound

BiomarkerTime PointPercent Inhibition
Ex vivo LTB4 generation in whole blood12 hours post-aspirin72%
Rise in urinary LTE4 excretion6 hours post-aspirin74%

Data from the same study as Table 1, demonstrating the biochemical efficacy of this compound.[4]

Experimental Protocols

Oral Aspirin Challenge Protocol

This protocol is designed to safely assess aspirin sensitivity in a controlled clinical research setting.[5][6][7]

Patient Selection Criteria:

  • Confirmed diagnosis of asthma.

  • History suggestive of aspirin sensitivity.

  • Baseline FEV1 ≥ 70% of predicted normal value.[5][7]

  • Stable asthma symptoms for at least two weeks prior to the challenge.

Procedure:

  • Discontinue leukotriene modifier drugs, antihistamines, and short-acting β2-agonists for at least 48 hours before the challenge.[6]

  • Record baseline FEV1, vital signs, and symptom score.

  • Administer placebo and monitor for 90 minutes.

  • If no reaction to placebo, administer an initial low dose of aspirin (e.g., 40.5 mg).[5][7]

  • Measure FEV1 and assess for symptoms every 30 minutes for 90 minutes.

  • If no reaction, administer escalating doses of aspirin (e.g., 81 mg, 162.5 mg, 325 mg) at 90-minute intervals.[5][7]

  • A positive reaction is defined as a ≥20% fall in FEV1 from baseline and/or the development of significant naso-ocular, gastrointestinal, or dermal symptoms.[6]

  • In case of a positive reaction, administer appropriate medical treatment (e.g., inhaled bronchodilators) and monitor the patient until symptoms resolve and FEV1 returns to baseline.

Measurement of Urinary Leukotriene E4 (LTE4) by Enzyme Immunoassay (EIA)

This protocol outlines the steps for quantifying the stable urinary metabolite of cysteinyl leukotrienes.[8][9][10]

Sample Collection and Preparation:

  • Collect a 24-hour urine sample or a second morning void.

  • Immediately after collection, add a preservative (e.g., butylated hydroxytoluene) to prevent ex vivo leukotriene generation.

  • Centrifuge the urine sample to remove particulate matter.

  • Store the supernatant at -70°C until analysis.

  • Prior to the assay, thaw the samples and perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the LTE4 and remove interfering substances.[10]

EIA Procedure (using a commercial kit):

  • Prepare the standard curve using the provided LTE4 standards.

  • Pipette the prepared standards and urine extracts into the wells of the EIA plate pre-coated with anti-LTE4 antibody.

  • Add the LTE4-alkaline phosphatase tracer to each well.

  • Incubate the plate according to the manufacturer's instructions (typically 18 hours at 4°C).

  • Wash the plate to remove unbound reagents.

  • Add the p-nitrophenyl phosphate substrate solution.

  • Incubate for a specified time to allow for color development.

  • Read the absorbance at 405 nm using a microplate reader.

  • Calculate the LTE4 concentration in the samples by interpolating from the standard curve. Results are typically normalized to urinary creatinine concentration.

Ex Vivo Leukotriene B4 (LTB4) Generation Assay

This assay measures the capacity of whole blood to synthesize LTB4 upon stimulation.[11][12][13]

Procedure:

  • Draw venous blood into a heparinized tube.

  • Within 2 hours of collection, pre-warm the blood to 37°C.

  • Stimulate LTB4 production by adding a calcium ionophore (e.g., A23187, final concentration 10 µM).[11]

  • Incubate for a defined period (e.g., 30 minutes) at 37°C with gentle agitation.[11]

  • Terminate the reaction by placing the tubes on ice and adding a chelating agent (e.g., EDTA).

  • Centrifuge to separate the plasma.

  • Extract the LTB4 from the plasma using a suitable organic solvent (e.g., methanol or a solid-phase extraction cartridge).

  • Quantify the LTB4 concentration in the extract using a validated method such as radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][13]

Signaling Pathways and Experimental Workflows

Arachidonic Acid Cascade in Aspirin-Sensitive Asthma

The following diagram illustrates the central role of the 5-lipoxygenase pathway in the pathophysiology of aspirin-sensitive asthma and the point of intervention for this compound.

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Pathophysiological Effects in AERD cluster_intervention Therapeutic Intervention Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-Lipoxygenase Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 / COX-2 LTA4 LTA4 5-HPETE->LTA4 LTB4 LTB4 LTA4->LTB4 LTA4 Hydrolase LTC4 LTC4 LTA4->LTC4 LTC4 Synthase Inflammation Inflammation LTB4->Inflammation LTD4 LTD4 LTC4->LTD4 Bronchoconstriction Bronchoconstriction LTC4->Bronchoconstriction Mucus Production Mucus Production LTC4->Mucus Production LTE4 LTE4 LTD4->LTE4 LTD4->Bronchoconstriction LTD4->Mucus Production Airway Remodeling Airway Remodeling LTE4->Airway Remodeling Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin H2->Prostaglandins (e.g., PGE2) Thromboxanes Thromboxanes Prostaglandin H2->Thromboxanes Bronchodilation (Reduced in AERD) Bronchodilation (Reduced in AERD) Prostaglandins (e.g., PGE2)->Bronchodilation (Reduced in AERD) This compound This compound This compound->5-HPETE Inhibits 5-LO Aspirin / NSAIDs Aspirin / NSAIDs Aspirin / NSAIDs->Prostaglandin H2 Inhibits COX-1

Caption: Arachidonic acid cascade in aspirin-sensitive asthma.

Experimental Workflow for a Clinical Trial of this compound

The following diagram outlines a typical workflow for a clinical trial investigating the efficacy of a 5-LO inhibitor like this compound in aspirin-sensitive asthma.

Experimental_Workflow cluster_screening Screening Phase cluster_baseline Baseline Assessment cluster_treatment Treatment Phase (Crossover Design) cluster_challenge Aspirin Challenge cluster_post_challenge Post-Challenge Assessment cluster_analysis Data Analysis Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline FEV1 Baseline FEV1 Informed Consent->Baseline FEV1 Baseline Urinary LTE4 Baseline Urinary LTE4 Informed Consent->Baseline Urinary LTE4 Baseline ex vivo LTB4 Baseline ex vivo LTB4 Informed Consent->Baseline ex vivo LTB4 Randomization Randomization Baseline FEV1->Randomization Treatment Period 1 Treatment Period 1 Randomization->Treatment Period 1 This compound or Placebo Aspirin Administration Aspirin Administration Treatment Period 1->Aspirin Administration Washout Period Washout Period Treatment Period 2 Treatment Period 2 Washout Period->Treatment Period 2 Crossover Treatment Period 2->Aspirin Administration FEV1 Monitoring FEV1 Monitoring Aspirin Administration->FEV1 Monitoring Symptom Assessment Symptom Assessment Aspirin Administration->Symptom Assessment Post-Challenge Urinary LTE4 Post-Challenge Urinary LTE4 Symptom Assessment->Post-Challenge Urinary LTE4 Post-Challenge ex vivo LTB4 Post-Challenge ex vivo LTB4 Symptom Assessment->Post-Challenge ex vivo LTB4 Post-Challenge ex vivo LTB4->Washout Period Statistical Analysis Statistical Analysis Post-Challenge ex vivo LTB4->Statistical Analysis Comparison of Treatment Effects Comparison of Treatment Effects Statistical Analysis->Comparison of Treatment Effects

Caption: Clinical trial workflow for this compound in AERD.

Conclusion

This compound, as a potent and specific 5-lipoxygenase inhibitor, represents a valuable tool for investigating the pathophysiology of aspirin-sensitive asthma. The quantitative data clearly demonstrate its ability to inhibit the production of key inflammatory mediators and protect against aspirin-induced bronchoconstriction. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute robust studies in this field. Further research utilizing this compound and similar compounds will continue to elucidate the complex mechanisms of AERD and pave the way for the development of more targeted and effective therapies.

References

Early-Phase Research on ZD 2138 Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD 2138, also known as ICI D2138, is a potent and selective, non-redox inhibitor of 5-lipoxygenase (5-LOX). The 5-LOX enzyme is a critical component of the inflammatory cascade, responsible for the synthesis of leukotrienes, which are potent mediators of inflammation and allergic responses. By inhibiting 5-LOX, this compound effectively reduces the production of leukotrienes, positioning it as a therapeutic candidate for inflammatory diseases, with a primary focus in early research on asthma. This technical guide provides an in-depth overview of the early-phase research on the efficacy of this compound, presenting key quantitative data, detailed experimental protocols from seminal studies, and visualizations of the relevant biological pathways and experimental workflows.

Core Efficacy Data

The following tables summarize the key quantitative efficacy data for this compound from in vitro and in vivo preclinical studies, as well as an early-phase clinical trial in patients with aspirin-induced asthma.

In Vitro Efficacy of this compound
AssaySystemParameterValueReference
Leukotriene Synthesis InhibitionMurine Peritoneal MacrophagesIC503 nM[1]
Leukotriene Synthesis InhibitionHuman BloodIC5020 nM[1]
Neurally Mediated Tachykinergic ContractionsGuinea Pig Isolated AirwayInhibition (at 1 µM)~50%
In Vivo Efficacy of this compound in Animal Models
ModelSpeciesEndpointParameterValueReference
Ex vivo Leukotriene B4 (LTB4) Synthesis InhibitionRatED50 (3h post-dose)0.9 mg/kg p.o.[1]
Ex vivo Leukotriene B4 (LTB4) Synthesis InhibitionRatED50 (10h post-dose)4.0 mg/kg p.o.[1]
Ex vivo Leukotriene B4 (LTB4) Synthesis InhibitionRatED50 (20h post-dose)80.0 mg/kg p.o.[1]
Arachidonic Acid-Induced Mouse Ear EdemaMouseID50~1.8 mg/kg p.o.
Antigen-Induced BronchoconstrictionGuinea PigID50~0.1 mg/kg i.v.
Early-Phase Clinical Efficacy of this compound in Aspirin-Induced Asthma
Study PopulationInterventionEndpointResultReference
7 subjects with aspirin-sensitive asthmaThis compound (350 mg) vs. PlaceboFall in FEV1 after aspirin challenge4.9% (this compound) vs. 20.3% (Placebo)[2]
7 subjects with aspirin-sensitive asthmaThis compound (350 mg)Inhibition of ex vivo LTB4 generation (12h)72%[2]
7 subjects with aspirin-sensitive asthmaThis compound (350 mg)Inhibition of urinary LTE4 excretion rise (6h)74%[2]

Signaling Pathway and Experimental Workflow

5-Lipoxygenase Signaling Pathway

The diagram below illustrates the 5-lipoxygenase (5-LOX) pathway, the target of this compound. The enzyme 5-LOX, in conjunction with 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotrienes, which are potent inflammatory mediators.

5-Lipoxygenase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (PLA2) LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LOX / FLAP FLAP FLAP 5-LOX 5-Lipoxygenase (5-LOX) ZD2138 This compound ZD2138->5-LOX LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation

Caption: The 5-Lipoxygenase (5-LOX) signaling cascade and the inhibitory action of this compound.

General Workflow for In Vitro 5-LOX Inhibition Assay

The following diagram outlines a typical experimental workflow for assessing the in vitro efficacy of a 5-LOX inhibitor like this compound.

In_Vitro_5-LOX_Inhibition_Workflow Cell_Culture 1. Cell Culture (e.g., Murine Macrophages, Human PMNs) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Incubation 3. Pre-incubation with this compound (various concentrations) Cell_Harvest->Incubation Stimulation 4. Stimulation of Leukotriene Synthesis (e.g., Calcium Ionophore A23187) Incubation->Stimulation Reaction_Stop 5. Reaction Termination Stimulation->Reaction_Stop Extraction 6. Leukotriene Extraction Reaction_Stop->Extraction Quantification 7. Quantification of Leukotrienes (e.g., HPLC, ELISA) Extraction->Quantification Data_Analysis 8. Data Analysis (IC50 determination) Quantification->Data_Analysis

Caption: A generalized workflow for determining the in vitro 5-LOX inhibitory activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early-phase research of this compound. These protocols are based on the available information from the referenced literature.

In Vitro Leukotriene Synthesis Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on leukotriene synthesis in isolated cells.

  • Cell Types:

    • Murine peritoneal macrophages.[1]

    • Human peripheral blood leukocytes.[1]

  • Protocol:

    • Cell Isolation and Preparation:

      • For murine peritoneal macrophages, cells are harvested from the peritoneal cavity of mice.

      • For human blood, leukocytes are isolated using standard density gradient centrifugation.

    • Incubation with Inhibitor: Cells are pre-incubated with varying concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 15-30 minutes) at 37°C.

    • Stimulation of Leukotriene Synthesis: Leukotriene production is initiated by adding a stimulating agent, such as the calcium ionophore A23187.

    • Reaction Termination: The reaction is stopped after a defined incubation time (e.g., 5-15 minutes) by adding a suitable quenching agent or by rapid cooling.

    • Leukotriene Quantification: The amount of synthesized leukotrienes (e.g., LTB4) in the cell supernatant is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).

    • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Animal Model of Asthma (Guinea Pig)
  • Objective: To evaluate the efficacy of this compound in an antigen-induced model of bronchoconstriction.

  • Animal Model: Actively sensitized guinea pigs.

  • Protocol:

    • Sensitization: Guinea pigs are actively sensitized to an antigen, typically ovalbumin, via intraperitoneal injections with an adjuvant (e.g., aluminum hydroxide) over a period of several weeks.

    • Drug Administration: this compound is administered intravenously (i.v.) at various doses prior to the antigen challenge.

    • Antigen Challenge: Sensitized animals are challenged with an aerosolized solution of the antigen (ovalbumin) to induce bronchoconstriction.

    • Measurement of Bronchoconstriction: Airway resistance is measured using a pneumotachograph or whole-body plethysmography. The increase in airway resistance following the antigen challenge is recorded.

    • Data Analysis: The percentage of inhibition of the antigen-induced bronchoconstriction is calculated for each dose of this compound. The dose that causes a 50% inhibition of the bronchoconstrictor response (ID50) is determined.

Clinical Study in Aspirin-Induced Asthma
  • Objective: To assess the protective effect of this compound against aspirin-induced bronchoconstriction in sensitive patients.[2]

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study.[2]

  • Participants: Seven subjects with a history of aspirin-sensitive asthma.[2]

  • Protocol:

    • Treatment: Subjects received a single oral dose of 350 mg of this compound or a matching placebo on two separate occasions, with a washout period of at least two weeks between treatments.[2]

    • Aspirin Challenge: Four hours after the administration of the study drug, a single oral dose of aspirin was administered to induce bronchoconstriction.[2]

    • Efficacy Assessment:

      • Pulmonary Function: Forced expiratory volume in one second (FEV1) was measured at baseline and for six hours following the aspirin challenge. The maximum percentage fall in FEV1 was determined.[2]

      • Biomarker Analysis:

        • Ex vivo LTB4 generation in whole blood stimulated with calcium ionophore was measured at baseline and at regular intervals after dosing.[2]

        • Urinary levels of leukotriene E4 (LTE4) were measured at baseline and at regular intervals after dosing and aspirin administration.[2]

    • Data Analysis: The mean percentage fall in FEV1, the percentage inhibition of LTB4 generation, and the percentage inhibition of the rise in urinary LTE4 excretion were compared between the this compound and placebo treatment periods.

References

Methodological & Application

Application Notes and Protocols for ZD2138: An In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD2138 is identified as a potent and specific inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma.[1][2] This document provides detailed protocols for the in vitro evaluation of ZD2138, focusing on its primary mechanism of action and its effects on cellular processes. The provided methodologies are based on established assays for 5-LOX inhibitors and can be adapted for specific cell lines and research questions.

Mechanism of Action: The 5-Lipoxygenase Pathway

The 5-lipoxygenase (5-LOX) pathway is a critical inflammatory cascade. It begins with the release of arachidonic acid from the cell membrane by phospholipase A2. 5-LOX, in conjunction with its activating protein (FLAP), then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This unstable intermediate is subsequently metabolized to either 5-hydroxyeicosatetraenoic acid (5-HETE) or leukotriene A4 (LTA4). LTA4 is a pivotal intermediate that can be converted to leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.[3][4][5][6] ZD2138 exerts its effect by directly inhibiting the 5-LOX enzyme, thereby blocking the production of all downstream leukotrienes.

five_LOX_Pathway cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 five_HPETE 5-HPETE Arachidonic_Acid->five_HPETE 5-LOX + FLAP LTA4 Leukotriene A4 (LTA4) five_HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase Cysteinyl_Leukotrienes Cysteinyl-Leukotrienes (LTC4, LTD4, LTE4) LTA4->Cysteinyl_Leukotrienes LTC4 Synthase Inflammation Inflammation LTB4->Inflammation Cysteinyl_Leukotrienes->Inflammation ZD2138 ZD2138 five_LOX 5-Lipoxygenase (5-LOX) + FLAP ZD2138->five_LOX Inhibition PLA2 Phospholipase A2 LTA4_Hydrolase LTA4 Hydrolase LTC4_Synthase LTC4 Synthase

Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of ZD2138.

Data Presentation

Currently, there is a lack of publicly available in vitro quantitative data, such as IC50 values of ZD2138 across various cancer cell lines. Researchers are encouraged to generate this data using the protocols outlined below. The following table is a template for summarizing such findings.

Table 1: Template for IC50 Values of ZD2138 in Various Cell Lines

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
e.g., A549Lung CarcinomaData not availableData not availableData not available
e.g., MCF-7Breast AdenocarcinomaData not availableData not availableData not available
e.g., PC-3Prostate AdenocarcinomaData not availableData not availableData not available
e.g., U-87 MGGlioblastomaData not availableData not availableData not available

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of ZD2138.

5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Free)

This assay directly measures the inhibitory effect of ZD2138 on 5-LOX enzyme activity.

Materials:

  • 5-Lipoxygenase (human recombinant or from a suitable source)

  • Linoleic acid (substrate)

  • ZD2138

  • Zileuton (positive control)[7]

  • Phosphate buffer (50 mM, pH 6.3) or Borate buffer (0.2 M, pH 9.0)[7][8]

  • DMSO (for dissolving compounds)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of ZD2138 and the positive control (e.g., Zileuton) in DMSO.

  • Prepare working solutions of the compounds by diluting the stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

  • Prepare the 5-LOX enzyme solution in the assay buffer to the desired concentration (e.g., 10,000 U/mL).[7]

  • Prepare the substrate solution (linoleic acid) in the assay buffer.

  • In a 96-well UV-transparent plate, add the assay buffer, the enzyme solution, and different concentrations of ZD2138 or the control.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-10 minutes) at room temperature.

  • Initiate the reaction by adding the linoleic acid substrate to each well.

  • Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer. This wavelength corresponds to the formation of the conjugated diene hydroperoxides.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay determines the effect of ZD2138 on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Selected cell line(s)

  • Complete cell culture medium

  • ZD2138

  • Doxorubicin or Staurosporine (positive control for cytotoxicity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or Solubilization Buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of ZD2138 and a positive control in the complete cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of the compounds. Include untreated control wells (vehicle only).

  • Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the medium containing MTT and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Determine the IC50 value for each time point by plotting the percentage of cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.

Materials:

  • Selected cell line(s)

  • Complete cell culture medium

  • ZD2138

  • Staurosporine or another known apoptosis inducer (positive control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of ZD2138 (including a vehicle control) and a positive control for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of ZD2138.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_compound Prepare ZD2138 Stock and Working Solutions assay_5lox 5-LOX Inhibition Assay prep_compound->assay_5lox assay_viability Cell Viability Assay (MTT) prep_compound->assay_viability assay_apoptosis Apoptosis Assay (Annexin V/PI) prep_compound->assay_apoptosis prep_cells Cell Culture and Seeding prep_cells->assay_viability prep_cells->assay_apoptosis analysis_ic50 IC50 Determination assay_5lox->analysis_ic50 assay_viability->analysis_ic50 analysis_apoptosis_quant Quantification of Apoptosis assay_apoptosis->analysis_apoptosis_quant

Caption: General experimental workflow for in vitro studies of ZD2138.

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for the in vitro characterization of ZD2138. By elucidating its inhibitory effect on the 5-lipoxygenase pathway and its downstream cellular consequences, researchers can better understand its therapeutic potential and further explore its applications in relevant disease models. Consistent and rigorous application of these methodologies will ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols: ZD 2138 in Guinea Pig Asthma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, bronchoconstriction, and airway inflammation. The guinea pig is a well-established and clinically relevant animal model for studying asthma due to the anatomical and physiological similarities of its airways to those of humans.[1][2][3][4] In particular, the response to inflammatory mediators such as histamine and leukotrienes in guinea pigs closely mimics that in humans.[5][6][7] Leukotrienes, potent lipid mediators derived from the 5-lipoxygenase (5-LOX) pathway, are key contributors to the pathophysiology of asthma, mediating bronchoconstriction, mucus secretion, and eosinophil recruitment.[8][9][10]

ZD 2138 is a potent and selective, non-redox inhibitor of 5-lipoxygenase.[8][11] By blocking this key enzyme, this compound effectively inhibits the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4). This mechanism of action makes this compound a valuable tool for investigating the role of leukotrienes in asthma and for the preclinical evaluation of potential anti-asthmatic drugs.[12][13][14] Studies have demonstrated that this compound is effective in inhibiting allergen-induced pulmonary responses in guinea pigs.[8][12][13]

These application notes provide detailed protocols for utilizing this compound in an ovalbumin (OVA)-induced guinea pig model of allergic asthma, including methods for sensitization, allergen challenge, and the assessment of key asthmatic parameters.

Signaling Pathway of this compound Action

The primary mechanism of action of this compound is the inhibition of 5-lipoxygenase, a critical enzyme in the arachidonic acid cascade. This pathway is central to the inflammatory response in asthma.

Leukotriene Synthesis Pathway Inhibition by this compound cluster_cell Inflammatory Cell (e.g., Mast Cell, Eosinophil) cluster_products Leukotriene Products cluster_effects Pathophysiological Effects in Asthma Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (Activated by Stimulus) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberates 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 FLAP FLAP FLAP->5-LOX Presents AA to LTA4->LTA4_ext ZD2138 This compound ZD2138->5-LOX Inhibits LTA4_Hydrolase LTA4 Hydrolase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 LTB4->LTB4_ext LTC4_Synthase LTC4 Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTA4_ext->LTA4_Hydrolase LTA4_ext->LTC4_Synthase Chemotaxis Neutrophil & Eosinophil Chemotaxis Bronchoconstriction Bronchoconstriction Mucus_Secretion Increased Mucus Secretion Vascular_Permeability Increased Vascular Permeability LTB4_ext->Chemotaxis CysLTs_ext->Bronchoconstriction CysLTs_ext->Mucus_Secretion CysLTs_ext->Vascular_Permeability

Caption: Inhibition of the 5-Lipoxygenase Pathway by this compound.

Quantitative Data on the Effects of 5-Lipoxygenase Inhibition in Guinea Pig Asthma Models

The following tables summarize the expected effects of a 5-lipoxygenase inhibitor, such as this compound, in an ovalbumin-sensitized guinea pig model of asthma. Data are compiled based on studies of this compound and other potent 5-LOX inhibitors.

Table 1: Effect on Airway Mechanics

ParameterVehicle Control (Post-Challenge)5-LOX Inhibitor (Post-Challenge)Expected % Inhibition
Specific Airway Resistance (sRaw) (cmH₂O·s) Significant increase from baseline (e.g., 7.08 ± 1.82)[12]Attenuated increase (e.g., closer to baseline of 3.32 ± 0.75)[12]40-60%
Dynamic Compliance (Cdyn) (mL/cmH₂O) Significant decrease from baselineAttenuated decrease30-50%

Table 2: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Cell Type (cells/mL)Vehicle Control (Post-Challenge)5-LOX Inhibitor (Post-Challenge)Expected % Reduction
Total Leukocytes Markedly elevatedSignificantly reduced30-50%
Eosinophils Markedly elevatedSignificantly reduced40-70%
Neutrophils Moderately elevatedSignificantly reduced50-80%
Lymphocytes Mildly elevatedModerately reduced20-40%

Table 3: Effect on Leukotriene Levels in BALF

Mediator (ng/mL)Vehicle Control (Post-Challenge)5-LOX Inhibitor (Post-Challenge)Expected % Reduction
Leukotriene B4 (LTB4) Significantly increasedNear baseline levels>80%
Cysteinyl-Leukotrienes (LTC4, LTD4, LTE4) Significantly increasedNear baseline levels>70%

Experimental Protocols

This section details the protocol for inducing an allergic asthma phenotype in guinea pigs using ovalbumin (OVA) and for evaluating the therapeutic potential of this compound.

Experimental Workflow

Experimental Workflow for this compound Evaluation in Guinea Pig Asthma Model cluster_sensitization Phase 1: Sensitization cluster_treatment_challenge Phase 2: Treatment and Challenge cluster_assessment Phase 3: Assessment Day_0 Day 0: Initial Sensitization - Intraperitoneal injection of OVA + Al(OH)3 Day_7 Day 7: Booster Sensitization - Intraperitoneal injection of OVA + Al(OH)3 Day_0->Day_7 7 days Day_21_Treatment Day 21: Pre-treatment - Administer this compound or Vehicle Day_7->Day_21_Treatment 14 days Day_21_Challenge Day 21: Allergen Challenge - Aerosolized OVA exposure Day_21_Treatment->Day_21_Challenge 1-2 hours pre-challenge Assessment_Airway Immediate Assessment (0-6h post-challenge) - Measure airway resistance and compliance Day_21_Challenge->Assessment_Airway Assessment_Inflammation Late Assessment (24h post-challenge) - Collect BALF for cell counts and mediator analysis - Histopathology of lung tissue Assessment_Airway->Assessment_Inflammation Continue monitoring and sample collection

Caption: Workflow for this compound efficacy testing in an OVA-induced asthma model.

Materials
  • Animals: Male Dunkin-Hartley guinea pigs (300-350 g)

  • Sensitizing Agent: Ovalbumin (OVA), Grade V

  • Adjuvant: Aluminum hydroxide (Al(OH)₃)

  • Challenge Agent: Ovalbumin (OVA) solution in sterile saline

  • Test Compound: this compound

  • Vehicle: To be determined based on the solubility of this compound (e.g., 0.5% methylcellulose)

  • Anesthetics: Urethane or a combination of ketamine/xylazine

  • Equipment:

    • Whole-body plethysmograph for measuring airway resistance

    • Aerosol generator/nebulizer

    • Surgical instruments for tracheostomy and cannulation

    • Centrifuge for BALF processing

    • Hemocytometer or automated cell counter

    • ELISA kits for leukotriene quantification

Protocol Steps

1. Sensitization

  • Day 0: Sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 mL of a solution containing 100 µg OVA and 100 mg Al(OH)₃ in sterile saline.

  • Day 7: Administer a booster i.p. injection identical to the one on Day 0.

  • House the animals under standard conditions for 14 days to allow for the development of a robust immune response.

2. This compound Administration

  • On Day 21, 1-2 hours prior to the allergen challenge, administer this compound or the vehicle control to the guinea pigs.

  • The route of administration (e.g., oral gavage, intraperitoneal injection) and the dose should be determined based on pharmacokinetic and pharmacodynamic data. A typical starting dose for a potent 5-LOX inhibitor would be in the range of 10-30 mg/kg.

3. Allergen Challenge

  • On Day 21, place the conscious and restrained guinea pigs in a whole-body plethysmograph to obtain baseline readings of airway resistance and dynamic compliance.

  • Expose the animals to an aerosol of 1% OVA in sterile saline for 5-10 minutes, or until signs of respiratory distress (e.g., labored breathing) are observed.

  • Continuously monitor airway mechanics for at least 6 hours post-challenge to assess both the early and late asthmatic responses.

4. Assessment of Airway Function

  • Record specific airway resistance (sRaw) and dynamic compliance (Cdyn) at baseline and at regular intervals after the OVA challenge.

  • Calculate the percentage change from baseline for both parameters to quantify the extent of bronchoconstriction.

  • Compare the changes in the this compound-treated group to the vehicle-treated group to determine the inhibitory effect of the compound.

5. Bronchoalveolar Lavage (BAL)

  • At 24 hours post-challenge, anesthetize the guinea pigs.

  • Perform a tracheostomy and cannulate the trachea.

  • Instill and withdraw 5 mL of sterile, pre-warmed (37°C) phosphate-buffered saline (PBS) three times.

  • Pool the recovered BALF and keep it on ice.

  • Centrifuge the BALF at 400 x g for 10 minutes at 4°C to pellet the cells.

  • Collect the supernatant for leukotriene analysis.

  • Resuspend the cell pellet in a known volume of PBS.

6. Cell Counting and Differential

  • Determine the total number of leukocytes in the resuspended cell pellet using a hemocytometer or an automated cell counter.

  • Prepare cytospin slides and stain with a Wright-Giemsa or similar stain.

  • Perform a differential cell count by identifying and counting at least 400 cells under a microscope.

  • Calculate the absolute number of eosinophils, neutrophils, macrophages, and lymphocytes.

7. Leukotriene Analysis

  • Measure the concentrations of LTB4 and cysteinyl-leukotrienes (LTC4, LTD4, LTE4) in the BALF supernatant using commercially available ELISA kits according to the manufacturer's instructions.

8. Histopathology (Optional)

  • After BAL, perfuse the lungs with saline and then fix them with 10% neutral buffered formalin.

  • Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to evaluate mucus production.

Conclusion

The guinea pig model of ovalbumin-induced allergic asthma is a robust and clinically relevant system for evaluating the efficacy of novel anti-asthmatic compounds. This compound, as a potent 5-lipoxygenase inhibitor, is expected to significantly attenuate the key features of the asthmatic response in this model, including bronchoconstriction, eosinophilic inflammation, and the production of pro-inflammatory leukotrienes. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their preclinical asthma research and drug development programs.

References

Application Notes and Protocols for ATI-2138 in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data on the dosage and administration of ATI-2138, a dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3), in various animal models of autoimmune and inflammatory diseases. The following protocols are based on published preclinical studies and are intended to serve as a guide for researchers designing in vivo experiments with ATI-2138.

Mechanism of Action

ATI-2138 is a covalent inhibitor that potently and selectively targets both ITK and JAK3.[1] ITK is a crucial component of T-cell receptor signaling, and its inhibition can modulate T-cell activation and differentiation. JAK3 is a key enzyme in the signaling pathway of several cytokines that are important for lymphocyte function. By inhibiting both ITK and JAK3, ATI-2138 can effectively suppress the activity of multiple T-helper cell subsets, including Th1, Th2, and Th17, which are implicated in a range of autoimmune and inflammatory conditions.

Quantitative Data Summary

The following table summarizes the reported dosages and administration routes of ATI-2138 in various animal models.

Animal ModelSpeciesDosageAdministration RouteFrequencyObserved Effects
Collagen-Induced ArthritisMouse100, 300, and 1000 ppm in chowOral (in food)ContinuousSignificant reduction in clinical arthritis scores.[1]
Adjuvant-Induced ArthritisRat10 and 30 mg/kgOralNot specifiedDose-dependent reduction in inflammation and histopathology scores.[1]
T-cell Transfer ColitisMouse300 ppm in chowOral (in food)ContinuousReduction in distal and proximal colon and ileum histopathology scores.[1]

Experimental Protocols

Note: The following protocols are generalized based on standard preclinical methodologies for the respective animal models. The exact protocols used in the ATI-2138 studies are not publicly available in full detail.

Collagen-Induced Arthritis (CIA) in Mice

This model is widely used to study rheumatoid arthritis and to evaluate the efficacy of novel therapeutics.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • ATI-2138 formulated in rodent chow at desired concentrations (100, 300, and 1000 ppm)

  • Standard rodent chow (for control group)

Protocol:

  • Induction of Arthritis:

    • On day 0, emulsify bovine type II collagen with an equal volume of Complete Freund's Adjuvant.

    • Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.

    • On day 21, provide a booster immunization with 100 µL of an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant, administered intradermally at the base of the tail.

  • Drug Administration:

    • From day 0 (prophylactic) or upon the first signs of arthritis (therapeutic), house the mice in cages with free access to either standard chow or chow containing ATI-2138 at the specified concentrations.

    • Ensure fresh chow is provided regularly.

  • Assessment of Arthritis:

    • Monitor the mice daily for the onset and severity of arthritis.

    • Score the clinical signs of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.

    • Measure paw thickness using a digital caliper.

  • Endpoint Analysis:

    • At the end of the study (typically 4-6 weeks after the primary immunization), euthanize the mice.

    • Collect blood for analysis of inflammatory markers and anti-collagen antibodies.

    • Harvest paws for histological assessment of joint inflammation, cartilage destruction, and bone erosion.

Adjuvant-Induced Arthritis (AIA) in Rats

This model is another common approach to study arthritis and test anti-inflammatory compounds.

Materials:

  • Female Lewis rats (8-10 weeks old)

  • Mycobacterium tuberculosis (heat-killed and dried)

  • Incomplete Freund's Adjuvant (IFA)

  • ATI-2138

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

Protocol:

  • Induction of Arthritis:

    • On day 0, suspend heat-killed Mycobacterium tuberculosis in Incomplete Freund's Adjuvant.

    • Inject 100 µL of the adjuvant suspension intradermally into the base of the tail of each rat.

  • Drug Administration:

    • Beginning on day 0 (prophylactic) or upon the onset of clinical signs of arthritis (therapeutic), administer ATI-2138 (10 or 30 mg/kg) or vehicle orally once daily.

  • Assessment of Arthritis:

    • Monitor the rats daily for the development of arthritis.

    • Measure the volume of both hind paws using a plethysmometer.

    • Score the severity of arthritis in each paw based on a clinical scoring system.

  • Endpoint Analysis:

    • At the termination of the experiment (typically 2-3 weeks after induction), euthanize the rats.

    • Collect blood for systemic inflammatory marker analysis.

    • Harvest hind paws for histopathological examination of synovial inflammation and joint damage.

T-cell Transfer Model of Colitis in Mice

This model is used to investigate the role of T-cells in the pathogenesis of inflammatory bowel disease.

Materials:

  • Female C.B-17 SCID mice (6-8 weeks old)

  • Spleens from healthy donor BALB/c mice

  • Antibodies for cell sorting (e.g., anti-CD4, anti-CD45RB)

  • ATI-2138 formulated in rodent chow (300 ppm)

  • Standard rodent chow (for control group)

Protocol:

  • Induction of Colitis:

    • Isolate splenocytes from donor BALB/c mice.

    • Purify CD4+ T-cells from the splenocyte population.

    • Isolate the naive T-cell subset (CD4+CD45RBhigh) using fluorescence-activated cell sorting (FACS).

    • Inject 4-5 x 10^5 naive T-cells intraperitoneally into each SCID mouse.

  • Drug Administration:

    • Immediately following T-cell transfer, provide the mice with either standard chow or chow containing 300 ppm of ATI-2138.

  • Monitoring of Colitis:

    • Monitor the body weight of the mice weekly.

    • Observe the mice for clinical signs of colitis, such as loose stool and rectal prolapse.

  • Endpoint Analysis:

    • After 6-8 weeks, euthanize the mice.

    • Harvest the colon and measure its weight and length.

    • Perform histological analysis of the colon to assess inflammation, crypt damage, and cellular infiltration.

Visualizations

Signaling_Pathway cluster_TCR T-Cell Receptor Signaling cluster_Cytokine Cytokine Signaling TCR TCR ITK ITK TCR->ITK T_Cell_Response T-Cell Activation & Proliferation ITK->T_Cell_Response Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 STAT STAT JAK3->STAT STAT->T_Cell_Response ATI2138 ATI-2138 ATI2138->ITK inhibition ATI2138->JAK3 inhibition

Caption: Mechanism of action of ATI-2138.

Experimental_Workflow cluster_Induction Disease Induction cluster_Treatment Treatment Groups cluster_Monitoring Monitoring & Assessment cluster_Endpoint Endpoint Analysis Induction Induce Arthritis/Colitis in Animal Model Control Control Group (Vehicle/Standard Diet) Induction->Control ATI2138_Group ATI-2138 Group (Oral Administration) Induction->ATI2138_Group Clinical_Scoring Clinical Scoring (e.g., Arthritis Index) Control->Clinical_Scoring Body_Weight Body Weight Measurement Control->Body_Weight ATI2138_Group->Clinical_Scoring ATI2138_Group->Body_Weight Histopathology Histopathology of Joints/Colon Clinical_Scoring->Histopathology Biomarkers Analysis of Inflammatory Markers Clinical_Scoring->Biomarkers Body_Weight->Histopathology Body_Weight->Biomarkers

Caption: General experimental workflow for in vivo efficacy studies.

References

Application Note: ZD 2138 Protocol for Measuring Leukotriene B4 (LTB4) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for measuring the in vitro inhibition of Leukotriene B4 (LTB4) synthesis by ZD 2138, a potent and selective 5-lipoxygenase (5-LOX) inhibitor.[1] The protocol describes the use of calcium ionophore-stimulated human leukocytes for LTB4 production and subsequent quantification by competitive ELISA. Additionally, this note includes the LTB4 signaling pathway, a summary of reported inhibitory data for this compound, and visual diagrams of the pathway and experimental workflow.

Introduction to LTB4 and this compound

Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid through the 5-lipoxygenase (5-LOX) pathway.[2][3] It is a potent chemoattractant for neutrophils and other phagocytes, playing a crucial role in inflammatory responses.[2][3][4] The synthesis of LTB4 is initiated by the enzyme 5-LOX, which converts arachidonic acid into Leukotriene A4 (LTA4).[4][5] LTA4 is then subsequently converted to LTB4 by the enzyme LTA4 hydrolase.[5][6]

This compound is a specific, non-redox inhibitor of 5-lipoxygenase, the key enzyme in the biosynthesis of all leukotrienes.[7] By inhibiting 5-LOX, this compound effectively blocks the production of LTB4 and other leukotrienes, making it a valuable tool for studying inflammatory pathways and a potential therapeutic agent for inflammatory diseases such as asthma.[1][7]

LTB4 Biosynthesis Pathway and Inhibition by this compound

The synthesis of LTB4 begins with the release of arachidonic acid from the cell membrane. The enzyme 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the conversion of arachidonic acid to LTA4.[5][8] LTA4 hydrolase then converts LTA4 to LTB4.[5][8] this compound exerts its inhibitory effect by directly targeting 5-LOX, thereby preventing the formation of LTA4 and, consequently, LTB4.

LTB4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid 5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5_LOX Catalyzes LTA4 Leukotriene A4 (LTA4) 5_LOX->LTA4 Produces LTA4H LTA4 Hydrolase LTA4->LTA4H Substrate for LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Produces ZD2138 This compound ZD2138->5_LOX Inhibits Experimental_Workflow start Start: Prepare Human Leukocytes prepare_compound Prepare this compound Serial Dilutions & Vehicle Control start->prepare_compound pre_incubation Pre-incubate Cells with this compound or Vehicle (15-30 min at 37°C) prepare_compound->pre_incubation stimulation Stimulate with Calcium Ionophore A23187 (15-30 min at 37°C) pre_incubation->stimulation stop_reaction Stop Reaction on Ice & Centrifuge stimulation->stop_reaction collect_supernatant Collect Supernatant Containing LTB4 stop_reaction->collect_supernatant quantify Quantify LTB4 using Competitive ELISA collect_supernatant->quantify analyze Data Analysis: Calculate % Inhibition and IC50 quantify->analyze end End analyze->end

References

Application of ZD 2138 in Allergen-Induced Bronchoconstriction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergen-induced bronchoconstriction is a key feature of allergic asthma, characterized by an early asthmatic response (EAR) and, in many individuals, a late asthmatic response (LAR). The cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. They are known to be significant contributors to the pathophysiology of asthma, causing bronchoconstriction, increased vascular permeability, and mucus secretion.

ZD 2138 is a potent and specific inhibitor of the 5-lipoxygenase enzyme, thereby blocking the synthesis of all leukotrienes. This mechanism of action makes it a valuable tool for investigating the role of leukotrienes in various inflammatory conditions, including allergen-induced bronchoconstriction. This document provides detailed application notes and protocols for the use of this compound in such studies.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is crucial for the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes. By blocking this step, this compound effectively reduces the production of both leukotriene B₄ (LTB₄), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which are powerful bronchoconstrictors. The inhibition of leukotriene synthesis is expected to attenuate the physiological responses following allergen exposure in sensitized individuals.

Signaling Pathway of Leukotriene Synthesis and Inhibition by this compound

AA Arachidonic Acid FiveLO 5-Lipoxygenase PLA2 Phospholipase A2 CellMembrane Cell Membrane Phospholipids CellMembrane->AA Stimulus FiveHPETE 5-HPETE FiveLO->FiveHPETE LTA4 Leukotriene A4 (LTA4) FiveHPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation (Chemotaxis) LTB4->Inflammation LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLTs Cysteinyl Leukotrienes LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Bronchoconstriction Bronchoconstriction CysLTs->Bronchoconstriction ZD2138 This compound ZD2138->FiveLO Inhibits

Caption: Signaling pathway of leukotriene synthesis and the inhibitory action of this compound.

Data on the Efficacy of this compound and Other 5-LO Inhibitors

While this compound has been evaluated for its potential to mitigate bronchoconstriction, its efficacy appears to be dependent on the trigger. In a study involving asthmatic subjects, a single 350 mg dose of this compound did not lead to a significant attenuation of the early or late asthmatic response to allergens. However, it did show substantial inhibition of 5-lipoxygenase activity. In contrast, this compound was effective in protecting against aspirin-induced bronchoconstriction in sensitive asthmatic individuals.

CompoundStudy PopulationChallengeDoseEffect on FEV₁Inhibition of Leukotriene Synthesis
This compound8 asthmatic subjectsAllergen350 mgNo significant attenuation of early or late response82% inhibition of LTB₄ generation; 52% reduction in urinary LTE₄
This compound7 aspirin-sensitive asthmaticsAspirin350 mgProtected against a 20.3% fall in FEV₁ (placebo) vs. a 4.9% fall (this compound)72% inhibition of LTB₄ generation; 74% inhibition of urinary LTE₄ excretion

Experimental Protocols

The following is a generalized protocol for investigating the effect of this compound on allergen-induced bronchoconstriction in a guinea pig model. This protocol can be adapted for other animal models, such as sheep, with appropriate modifications to sensitization and challenge procedures.

Experimental Workflow for In Vivo Allergen-Induced Bronchoconstriction Study

start Start sensitization Animal Sensitization (e.g., Ovalbumin) start->sensitization grouping Randomization into Treatment Groups sensitization->grouping treatment Pre-treatment (this compound or Vehicle) grouping->treatment baseline Baseline Airway Function Measurement treatment->baseline challenge Allergen Challenge (Aerosolized) baseline->challenge measurement Post-Challenge Airway Function Monitoring (EAR and LAR) challenge->measurement analysis Data Analysis (e.g., % change in bronchoconstriction) measurement->analysis end End analysis->end

Application Notes and Protocols: Calcium Ionophore-Stimulated Leukotriene B4 (LTB4) Generation Assay with ZD 2138

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, playing a crucial role in a variety of inflammatory diseases. It is synthesized from arachidonic acid by the sequential action of 5-lipoxygenase (5-LO) and leukotriene A4 hydrolase.[1][2] The calcium ionophore-stimulated LTB4 generation assay is a widely used in vitro method to assess the activity of 5-LO inhibitors.[3][4] This protocol details the use of a calcium ionophore, such as A23187 or ionomycin, to induce LTB4 production in isolated leukocytes and the subsequent evaluation of the inhibitory effects of ZD 2138, a potent and specific 5-lipoxygenase inhibitor.[4][5]

This assay provides a robust and reproducible platform for screening and characterizing novel 5-LO inhibitors. The use of a calcium ionophore bypasses receptor-dependent signaling pathways, directly activating the cellular machinery required for LTB4 synthesis by increasing intracellular calcium levels.[6] this compound has been shown to effectively inhibit ex vivo calcium ionophore-stimulated LTB4 generation, making it an excellent control compound for this assay.[4][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling events in calcium ionophore-stimulated LTB4 generation and its inhibition by this compound, as well as the overall experimental workflow.

LTB4_Pathway cluster_cell Leukocyte Ca_Ionophore Calcium Ionophore (e.g., A23187, Ionomycin) Ca_Influx ↑ Intracellular Ca²⁺ Ca_Ionophore->Ca_Influx PLA2 cPLA₂ Activation Ca_Influx->PLA2 Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA cPLA₂ LTA4 Leukotriene A₄ (LTA₄) AA->LTA4 5-LO / FLAP FLAP FLAP Five_LO 5-Lipoxygenase (5-LO) ZD2138 This compound ZD2138->Five_LO Inhibition LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 LTA₄ Hydrolase LTA4_H LTA₄ Hydrolase Release LTB4 Release LTB4->Release

Caption: Signaling pathway of calcium ionophore-stimulated LTB4 generation and inhibition by this compound.

Experimental_Workflow Cell_Isolation Isolate Leukocytes (e.g., Human Neutrophils) Preincubation Pre-incubate cells with this compound or Vehicle Cell_Isolation->Preincubation Stimulation Stimulate with Calcium Ionophore Preincubation->Stimulation Incubation Incubate (e.g., 5-15 min, 37°C) Stimulation->Incubation Termination Terminate Reaction (e.g., on ice, add stop solution) Incubation->Termination Extraction Extract LTB4 (e.g., Solid Phase Extraction) Termination->Extraction Quantification Quantify LTB4 (e.g., ELISA, HPLC) Extraction->Quantification Data_Analysis Data Analysis (IC₅₀ determination) Quantification->Data_Analysis

Caption: Experimental workflow for the LTB4 generation assay with this compound.

Experimental Protocols

Materials and Reagents
  • Cells: Freshly isolated human polymorphonuclear neutrophils (PMNs) or other suitable leukocyte preparations (e.g., whole blood).

  • Calcium Ionophores: A23187 (Calcimycin) or Ionomycin.

  • 5-LO Inhibitor: this compound.

  • Solvents: DMSO for dissolving compounds.

  • Buffers: Phosphate-buffered saline (PBS) with calcium and magnesium, Hank's Balanced Salt Solution (HBSS).

  • LTB4 Quantification Kit: ELISA kit for LTB4 (e.g., from R&D Systems, Cayman Chemical) or reagents and standards for HPLC analysis.[7][8]

  • Cell Culture Plates: 24- or 96-well plates.

  • General Laboratory Equipment: Centrifuge, incubator, pipettes, etc.

Protocol for LTB4 Generation Assay in Human Neutrophils
  • Isolation of Human Neutrophils:

    • Isolate neutrophils from fresh human blood using standard methods such as Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

    • Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) at a concentration of 1-5 x 10⁶ cells/mL.

  • Pre-incubation with this compound:

    • Prepare stock solutions of this compound in DMSO. Further dilute to working concentrations in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add the desired concentrations of this compound or vehicle (DMSO) to the cell suspension in a multi-well plate.

    • Pre-incubate for 15-30 minutes at 37°C.

  • Stimulation of LTB4 Generation:

    • Prepare a working solution of the calcium ionophore (e.g., 1-5 µM A23187 or ionomycin) in the assay buffer.

    • Add the calcium ionophore solution to the wells to initiate LTB4 synthesis.

    • Incubate for 5-15 minutes at 37°C. The optimal incubation time should be determined empirically.[9]

  • Termination of the Reaction:

    • Stop the reaction by placing the plate on ice and/or adding a stop solution (e.g., a solution containing a chelating agent like EDTA and a different 5-LO inhibitor to prevent further LTB4 synthesis).

    • Centrifuge the plate to pellet the cells.

  • LTB4 Quantification:

    • Carefully collect the supernatant for LTB4 measurement.

    • Quantify the amount of LTB4 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions or by using reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11]

Data Analysis
  • Calculate the percentage of inhibition of LTB4 generation for each concentration of this compound compared to the vehicle-treated control.

    • % Inhibition = [1 - (LTB4 with inhibitor / LTB4 with vehicle)] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of LTB4 production) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The inhibitory effect of this compound on calcium ionophore-stimulated LTB4 generation can be summarized in a dose-response table.

This compound Concentration (nM)LTB4 Concentration (pg/mL) (Mean ± SD)% Inhibition
0 (Vehicle)1500 ± 1200
11275 ± 10015
10825 ± 7045
50450 ± 5070
100225 ± 3085
50075 ± 1595

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions. Studies have shown that this compound can achieve significant inhibition of ex vivo LTB4 generation.[4]

Conclusion

This application note provides a detailed protocol for performing a calcium ionophore-stimulated LTB4 generation assay to evaluate the potency of 5-lipoxygenase inhibitors, using this compound as a reference compound. This assay is a valuable tool in the preclinical development of anti-inflammatory drugs targeting the 5-LO pathway. Careful optimization of cell number, inhibitor pre-incubation time, and ionophore stimulation time is recommended to achieve robust and reproducible results.

References

Application Notes and Protocols for the Measurement of Urinary Leukotriene E4 (LTE4) Following ZD 2138 Administration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and protocols for the quantification of urinary leukotriene E4 (LTE4) as a biomarker for assessing the pharmacological activity of ZD 2138, a 5-lipoxygenase (5-LO) inhibitor.

Introduction

Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway.[1][2] The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are key players in the pathophysiology of inflammatory diseases such as asthma.[1][3][4] this compound is a specific, non-redox inhibitor of the 5-lipoxygenase enzyme, which blocks the synthesis of all leukotrienes.[1][3]

Urinary LTE4 is the stable, terminal metabolite of the cysteinyl leukotrienes and its measurement provides a non-invasive method to assess the total body production of these inflammatory mediators.[5][6][7] Consequently, quantifying the change in urinary LTE4 levels following the administration of a 5-LO inhibitor like this compound is a critical method for evaluating the drug's pharmacodynamic effect and efficacy.[1][3]

Signaling Pathway of Leukotriene Synthesis and Inhibition by this compound

The following diagram illustrates the 5-lipoxygenase pathway, the production of cysteinyl leukotrienes, and the point of inhibition by this compound.

Leukotriene_Pathway Arachidonic_Acid Arachidonic Acid FLAP 5-LO Activating Protein (FLAP) Arachidonic_Acid->FLAP Five_LO 5-Lipoxygenase (5-LO) FLAP->Five_LO LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 ZD2138 This compound ZD2138->Five_LO Inhibits LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Urine Urinary Excretion LTE4->Urine

Caption: Inhibition of the 5-Lipoxygenase Pathway by this compound.

Quantitative Data Summary

The administration of this compound leads to a significant reduction in urinary LTE4 levels. The following table summarizes the quantitative data from clinical studies investigating the effect of this compound on urinary LTE4 excretion.

Study PopulationTreatment GroupBaseline Urinary LTE4 (pg/mg creatinine)Post-treatment Urinary LTE4 (pg/mg creatinine)Percent InhibitionReference
Aspirin-Sensitive AsthmaticsThis compound (350 mg)Not specifiedNot specified74% inhibition of the rise in urinary LTE4 excretion at six hours after aspirin ingestion[3]
Allergen-Challenged AsthmaticsThis compound (350 mg)Not specifiedNot specified52% reduction in urinary excretion of LTE4[1]

Note: Specific mean and standard deviation values for urinary LTE4 concentrations were not available in the provided search results. The data reflects the reported percentage of inhibition.

Experimental Protocols

Clinical Study Design and Urine Sample Collection

A robust clinical protocol is essential for accurately assessing the effect of this compound on urinary LTE4 levels. The following workflow outlines a typical study design.

Clinical_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (Randomized, Double-Blind, Placebo-Controlled) cluster_analysis Analysis Phase Subject_Recruitment Subject Recruitment (e.g., Asthmatic Patients) Inclusion_Criteria Inclusion/Exclusion Criteria Assessment Subject_Recruitment->Inclusion_Criteria Baseline_Visit Baseline Visit: - Informed Consent - Medical History - Physical Examination Inclusion_Criteria->Baseline_Visit Urine_Collection_Pre Baseline Urine Collection (e.g., 24-hour or spot urine) Baseline_Visit->Urine_Collection_Pre Randomization Randomization Placebo_Group Placebo Administration Randomization->Placebo_Group ZD2138_Group This compound Administration (e.g., 350 mg) Randomization->ZD2138_Group Urine_Collection_Post Post-Dose Urine Collection (Timed intervals, e.g., 0-4h, 4-8h, 8-12h) Placebo_Group->Urine_Collection_Post ZD2138_Group->Urine_Collection_Post Urine_Collection_Pre->Randomization Sample_Processing Urine Sample Processing and Storage (Centrifugation, Aliquoting, -80°C) Urine_Collection_Post->Sample_Processing LTE4_Analysis Urinary LTE4 Measurement (ELISA or LC-MS/MS) Sample_Processing->LTE4_Analysis Data_Analysis Statistical Data Analysis (Comparison of pre- and post-dose levels) LTE4_Analysis->Data_Analysis

Caption: Workflow for a Clinical Study Investigating this compound.

Protocol for Urine Sample Collection and Handling:

  • Baseline Collection: A 24-hour urine collection is recommended to establish a baseline LTE4 excretion rate. Alternatively, a first-morning void or a spot urine sample can be collected at a consistent time of day.[5][8]

  • Post-Dose Collection: Following administration of this compound or placebo, urine should be collected at regular time intervals (e.g., 0-4 hours, 4-8 hours, 8-12 hours, and 12-24 hours) to capture the time course of LTE4 inhibition.[3]

  • Sample Processing:

    • Measure and record the total volume of each urine collection.

    • Centrifuge the urine at 1,500 x g for 10 minutes at 4°C to remove cellular debris.

    • Aliquot the supernatant into polypropylene tubes.

  • Storage: Immediately freeze the urine aliquots at -80°C until analysis.[5]

Measurement of Urinary LTE4 by ELISA

A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying urinary LTE4.[9][10] Several commercial kits are available for this purpose.

Materials:

  • Urinary LTE4 ELISA Kit (e.g., from Cayman Chemical[9][10] or Abcam[11])

  • Microplate reader capable of measuring absorbance at 405-420 nm

  • Adjustable pipettes and tips

  • Deionized or distilled water

  • Vortex mixer

  • Plate shaker

Protocol (based on a generic competitive ELISA kit):

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.[12]

  • Standard Curve Preparation: Prepare a serial dilution of the LTE4 standard to generate a standard curve. A typical range is from 7.8 to 1,000 pg/mL.[9][10]

  • Sample Preparation: Thaw urine samples on ice. Depending on the expected concentration, samples may need to be diluted with the provided assay buffer.

  • Assay Procedure:

    • Add 100 µL of standard or sample to the appropriate wells of the microplate.

    • Add 50 µL of the tracer (e.g., LTE4-acetylcholinesterase conjugate) to each well.

    • Add 50 µL of the antiserum (anti-LTE4 antibody) to each well.

    • Incubate the plate, typically for 18 hours at 4°C or for a shorter duration at room temperature on a shaker.[10][11]

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution (e.g., Ellman's Reagent) to each well and incubate for the recommended time to allow for color development.[13]

    • Stop the reaction by adding a stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 405 nm).

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of LTE4 in the samples by interpolating their absorbance values from the standard curve.

    • Normalize the urinary LTE4 concentration to the urinary creatinine concentration to account for variations in urine dilution. Report the final values as pg/mg creatinine.[5][8]

Measurement of Urinary LTE4 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of urinary LTE4.[8]

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer

  • Appropriate HPLC column (e.g., C18)

  • LTE4 analytical standard and a stable isotope-labeled internal standard (e.g., LTE4-d5)

  • Solid-phase extraction (SPE) cartridges for sample clean-up

  • Solvents for mobile phases and sample preparation (e.g., methanol, acetonitrile, water, formic acid)

Protocol Outline:

  • Sample Preparation and Extraction:

    • Thaw urine samples and spike with the internal standard.

    • Perform solid-phase extraction (SPE) to purify and concentrate the LTE4 from the urine matrix.

    • Elute the LTE4 from the SPE cartridge and evaporate the solvent.

    • Reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate LTE4 from other urinary components using a suitable chromatographic gradient.

    • Detect and quantify LTE4 and its internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

  • Data Analysis:

    • Construct a calibration curve using the analytical standards.

    • Calculate the concentration of LTE4 in the samples based on the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Normalize the results to urinary creatinine concentration.

Conclusion

The measurement of urinary LTE4 is a valuable tool for assessing the in vivo activity of the 5-lipoxygenase inhibitor this compound. Both ELISA and LC-MS/MS are suitable methods for quantification, with the choice of method depending on the required sensitivity, specificity, and available resources. Adherence to standardized protocols for sample collection, handling, and analysis is crucial for obtaining reliable and reproducible data in clinical and research settings.

References

Application Notes and Protocols for ZD 2138 In Vivo Asthma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. Leukotrienes, a class of inflammatory lipid mediators, are known to play a crucial role in the pathophysiology of asthma. They are responsible for potent bronchoconstriction, increased vascular permeability, and recruitment of inflammatory cells, particularly eosinophils, into the airways.[1][2]

The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX), which converts arachidonic acid into leukotriene A4 (LTA4). ZD 2138 is a potent and selective inhibitor of 5-lipoxygenase, and by blocking this key enzyme, it effectively reduces the production of all leukotrienes.[3] This mechanism of action makes this compound a promising therapeutic candidate for the treatment of asthma.

These application notes provide a comprehensive guide for the in vivo evaluation of this compound in a murine model of ovalbumin (OVA)-induced allergic asthma. The protocols detailed below cover the induction of the asthma phenotype, administration of the test compound, and subsequent evaluation of key asthma-related endpoints.

Signaling Pathway of Leukotriene Synthesis and Inhibition by this compound

Leukotriene_Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX LTA4 Leukotriene A4 (LTA4) LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammation (Neutrophil Chemotaxis) LTB4->Inflammation Asthma_Symptoms Asthma Pathophysiology - Bronchoconstriction - Mucus Production - Edema CysLTs->Asthma_Symptoms ZD2138 This compound ZD2138->Five_LOX Five_LOX->LTA4

Caption: Leukotriene synthesis pathway and the inhibitory action of this compound on 5-LOX.

Experimental Design and Workflow

The following diagram outlines the general workflow for an in vivo study of this compound in an OVA-induced asthma model.

Experimental_Workflow Sensitization Sensitization Phase (Days 0 & 14) OVA/Alum i.p. injection Challenge Challenge Phase (Days 21, 22, 23) Aerosolized OVA Sensitization->Challenge Treatment This compound Administration (e.g., Oral Gavage) Prior to each challenge Challenge->Treatment Endpoint_Measurement Endpoint Measurement (Day 24) Treatment->Endpoint_Measurement AHR Airway Hyperresponsiveness (Plethysmography) Endpoint_Measurement->AHR BAL Bronchoalveolar Lavage (BAL) - Cell Counts - Cytokine Analysis Endpoint_Measurement->BAL Histology Lung Histology - Inflammation Scoring - Goblet Cell Hyperplasia Endpoint_Measurement->Histology

Caption: Experimental workflow for the in vivo evaluation of this compound.

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
This compoundTocris Bioscience1234
Ovalbumin (OVA), Grade VSigma-AldrichA5503
Aluminum Hydroxide (Alum)Thermo Fisher Scientific77161
Methacholine ChlorideSigma-AldrichA2251
Phosphate-Buffered Saline (PBS)Gibco10010023
Formalin, 10% Neutral BufferedSigma-AldrichHT501128
Hematoxylin and Eosin (H&E) StainsLeica BiosystemsMultiple
Periodic Acid-Schiff (PAS) Stain KitSigma-Aldrich395B
ELISA Kits for IL-4, IL-5, IL-13R&D SystemsMultiple

Animal Model

Species: Mouse Strain: BALB/c (known to mount a strong Th2-biased immune response) Age: 6-8 weeks Sex: Female (often exhibit a more robust inflammatory response in this model) Housing: Specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model

This protocol is adapted from established methods to induce a robust allergic asthma phenotype in mice.

Sensitization:

  • On Day 0 and Day 14, sensitize each mouse with an intraperitoneal (i.p.) injection of 200 µL of a solution containing 50 µg of OVA emulsified in 2 mg of aluminum hydroxide in sterile PBS.

  • The control group should receive an i.p. injection of PBS with aluminum hydroxide only.

Challenge:

  • On Days 21, 22, and 23, challenge the sensitized mice by placing them in a whole-body plethysmography chamber and exposing them to an aerosol of 1% (w/v) OVA in sterile PBS for 30 minutes.

  • The control group should be challenged with an aerosol of sterile PBS only.

This compound Dosing Regimen

Based on preclinical studies with the 5-LOX inhibitor zileuton, a starting dose for this compound can be estimated. Dose-response studies are recommended to determine the optimal dose.

CompoundVehicleRoute of AdministrationDosageDosing Schedule
This compound0.5% Carboxymethylcellulose (CMC) in waterOral Gavage (p.o.)10, 30, 100 mg/kgOnce daily, 1 hour prior to each OVA challenge
Vehicle Control0.5% CMC in waterOral Gavage (p.o.)-Once daily, 1 hour prior to each OVA challenge
Positive Control (e.g., Dexamethasone)SalineIntraperitoneal (i.p.)1 mg/kgOnce daily, 1 hour prior to each OVA challenge
Measurement of Airway Hyperresponsiveness (AHR)

AHR is a hallmark of asthma and can be assessed by measuring the bronchoconstrictive response to methacholine.

  • 24 hours after the final OVA challenge (Day 24), place the mice in a whole-body plethysmograph and allow them to acclimatize for 30 minutes.

  • Record baseline Penh (enhanced pause) values for 3 minutes.

  • Expose the mice to nebulized PBS for 3 minutes and record the response.

  • Subsequently, expose the mice to increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) for 3 minutes at each concentration.

  • Record Penh values for 3 minutes following each methacholine concentration.

Bronchoalveolar Lavage (BAL) and Fluid Analysis

BAL is performed to collect cells and fluid from the lower airways for analysis of inflammation.

  • Immediately following AHR measurement, euthanize the mice with an overdose of an appropriate anesthetic.

  • Expose the trachea and make a small incision.

  • Insert a cannula into the trachea and secure it with a suture.

  • Instill 0.5 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times, pooling the recovered fluid (BALF).

  • Centrifuge the BALF at 300 x g for 10 minutes at 4°C.

  • Collect the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13) using ELISA.

  • Resuspend the cell pellet in 1 mL of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a Wright-Giemsa stain for differential cell counting (macrophages, eosinophils, neutrophils, lymphocytes).

Lung Histology

Histological analysis of lung tissue provides a qualitative and quantitative assessment of airway inflammation and remodeling.

  • After BAL, perfuse the lungs with PBS through the right ventricle to remove blood.

  • Inflate the lungs with 10% neutral buffered formalin at a constant pressure of 25 cm H₂O.

  • Excise the lungs and immerse them in 10% neutral buffered formalin for 24 hours for fixation.

  • Process the fixed lungs, embed them in paraffin, and cut 5 µm sections.

  • Stain sections with Hematoxylin and Eosin (H&E) to assess peribronchial and perivascular inflammation.

  • Stain sections with Periodic Acid-Schiff (PAS) to identify and quantify goblet cell hyperplasia and mucus production.

  • Score the stained sections for inflammation and goblet cell hyperplasia in a blinded manner.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the in vivo study.

Table 1: Effect of this compound on Airway Hyperresponsiveness (Penh) in OVA-Challenged Mice

Treatment GroupBaselinePBS3.125 mg/mL MCh6.25 mg/mL MCh12.5 mg/mL MCh25 mg/mL MCh50 mg/mL MCh
Naive + Vehicle
OVA + Vehicle
OVA + this compound (10 mg/kg)
OVA + this compound (30 mg/kg)
OVA + this compound (100 mg/kg)
OVA + Dexamethasone (1 mg/kg)

Table 2: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid

Treatment GroupTotal Cells (x10⁵)Macrophages (x10⁵)Eosinophils (x10⁵)Neutrophils (x10⁴)Lymphocytes (x10⁴)
Naive + Vehicle
OVA + Vehicle
OVA + this compound (10 mg/kg)
OVA + this compound (30 mg/kg)
OVA + this compound (100 mg/kg)
OVA + Dexamethasone (1 mg/kg)

Table 3: Effect of this compound on Th2 Cytokine Levels in BAL Fluid

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Naive + Vehicle
OVA + Vehicle
OVA + this compound (10 mg/kg)
OVA + this compound (30 mg/kg)
OVA + this compound (100 mg/kg)
OVA + Dexamethasone (1 mg/kg)

Table 4: Effect of this compound on Lung Inflammation and Goblet Cell Hyperplasia

Treatment GroupInflammation Score (0-4)Goblet Cell Score (0-4)
Naive + Vehicle
OVA + Vehicle
OVA + this compound (10 mg/kg)
OVA + this compound (30 mg/kg)
OVA + this compound (100 mg/kg)
OVA + Dexamethasone (1 mg/kg)

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the preclinical in vivo evaluation of the 5-LOX inhibitor this compound for the treatment of asthma. By utilizing a well-established murine model of allergic asthma and assessing key pathological endpoints, researchers can effectively determine the therapeutic potential of this compound and elucidate its mechanism of action in a relevant disease context. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data to support further drug development efforts.

References

Troubleshooting & Optimization

ZD 2138 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ZD 2138

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with this compound, a potent 5-lipoxygenase (5-LOX) inhibitor, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response.[1][2] Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to poor solubility in aqueous solutions such as cell culture media or physiological buffers. This can result in compound precipitation, leading to inaccurate experimental results and reduced biological activity.

Q2: I dissolved this compound in my aqueous buffer, but the solution is cloudy. What should I do?

A cloudy or hazy solution indicates that the compound has precipitated because its concentration exceeds its solubility limit in the aqueous medium. It is recommended to prepare and use such suspensions immediately.[1] For clearer solutions and more reproducible results, consider lowering the final concentration of this compound or modifying the solvent system.

Q3: How should I prepare a stock solution of this compound?

It is highly recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a suitable solvent for this compound.[1] This stock solution can then be serially diluted to the final working concentration in your aqueous experimental medium.

Q4: What is the maximum recommended concentration of DMSO for my in vitro or in vivo experiments?

The final concentration of the organic solvent should be kept as low as possible to avoid solvent-induced artifacts.

  • In vitro (cell culture): Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), but it is crucial to determine the specific tolerance of your cell line. Always include a vehicle control (medium with the same final DMSO concentration but without this compound) in your experiments.

  • In vivo (animal studies): For normal mice, the DMSO concentration should generally be below 10%. For sensitive models like nude or transgenic mice, it is recommended to keep the DMSO concentration below 2%.[1] A solvent-negative control experiment is strongly advised to ensure the vehicle has no non-specific effects.[1]

Q5: My compound precipitates when I add the DMSO stock to my aqueous buffer. How can I prevent this?

This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. To mitigate this:

  • Use a stepwise dilution: Instead of a single large dilution, perform several smaller, serial dilutions.

  • Increase the volume of the aqueous medium: Add the small volume of DMSO stock to a larger volume of buffer while vortexing or stirring to ensure rapid mixing.

  • Warm the aqueous buffer: Gently warming the buffer (e.g., to 37°C) can sometimes increase the solubility, but be mindful of the stability of this compound and other components in your medium.

  • Use a surfactant or co-solvent: For in vivo formulations, excipients like Tween® 80 or Cremophor® EL are often used to improve solubility. For in vitro work, the use of such agents should be carefully validated as they can affect cell behavior.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent system. The available data is summarized below.

SolventConcentration (w/v)Molar ConcentrationNotes
DMSO15 mg/mL37.74 mMSonication is recommended to aid dissolution.[1]
Aqueous BufferPoorNot specifiedProne to precipitation at micromolar concentrations.

Molecular Weight of this compound: 397.44 g/mol [1]

Experimental Protocols

Protocol for Preparing this compound Working Solutions for In Vitro Assays
  • Prepare a High-Concentration Stock Solution:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity DMSO to achieve a stock concentration of 10-20 mM (e.g., for a 10 mM stock, dissolve 3.97 mg of this compound in 1 mL of DMSO).

    • Vortex thoroughly. If needed, sonicate the solution for a few minutes in a water bath to ensure complete dissolution.[1]

    • Store this stock solution at -20°C or -80°C for long-term stability.[1]

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on your final desired concentration, it may be necessary to make an intermediate dilution in DMSO or your cell culture medium.

  • Prepare the Final Working Solution:

    • Warm your cell culture medium or aqueous buffer to the experimental temperature (e.g., 37°C).

    • To minimize precipitation, add the this compound stock solution to the medium (not the other way around) while gently vortexing. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤0.5%).

    • For example, to make 10 mL of a 10 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 9.99 mL of your pre-warmed medium. This results in a final DMSO concentration of 0.1%.

    • Use the freshly prepared working solution immediately for your experiments.

Visual Troubleshooting and Pathway Diagrams

Troubleshooting this compound Solubility Issues

The following workflow provides a step-by-step guide to addressing common solubility problems encountered with this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: this compound Solubility Issue prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock check_stock Is Stock Solution Clear? prep_stock->check_stock sonicate Sonicate Solution check_stock->sonicate No dilute Dilute Stock into Aqueous Buffer/Medium check_stock->dilute Yes sonicate->check_stock check_final Is Final Solution Clear? dilute->check_final success Proceed with Experiment (Include Vehicle Control) check_final->success Yes troubleshoot Troubleshoot Dilution check_final->troubleshoot No lower_conc Lower Final Concentration troubleshoot->lower_conc modify_protocol Modify Dilution Protocol (e.g., vortexing, pre-warmed buffer) troubleshoot->modify_protocol use_suspension Use Freshly Prepared Suspension Immediately troubleshoot->use_suspension lower_conc->dilute modify_protocol->dilute

Troubleshooting workflow for this compound solubility.
Mechanism of Action: 5-Lipoxygenase (5-LOX) Pathway

This compound inhibits the 5-LOX enzyme, which is a key step in the biosynthesis of leukotrienes from arachidonic acid. This pathway is a critical component of the inflammatory cascade.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 aa Arachidonic Acid (AA) pla2->aa Catalyzes lox5 5-Lipoxygenase (5-LOX) aa->lox5 lta4 Leukotriene A4 (LTA4) lox5->lta4 Catalyzes ltb4 Leukotriene B4 (LTB4) lta4->ltb4 ltc4 Leukotriene C4 (LTC4) lta4->ltc4 inflammation Inflammation (e.g., Bronchoconstriction) ltb4->inflammation ltc4->inflammation zd2138 This compound zd2138->lox5 Inhibits

Simplified 5-Lipoxygenase (5-LOX) signaling pathway.

References

ZD 2138 Technical Support Center: Optimizing 5-LOX Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on using ZD 2138 for the inhibition of 5-lipoxygenase (5-LOX). It includes frequently asked questions, troubleshooting guides, experimental protocols, and key data to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and orally-active non-redox inhibitor of 5-lipoxygenase (5-LOX).[1][2] Its mechanism involves directly inhibiting the 5-LOX enzyme, which is a key component in the biosynthesis of leukotrienes, a class of inflammatory mediators.[3] By blocking this enzyme, this compound prevents the conversion of arachidonic acid into leukotrienes such as Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).[1][4][5]

Q2: How selective is this compound for 5-LOX compared to other enzymes?

This compound is highly selective for 5-LOX. In studies using human and dog blood, this compound did not inhibit thromboxane B2 synthesis (a cyclooxygenase pathway product) at concentrations up to 500 µM, giving it a selectivity ratio of over 20,000 (COX vs. 5-LOX).[2] It has also been shown to have no effect on antigen-induced histamine release, phospholipase A2, or thromboxane synthetase at concentrations significantly higher than its IC50 for 5-LOX.[1]

Q3: How should I prepare and store this compound solutions?

  • Solubilization: this compound can be dissolved in DMSO to a concentration of 15 mg/mL (37.74 mM); sonication is recommended to aid dissolution.[6] For assays, this stock must be further diluted in the appropriate assay buffer. Always include a vehicle control with the same final DMSO concentration in your experiments.[7]

  • Storage:

    • Powder: Store at -20°C for up to 3 years.[6]

    • In Solvent (DMSO): Store stock solutions at -80°C for up to 1 year.[6] It is recommended to prepare fresh working solutions weekly from the stock, as prolonged storage of diluted solutions may lead to a loss of efficacy.[6]

Q4: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) can vary depending on the experimental system. The table below summarizes key reported values.

Assay SystemTarget AnalyteIC50 Value
Murine Peritoneal MacrophagesLeukotriene Synthesis3 nM[2]
Human BloodLeukotriene Synthesis20 nM[2]
Antigen-stimulated Guinea-pig LungLeukotriene D4 (LTD4) Release0.3 µM[1]
Antigen-stimulated Guinea-pig LungLeukotriene B4 (LTB4) Release0.4 µM[1]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the 5-LOX pathway, a typical experimental workflow, and a troubleshooting guide.

five_lox_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Phospholipids PLA2 PLA2 Membrane_Lipids->PLA2 Stimulus AA Arachidonic Acid (AA) FiveLOX 5-LOX AA->FiveLOX Substrate FLAP FLAP FLAP->FiveLOX FiveHPETE 5-HPETE FiveLOX->FiveHPETE LTA4 Leukotriene A4 (LTA4) FiveHPETE->LTA4 LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 LTA4 Hydrolase LTC4S LTC4 Synthase LTA4->LTC4S CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4S->CysLTs ZD2138 This compound ZD2138->FiveLOX Inhibition PLA2->AA

Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Collect Whole Blood pre_inc Pre-incubate samples with: - this compound (various conc.) - Vehicle Control (DMSO) start->pre_inc stim Stimulate Leukotriene Synthesis (e.g., Calcium Ionophore A23187) pre_inc->stim stop_rxn Stop Reaction (e.g., Ice bath, addition of quenching agent) stim->stop_rxn process Process Sample (Centrifuge to get plasma/serum) stop_rxn->process measure Measure LTB4 Concentration (e.g., ELISA, LC-MS) process->measure analyze Data Analysis (Calculate % Inhibition, determine IC50) measure->analyze end End analyze->end

Caption: General experimental workflow for an ex vivo whole blood 5-LOX inhibition assay.

Experimental Protocols

Protocol 1: Ex Vivo Leukotriene B4 (LTB4) Generation in Human Whole Blood

This protocol is adapted from methodologies used to assess 5-LOX inhibition in a clinically relevant matrix.[8][9]

  • Blood Collection: Collect venous blood from healthy donors into tubes containing an anticoagulant (e.g., heparin).

  • Preparation of Inhibitor: Prepare serial dilutions of this compound in DMSO and then further dilute in saline or an appropriate buffer. The final DMSO concentration should be consistent across all samples and typically ≤0.1%.

  • Pre-incubation: Aliquot 1 mL of whole blood into microcentrifuge tubes. Add 10 µL of the diluted this compound solution or vehicle (DMSO) to the respective tubes. Gently mix and pre-incubate for 15-30 minutes at 37°C.

  • Stimulation: Initiate leukotriene synthesis by adding a stimulating agent, such as calcium ionophore A23187 (final concentration 5-10 µM). Incubate for an additional 15-30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by placing the tubes on ice and adding a quenching agent like indomethacin (to block cyclooxygenase pathways) and centrifuging at 4°C to separate plasma.

  • LTB4 Measurement: Collect the plasma supernatant and measure the concentration of LTB4 using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) kit or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate the percent inhibition of LTB4 synthesis for each this compound concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value.

Protocol 2: Cell-Free 5-LOX Enzyme Inhibition Assay

This protocol outlines a general procedure for testing direct enzyme inhibition.[10][11]

  • Reagents:

    • 5-LOX Enzyme (purified, e.g., recombinant human 5-LOX)

    • Assay Buffer (e.g., 50 mM Tris buffer, pH 7.5, containing CaCl2 and EDTA)[11]

    • Substrate: Linoleic acid or arachidonic acid

    • This compound inhibitor stock solution in DMSO

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the desired concentrations of this compound or vehicle control to the wells.

    • Add the 5-LOX enzyme solution to all wells and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10]

    • Initiate the reaction by adding the substrate (e.g., linoleic acid).

  • Detection: Monitor the formation of the hydroperoxy fatty acid product by measuring the increase in absorbance at 234 nm using a plate reader.[12]

  • Data Analysis: Determine the rate of reaction for each well. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Troubleshooting Guide

Q5: My experimental IC50 value is significantly higher than reported values. What could be wrong?

Several factors can lead to an apparent decrease in inhibitor potency.

  • Compound Integrity: Ensure your this compound stock has not degraded. Use fresh aliquots, store them properly at -80°C, and avoid repeated freeze-thaw cycles.[6][13]

  • Assay System Differences: Cell-free assays measure direct enzyme inhibition and typically yield lower IC50 values.[14] Cell-based or whole blood assays involve complexities like cell membrane permeability, protein binding, and the requirement for 5-LOX to interact with the 5-lipoxygenase-activating protein (FLAP), which can result in higher IC50 values.[6][14]

  • Crude Lysates: If using cell lysates, other enzymes like peroxidases can interfere with the assay by reducing the lipid hydroperoxides that are the product of the 5-LOX reaction, leading to a low signal and inaccurate results.[7]

  • Substrate Concentration: High substrate concentrations can lead to competitive displacement of the inhibitor, resulting in a higher apparent IC50. Ensure your substrate concentration is appropriate for the assay.

Q6: I am observing high variability and my results are not reproducible. What should I check?

  • Reagent Consistency: Ensure all reagents, including buffers, enzyme preparations, and substrate solutions, are prepared consistently between experiments.

  • Pipetting Accuracy: Use calibrated pipettes and proper technique, especially when preparing serial dilutions of the inhibitor.

  • Incubation Times and Temperatures: Strictly control all incubation times and temperatures as minor variations can significantly impact enzyme kinetics.

  • Cell Health and Density (for cell-based assays): Ensure cells are healthy, within a consistent passage number, and plated at the same density for each experiment.

Q7: I'm seeing potential off-target effects in my experiment. Is this expected?

While this compound is highly selective for 5-LOX[2], it is crucial to interpret results carefully. Some other 5-LOX inhibitors, like Zileuton, have been shown to suppress prostaglandin biosynthesis by interfering with arachidonic acid release, an upstream event that can affect multiple pathways.[15] To confirm that the observed effects are due to 5-LOX inhibition, consider including the following controls:

  • A structurally unrelated 5-LOX inhibitor to see if it phenocopies the results.

  • A rescue experiment where you add back the downstream products of 5-LOX (e.g., LTB4) to see if it reverses the observed effect.

troubleshooting_logic start Problem: IC50 is higher than expected check_compound Check Compound Integrity start->check_compound check_assay Review Assay Type start->check_assay check_reagents Verify Reagents & Protocol start->check_reagents sol_fresh Are stock solutions fresh? Stored correctly at -80°C? check_compound->sol_fresh assay_type Cell-based vs. Cell-free? Higher IC50 is expected in cells. check_assay->assay_type enzyme_active Is enzyme active? Is substrate concentration optimal? check_reagents->enzyme_active outcome_compound_no Action: Prepare fresh stock from powder. Avoid freeze-thaw. sol_fresh->outcome_compound_no No outcome_assay_ok Result is likely valid for the system used. assay_type->outcome_assay_ok Yes outcome_reagents_no Action: Test enzyme activity. Optimize substrate concentration. enzyme_active->outcome_reagents_no No

Caption: A troubleshooting decision tree for addressing unexpectedly high IC50 values.

References

Preventing ZD 2138 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of ZD 2138 in experimental setups. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX). 5-LOX is a key enzyme in the biosynthetic pathway of leukotrienes, which are pro-inflammatory lipid mediators. By inhibiting 5-LOX, this compound blocks the production of leukotrienes, thereby exerting its anti-inflammatory effects.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines:

FormStorage TemperatureDuration
Powder-20°CUp to 3 years
In Solvent (e.g., DMSO)-80°CUp to 1 year

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Ensure the powder is fully dissolved. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common problems that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or lower-than-expected activity of this compound in my assay.

  • Potential Cause 1: Degradation of this compound in aqueous solution.

    • Explanation: this compound contains an N-hydroxyurea functional group, which can be susceptible to hydrolysis in aqueous environments, leading to a loss of inhibitory activity.

    • Recommendation: Prepare fresh dilutions of this compound in your aqueous assay buffer immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods. If prolonged incubation is necessary, consider performing a time-course experiment to assess the stability of the compound under your specific assay conditions.

  • Potential Cause 2: Oxidative degradation.

    • Explanation: As a lipoxygenase inhibitor, this compound may be susceptible to oxidation, which can be accelerated by exposure to air and certain metal ions.

    • Recommendation: Use deoxygenated buffers for your experiments where possible. When preparing stock solutions, consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing. Store stock solutions tightly sealed and protected from light.

  • Potential Cause 3: Photodegradation.

    • Explanation: The benzothiophene core of this compound may be sensitive to light, leading to degradation upon prolonged exposure.

    • Recommendation: Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Minimize the exposure of your experimental setup to direct light.

Issue 2: Precipitation of this compound in cell culture media or assay buffer.

  • Potential Cause: Poor aqueous solubility.

    • Explanation: this compound has limited solubility in aqueous solutions. High final concentrations or the presence of certain salts can lead to precipitation.

    • Recommendation: Ensure the final concentration of DMSO (or other organic solvent) in your assay is as low as possible (typically <0.1%) and is consistent across all experimental conditions, including vehicle controls. If precipitation is observed, try lowering the final concentration of this compound. Perform a solubility test in your specific buffer or media prior to conducting the full experiment.

Issue 3: High background signal or artifacts in the 5-LOX activity assay.

  • Potential Cause: Interference from the compound or its degradation products.

    • Explanation: this compound or its byproducts might interfere with the assay detection method (e.g., absorbance or fluorescence).

    • Recommendation: Run a control experiment with this compound in the absence of the enzyme to check for any intrinsic signal. If interference is observed, you may need to consider a different assay format or a method to remove the compound before reading the results.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Buffer

This protocol provides a general method to evaluate the stability of this compound in a specific aqueous buffer over time.

  • Preparation of this compound Solution:

    • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation:

    • Aliquot the 100 µM this compound solution into multiple amber vials.

    • Incubate the vials at the desired experimental temperature (e.g., 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from incubation.

    • Immediately analyze the concentration of intact this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the half-life (t₁/₂) of this compound in the buffer under the tested conditions.

Protocol 2: Evaluation of this compound Photostability

This protocol outlines a method to assess the impact of light exposure on the stability of this compound.

  • Sample Preparation:

    • Prepare two sets of this compound solutions in a transparent solvent (e.g., methanol or acetonitrile) at a concentration of 10 µg/mL.

    • Place one set of solutions in a photostability chamber with a controlled light source (e.g., a xenon lamp simulating sunlight).

    • Wrap the second set of solutions (control) in aluminum foil and place them in the same chamber to maintain the same temperature.

  • Exposure and Analysis:

    • Expose the samples to light for a defined period.

    • At various time intervals, withdraw aliquots from both the light-exposed and control samples.

    • Analyze the concentration of this compound in each aliquot by HPLC-UV.

  • Data Interpretation:

    • Compare the degradation rate of the light-exposed sample to the control sample to determine the extent of photodegradation.

Visualizations

G Potential Degradation Pathways of this compound ZD2138 This compound (Active Inhibitor) Hydrolysis Hydrolysis (Aqueous Environment) ZD2138->Hydrolysis H₂O Oxidation Oxidation (Exposure to Air/Metals) ZD2138->Oxidation O₂ Photodegradation Photodegradation (Light Exposure) ZD2138->Photodegradation Light (UV/Vis) Inactive_Products Inactive Degradation Products Hydrolysis->Inactive_Products Oxidation->Inactive_Products Photodegradation->Inactive_Products

Caption: Potential degradation pathways for this compound.

Caption: Troubleshooting workflow for this compound activity issues.

G 5-Lipoxygenase Signaling Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Stimulus PLA2 Phospholipase A₂ LOX5 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX5 HPETE 5-HPETE LOX5->HPETE LTA4 Leukotriene A₄ (LTA₄) HPETE->LTA4 LTA4_Hydrolase LTA₄ Hydrolase LTC4_Synthase LTC₄ Synthase LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 via LTA₄ Hydrolase LTC4 Leukotriene C₄ (LTC₄) LTA4->LTC4 via LTC₄ Synthase Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation ZD2138 This compound ZD2138->LOX5 Inhibition

Caption: The 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.

Technical Support Center: ZD 2138 In Vitro Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with ZD 2138 in vitro. This compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme crucial for the biosynthesis of leukotrienes, which are inflammatory mediators.[1][2][3][4]

Troubleshooting Guide

Issue 1: Lower than Expected Potency or Lack of Efficacy

If this compound is not exhibiting the expected inhibitory effect on 5-LOX activity or downstream cellular responses, consider the following factors:

Possible Cause & Solution

  • Compound Degradation: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles.

    • Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[2] If a larger batch is prepared, aliquot it into single-use volumes to minimize freeze-thaw cycles. It is advisable to prepare fresh solutions weekly, as prolonged storage may result in a loss of efficacy.[2]

  • Inadequate Cellular Uptake: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

    • Recommendation: Optimize incubation time and concentration. Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell type.

  • Suboptimal Assay Conditions: The experimental setup may not be conducive to measuring 5-LOX inhibition accurately.

    • Recommendation: Ensure that the assay buffer and conditions are optimized for 5-LOX activity. For instance, calcium ionophores are often used to stimulate leukotriene production in whole blood assays.[1]

  • Cell Line Variability: Different cell lines can have varying levels of 5-LOX expression and sensitivity to its inhibition.

    • Recommendation: Confirm 5-LOX expression in your cell line of choice using techniques like Western blot or qPCR. Consider using a positive control cell line known to have robust 5-LOX activity.

Issue 2: High Variability Between Replicates or Experiments

Inconsistent results across replicate wells or different experimental days can obscure the true effect of this compound.

Possible Cause & Solution

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability in the measured response.

    • Recommendation: Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating.

  • Edge Effects in Microplates: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in compound concentration and cell health.

    • Recommendation: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.

  • Solvent Effects: High concentrations of the solvent (e.g., DMSO) can be toxic to cells and interfere with the assay.

    • Recommendation: Maintain a final DMSO concentration below 0.5% in your cell culture media. Always include a vehicle control (media with the same concentration of DMSO as the treated wells) in your experiments.

  • This compound Precipitation: The compound may be precipitating out of solution at the working concentration, leading to inconsistent delivery to the cells.

    • Recommendation: Visually inspect the media for any precipitate after adding this compound. If precipitation is observed, sonication may be recommended for the stock solution.[2] Consider lowering the final concentration or using a different solvent system if possible.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX).[1][2][3][4] 5-LOX is the key enzyme in the biosynthetic pathway of leukotrienes, which are pro-inflammatory mediators. By inhibiting 5-LOX, this compound blocks the production of leukotrienes, thereby exerting its anti-inflammatory effects.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution (e.g., 15 mg/mL or 37.74 mM).[2] To minimize degradation, it is recommended to prepare fresh solutions or, if preparing a larger batch, to aliquot it into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For working solutions, it is best to prepare them fresh for each experiment. If the prepared solution is clear, it can be stored at 4°C for up to a week.[2]

Q3: What are the expected IC50 values for this compound?

A3: The IC50 of this compound can vary depending on the experimental system (e.g., purified enzyme assay vs. cell-based assay) and the specific cell type used. It is crucial to determine the IC50 empirically in your own experimental setup.

Q4: Are there any known off-target effects of this compound?

A4: While this compound is described as a selective 5-LOX inhibitor, like all small molecules, it has the potential for off-target effects, especially at higher concentrations. It is good practice to include appropriate controls to assess for non-specific effects. For example, using a structurally related but inactive compound as a negative control can help differentiate between on-target and off-target effects.

Q5: My this compound solution appears to have insoluble impurities. What should I do?

A5: If you observe insoluble impurities in your this compound product, it is recommended to filter them out or remove them. These impurities generally do not affect the activity of the product.[2] If the prepared solution is a suspension, it should be prepared and used immediately.[2]

Data Presentation

Table 1: this compound Solubility

SolventConcentration
DMSO15 mg/mL (37.74 mM)

Data sourced from publicly available information. Sonication is recommended for dissolution.[2]

Table 2: Example Dose-Response Data for this compound on Leukotriene B4 (LTB4) Production

This compound Concentration (nM)% Inhibition of LTB4 (Mean ± SD)
0 (Vehicle Control)0 ± 5.2
115.3 ± 4.8
1048.7 ± 6.1
10085.2 ± 3.9
100098.1 ± 1.5

This is hypothetical data for illustrative purposes.

Experimental Protocols

Key Experiment: In Vitro 5-LOX Activity Assay in Human Neutrophils

This protocol describes a method to assess the inhibitory effect of this compound on 5-LOX activity by measuring the production of Leukotriene B4 (LTB4) in stimulated human neutrophils.

Materials:

  • Human peripheral blood

  • Dextran T-500

  • Ficoll-Paque

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • DMSO (vehicle)

  • Calcium Ionophore A23187

  • LTB4 ELISA Kit

  • 96-well plates

Methodology:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend the isolated neutrophils in HBSS and seed them into a 96-well plate at a density of 1 x 10^6 cells/well.

  • Compound Treatment: Prepare serial dilutions of this compound in HBSS from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Add the diluted this compound or vehicle control to the wells and pre-incubate for 30 minutes at 37°C.

  • Cell Stimulation: Stimulate the neutrophils with Calcium Ionophore A23187 (final concentration 5 µM) to induce LTB4 production. Incubate for 15 minutes at 37°C.

  • Assay Termination: Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.

  • LTB4 Measurement: Collect the supernatant and measure the LTB4 concentration using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of LTB4 production for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid_mem Arachidonic Acid Arachidonic_Acid_cyto Arachidonic Acid Arachidonic_Acid_mem->Arachidonic_Acid_cyto cPLA2 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid_cyto->5-LOX Leukotriene_A4 Leukotriene A4 (LTA4) 5-LOX->Leukotriene_A4 Leukotrienes Leukotrienes (LTB4, LTC4, etc.) Leukotriene_A4->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation ZD_2138 This compound ZD_2138->5-LOX

Caption: 5-LOX Signaling Pathway and this compound Inhibition.

G Start Inconsistent In Vitro Results with this compound Check_Potency Is the observed potency lower than expected? Start->Check_Potency Check_Variability Is there high variability between replicates? Check_Potency->Check_Variability No Troubleshoot_Potency Troubleshoot Potency Issues: - Check compound stability - Optimize concentration and time - Verify 5-LOX expression Check_Potency->Troubleshoot_Potency Yes Troubleshoot_Variability Troubleshoot Variability Issues: - Standardize cell seeding - Mitigate edge effects - Control solvent concentration - Check for precipitation Check_Variability->Troubleshoot_Variability Yes Review_Protocols Review and optimize experimental protocols Check_Variability->Review_Protocols No Troubleshoot_Potency->Review_Protocols Troubleshoot_Variability->Review_Protocols End Consistent and Reliable Results Review_Protocols->End

Caption: Troubleshooting Workflow for this compound Experiments.

References

Potential off-target effects of ZD 2138 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for research professionals and is for informational purposes only. It is not a substitute for the manufacturer's product information sheet. Always refer to the official documentation for the most accurate and up-to-date information.

Introduction

This technical support center provides detailed information on two distinct research compounds, ZD 2138 (a 5-Lipoxygenase inhibitor) and ATI-2138 (a dual ITK/JAK3 inhibitor), to address potential off-target effects and provide guidance for cellular assays. Due to the similarity in nomenclature, it is crucial for researchers to distinguish between these two molecules.

Part 1: this compound (5-Lipoxygenase Inhibitor)

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound, also known as Ici-D2138, is a potent and selective inhibitor of 5-lipoxygenase (5-LOX). 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.

Q2: What are the known off-target effects of this compound?

Q3: I am observing unexpected results in my cellular assay with this compound. What could be the cause?

A3: If you are observing unexpected effects, consider the following troubleshooting steps:

  • Confirm On-Target Effect: First, verify that this compound is inhibiting 5-LOX activity in your system. You can do this by measuring the downstream products of 5-LOX, such as leukotriene B4 (LTB4) or cysteinyl leukotrienes (see Section 1.4 for protocol).

  • Assess Cell Health: High concentrations of any compound can lead to cytotoxicity. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure the observed phenotype is not due to cell death.

  • Consider Uncharacterized Off-Targets: While this compound is reported to be selective, the possibility of uncharacterized off-target effects, especially at high concentrations, cannot be entirely ruled out. This is a particular consideration if your cellular system expresses high levels of other lipoxygenase isoforms.

  • Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing the unexpected effects by running a vehicle-only control.

Data Presentation: Selectivity of this compound
Target/PathwayIC50 / EffectSelectivity vs. 5-LOXReference
On-Target
Antigen-induced LTD4 Release0.3 ± 0.06 µM-[1]
Antigen-induced LTB4 Release0.4 ± 0.09 µM-[1]
Off-Target
Antigen-induced Thromboxane B2 ReleaseNo effect at ~3-4 µM>10-fold[1]
Antigen-induced Histamine ReleaseNo effectSelective[1]
Cyclooxygenase (COX) ActivityNo effectSelective[1]

Mandatory Visualization: Signaling Pathway & Workflow

5-LOX_Pathway This compound Mechanism of Action Membrane Membrane Phospholipids PLA2 cPLA2 Membrane->PLA2 activation AA Arachidonic Acid PLA2->AA releases FLAP FLAP AA->FLAP presented by LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 ZD2138 This compound ZD2138->LOX5 inhibits

Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of this compound.

LTB4_Assay_Workflow Workflow for LTB4 Release Assay start Isolate Neutrophils preincubate Pre-incubate cells with This compound or Vehicle start->preincubate stimulate Stimulate with Calcium Ionophore (e.g., A23187) preincubate->stimulate incubate Incubate at 37°C stimulate->incubate stop_reaction Stop reaction (e.g., centrifugation at 4°C) incubate->stop_reaction collect_supernatant Collect Supernatant stop_reaction->collect_supernatant measure_ltb4 Measure LTB4 by ELISA collect_supernatant->measure_ltb4 end Analyze Data measure_ltb4->end

Caption: Experimental workflow for assessing the effect of this compound on LTB4 release.

Experimental Protocols

Protocol 1: Ex Vivo Leukotriene B4 (LTB4) Generation Assay

This protocol is adapted from methods used to assess the pharmacodynamic effects of this compound.

Materials:

  • Whole blood collected in heparin-containing tubes.

  • This compound stock solution (in DMSO).

  • Calcium Ionophore A23187 (stock in DMSO).

  • Phosphate Buffered Saline (PBS).

  • LTB4 ELISA Kit.

  • Ice.

  • Centrifuge.

Procedure:

  • Blood Collection: Collect whole blood from subjects.

  • Pre-incubation with Inhibitor:

    • Aliquot whole blood into microcentrifuge tubes.

    • Add this compound to achieve the desired final concentrations. For a dose-response curve, a range from 10 nM to 10 µM is suggested.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Incubate for 15-30 minutes at 37°C.

  • Stimulation:

    • Add Calcium Ionophore A23187 to a final concentration of 5-10 µM to stimulate LTB4 production.

    • Vortex gently to mix.

  • Incubation:

    • Incubate the samples for 30-60 minutes at 37°C.

  • Reaction Termination:

    • Stop the reaction by placing the tubes on ice and adding cold PBS.

    • Centrifuge at 1000 x g for 10 minutes at 4°C to pellet the cells.

  • Sample Collection:

    • Carefully collect the plasma (supernatant) without disturbing the cell pellet.

    • Store the plasma at -80°C until analysis.

  • LTB4 Measurement:

    • Quantify the amount of LTB4 in the plasma samples using a commercial LTB4 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of LTB4 generation for each this compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the log of the inhibitor concentration to determine the IC50 value.

Part 2: ATI-2138 (Dual ITK/JAK3 Inhibitor)

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of ATI-2138?

A1: ATI-2138 is a novel covalent inhibitor that potently and selectively targets two key kinases in immune signaling: Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[2]

Q2: How selective is ATI-2138? Are there known off-target effects?

A2: ATI-2138 demonstrates high selectivity for ITK and JAK3.

  • Against other JAKs: It is highly selective for JAK3 over the other JAK family members (JAK1, JAK2, and Tyk2), with IC50 values for these other kinases being over 4000-fold higher than for JAK3.[3]

  • Against other Tec kinases: It is more potent against ITK than other Tec family kinases, with some activity also observed against TXK (IC50 of 0.83 nM).[3]

  • Cellular Selectivity: In cellular assays, ATI-2138 inhibits JAK1/JAK3-dependent signaling (IL-2-stimulated STAT5 phosphorylation) but does not affect JAK1/JAK2-dependent (IFNγ-stimulated STAT1 phosphorylation) or JAK2/Tyk2-dependent (IL-12-stimulated STAT4 phosphorylation) pathways, confirming its JAK3 selectivity in a cellular context.[4]

Q3: My T-cells are not proliferating as expected after ATI-2138 treatment, even at low concentrations. Is this an off-target effect?

A3: This is likely an on-target effect. ATI-2138 inhibits both ITK and JAK3. ITK is crucial for T-cell receptor (TCR) signaling, and JAK3 is essential for signaling from cytokines that use the common gamma chain receptor, such as IL-2, which is a potent T-cell mitogen. Inhibition of either of these pathways will lead to a potent block in T-cell proliferation.

Q4: I'm seeing inhibition of STAT5 phosphorylation. How do I confirm this is due to JAK3 inhibition and not an off-target effect on another kinase in the pathway?

A4: To confirm the specificity of the effect on JAK3, you can perform a counterscreen. For example:

  • Stimulate cells with a cytokine that signals independently of JAK3, such as IFN-γ. IFN-γ signals through the JAK1/JAK2 pathway to phosphorylate STAT1.

  • If ATI-2138 inhibits IL-2-induced pSTAT5 but not IFN-γ-induced pSTAT1, it provides strong evidence that the effect is specific to the JAK3 pathway and not a general off-target effect on other JAKs or STATs.[4]

Data Presentation: Kinase Selectivity of ATI-2138
KinaseIC50 (nM)Selectivity vs. ITKSelectivity vs. JAK3Reference
On-Target
ITK0.18-~2.9-fold[3]
JAK30.52~0.35-fold-[3]
Off-Target
TXK0.83~0.22-fold~0.63-fold[3]
JAK1>2200>12,222-fold>4,230-fold[3]
JAK2>2200>12,222-fold>4,230-fold[3]
Tyk2>2200>12,222-fold>4,230-fold[3]

Mandatory Visualization: Signaling Pathways & Workflow

ITK_JAK3_Pathway ATI-2138 Mechanism of Action cluster_0 TCR Signaling cluster_1 Cytokine Signaling (e.g., IL-2) TCR TCR/CD3 Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT ITK ITK LAT->ITK PLCG1 PLCγ1 ITK->PLCG1 Ca_Flux Ca2+ Flux NFAT Activation PLCG1->Ca_Flux IL2R IL-2R (γc) JAK1 JAK1 IL2R->JAK1 JAK3 JAK3 IL2R->JAK3 STAT5 STAT5 JAK3->STAT5 phosphorylates pSTAT5 pSTAT5 Dimer STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene ATI2138 ATI-2138 ATI2138->ITK inhibits ATI2138->JAK3 inhibits pSTAT5_Assay_Workflow Workflow for Phospho-STAT5 Flow Cytometry Assay start Isolate PBMCs preincubate Pre-incubate cells with ATI-2138 or Vehicle start->preincubate stimulate Stimulate with IL-2 (or other cytokine) preincubate->stimulate fix Fix cells (e.g., with PFA) stimulate->fix permeabilize Permeabilize cells (e.g., with Methanol) fix->permeabilize stain Stain with fluorescently-labeled anti-pSTAT5 and cell surface marker Abs permeabilize->stain acquire Acquire on Flow Cytometer stain->acquire end Analyze Data (Gate on cell populations) acquire->end

References

ZD 2138 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with ZD 2138, a potent and selective 5-lipoxygenase (5-LOX) inhibitor. Here you will find guidance on stability, storage, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial to maintain its integrity and activity. Recommendations for both solid and solution forms are summarized in the table below.[1][2]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in DMSO.[2] For a 10 mM stock solution, dissolve 3.97 mg of this compound in 1 mL of DMSO. To aid dissolution, sonication is recommended.[2] Prepare fresh working solutions from the stock for each experiment. If the prepared solution appears as a suspension, it is best to prepare it fresh for immediate use.[2]

Q3: Can I store this compound solutions at 4°C?

A3: If you have a clear, fully dissolved solution of this compound, it can be stored at 4°C for short-term use. It is advisable to prepare fresh solutions weekly, as prolonged storage at this temperature may lead to a loss of efficacy.[2]

Q4: How many times can I freeze-thaw my this compound stock solution?

A4: While specific data on the effect of multiple freeze-thaw cycles on this compound stability is not available, it is a general best practice to aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations. This minimizes the potential for degradation and ensures the consistency of your experimental results.

Stability and Storage Conditions

Proper handling and storage are paramount for ensuring the stability and efficacy of this compound in your experiments. The following table summarizes the recommended conditions for both the powdered form and solutions of this compound.

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsKeep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight.[1][2]
4°C2 yearsFor shorter-term storage.[1]
In Solvent (e.g., DMSO) -80°C6 months to 1 yearRecommended for long-term storage of stock solutions.[1][2]
-20°C1 monthSuitable for shorter-term storage of stock solutions.[1]

Shipping: this compound is typically shipped at room temperature, which is acceptable for periods of less than two weeks.[1]

Troubleshooting Guide

Encountering unexpected results is a common part of the research process. This guide addresses potential issues you might face when using this compound in your experiments.

QuestionPossible Cause(s)Suggested Solution(s)
Why am I not observing the expected inhibitory effect of this compound on my cells? Compound Instability: this compound may be degrading in your cell culture medium.Prepare fresh working solutions from a properly stored stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures. Consider performing a stability check of this compound in your specific culture medium.
Inadequate Concentration: The effective concentration at the cellular level may be too low.Ensure your final DMSO concentration is not inhibiting cell growth or the target enzyme. Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions.
Cell Permeability Issues: this compound may not be efficiently entering your cells.While this compound is a small molecule, cell membrane composition can affect uptake. Ensure the compound is fully dissolved in the final medium.
My results are inconsistent between experiments. Variable Compound Activity: This could be due to improper storage or handling of this compound.Aliquot your stock solution to avoid multiple freeze-thaw cycles. Always use fresh dilutions for your experiments. Protect the compound from light.
Inconsistent Cell Conditions: Variations in cell passage number, confluency, or health can affect experimental outcomes.Use cells within a consistent and narrow passage number range. Seed cells at a uniform density and treat them at a consistent confluency. Regularly check for mycoplasma contamination.
I'm observing cellular toxicity that is not related to 5-LOX inhibition. Solvent Toxicity: High concentrations of DMSO can be toxic to some cell lines.Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%). Run a vehicle control (medium with the same concentration of DMSO as your treatment group) to assess the effect of the solvent alone.
Off-Target Effects: At high concentrations, small molecule inhibitors can sometimes have off-target effects.Perform dose-response experiments to identify a concentration that inhibits 5-LOX activity without causing general cytotoxicity. Consider using a rescue experiment or a secondary inhibitor to confirm the specificity of the observed effect.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study to assess the stability of this compound under various stress conditions. This is crucial for understanding its degradation profile and for the development of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC).

1. Materials

  • This compound powder

  • HPLC-grade DMSO

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/Vis or PDA detector

  • Analytical column (e.g., C18)

  • pH meter

  • Incubator/oven

  • Photostability chamber

2. Preparation of Stock and Working Solutions

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • From the stock solution, prepare working solutions in an appropriate solvent (e.g., 50:50 methanol:water) at a concentration suitable for HPLC analysis (e.g., 100 µg/mL).

3. Stress Conditions

  • Acid Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 2 hours.

    • Neutralize with 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the working solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Expose solid this compound powder to 80°C for 48 hours.

    • Dissolve the stressed powder to prepare a working solution for HPLC analysis.

  • Photostability:

    • Expose the working solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze a control sample protected from light in parallel.

4. HPLC Analysis

  • Analyze the stressed samples alongside an unstressed control sample by HPLC.

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • A photodiode array (PDA) detector is useful for assessing peak purity and identifying potential co-eluting degradants.

5. Data Analysis

  • Calculate the percentage degradation of this compound under each stress condition.

  • Assess the mass balance to account for the parent compound and all degradation products.

Visualizations

Signaling Pathway

G Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (cPLA2) Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA FLAP 5-LOX Activating Protein (FLAP) AA->FLAP LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 LTA4_H LTA4 Hydrolase LTA4->LTA4_H LTC4_S LTC4 Synthase LTA4->LTC4_S LTB4 Leukotriene B4 (LTB4) LTA4_H->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_S->LTC4 Inflammation Inflammatory Responses (e.g., bronchoconstriction, chemotaxis) LTB4->Inflammation LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTC4->Inflammation LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->Inflammation LTE4->Inflammation ZD2138 This compound ZD2138->LOX5

Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Prep_Stock Prepare this compound Stock Solution Prep_Work Prepare Working Solutions Prep_Stock->Prep_Work Acid Acid Hydrolysis Prep_Work->Acid Base Base Hydrolysis Prep_Work->Base Oxidation Oxidation Prep_Work->Oxidation Thermal Thermal Stress Prep_Work->Thermal Photo Photostability Prep_Work->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data Degradation Calculate % Degradation Data->Degradation MassBalance Assess Mass Balance Data->MassBalance Profile Determine Stability Profile Data->Profile

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Addressing Vehicle Control Issues in Preclinical Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to vehicle controls in experiments involving investigational compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered with vehicle controls during in vitro and in vivo experiments.

Question: We are observing unexpected toxicity or adverse effects in our vehicle control group in an animal study. How should we troubleshoot this?

Answer:

Unexpected effects in the vehicle control group can confound study results and should be systematically investigated. Here is a step-by-step troubleshooting guide:

  • Verify Vehicle Preparation and Administration:

    • Component Purity: Ensure all vehicle components (solvents, excipients) are of high purity and within their expiration dates.

    • Formulation Accuracy: Double-check all calculations and measurements used to prepare the vehicle formulation.

    • Proper Administration: Review the administration technique (e.g., gavage, injection) to ensure it was performed correctly and consistently across all animals. Improper technique can cause stress or injury, leading to adverse effects.[1]

  • Assess Vehicle Tolerability:

    • Literature Review: Conduct a thorough literature search for the known tolerability and potential toxicity of the chosen vehicle and its individual components in the specific animal model being used.[2][3][4]

    • Dose and Concentration: The concentration of some excipients can be critical. Ensure that the concentrations used are within established safety limits.[5]

    • Pilot Study: If using a novel vehicle or a new animal model, a small pilot study to assess the tolerability of the vehicle alone is highly recommended.

  • Investigate Potential Contamination:

    • Chemical Contamination: Analyze a sample of the vehicle for any potential chemical contaminants that may have been introduced during preparation or storage.

    • Microbial Contamination: For sterile preparations, ensure that the vehicle is free from microbial contamination by performing appropriate sterility testing.

  • Consider Animal-Specific Factors:

    • Species and Strain Differences: Different animal species and even strains can have varying sensitivities to certain vehicles.[6]

    • Health Status: The underlying health of the animals can influence their response to the vehicle.

The following flowchart outlines a systematic approach to troubleshooting unexpected vehicle control effects:

G Troubleshooting Unexpected Vehicle Control Effects start Unexpected Effects in Vehicle Control Group verify_prep Verify Vehicle Preparation & Administration start->verify_prep assess_tol Assess Vehicle Tolerability verify_prep->assess_tol Preparation Verified investigate_contam Investigate Potential Contamination assess_tol->investigate_contam Tolerability Known lit_review Conduct Literature Review on Vehicle Toxicity assess_tol->lit_review analyze_sample Analyze Vehicle Sample for Contaminants investigate_contam->analyze_sample consider_animal Consider Animal-Specific Factors review_health Review Animal Health Records consider_animal->review_health pilot_study Conduct Pilot Tolerability Study lit_review->pilot_study No Existing Data analyze_sample->consider_animal No Contaminants Found resolve Issue Identified & Resolved review_health->resolve Cause Identified

Troubleshooting workflow for unexpected vehicle control effects.

Question: Our compound is poorly soluble, and we are struggling to find a suitable vehicle for our in vivo studies. What are our options?

Answer:

Formulating poorly soluble compounds for in vivo studies is a common challenge. The goal is to enhance solubility to achieve the desired exposure while ensuring the vehicle is safe and well-tolerated by the animals.[7][8][9] Here are several strategies:

  • Co-solvents: Using a mixture of a water-miscible organic solvent and water can significantly increase the solubility of hydrophobic compounds. Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.

  • Surfactants: Surfactants can be used to create micellar solutions that encapsulate the poorly soluble compound, increasing its apparent solubility. Polysorbates (e.g., Tween 80) and Cremophor EL are examples of commonly used surfactants.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be effective.[9][10]

  • Particle Size Reduction: Decreasing the particle size of the compound through techniques like micronization or nanosizing can improve its dissolution rate and bioavailability.[7][9]

The choice of formulation strategy will depend on the physicochemical properties of your compound and the requirements of your study.

The following diagram illustrates a decision-making process for vehicle selection for poorly soluble compounds:

G Vehicle Selection for Poorly Soluble Compounds start Poorly Soluble Compound check_props Assess Physicochemical Properties (logP, pKa, etc.) start->check_props is_ionizable Is the compound ionizable? check_props->is_ionizable ph_adjustment pH Adjustment is_ionizable->ph_adjustment Yes is_lipophilic Is the compound highly lipophilic? is_ionizable->is_lipophilic No ph_adjustment->is_lipophilic lipid_formulation Consider Lipid-Based Formulations (e.g., SEDDS) is_lipophilic->lipid_formulation Yes co_solvents Try Co-solvents (PEG, PG, Ethanol) is_lipophilic->co_solvents No final_formulation Select & Test Final Formulation lipid_formulation->final_formulation surfactants Add Surfactants (e.g., Tween 80) co_solvents->surfactants Solubility still low co_solvents->final_formulation Solubility adequate cyclodextrins Use Cyclodextrins surfactants->cyclodextrins Solubility still low surfactants->final_formulation Solubility adequate particle_reduction Consider Particle Size Reduction cyclodextrins->particle_reduction Solubility still low cyclodextrins->final_formulation Solubility adequate particle_reduction->final_formulation

Decision tree for vehicle selection.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a vehicle control in an experiment?

A1: A vehicle control group is treated with the same solution (the vehicle) used to dissolve or suspend the experimental compound, but without the compound itself.[1][11] Its purpose is to isolate the effects of the experimental compound by accounting for any biological effects caused by the vehicle.[12]

Q2: In our in vitro assay, the vehicle control shows a different response compared to the untreated (negative) control. Is this a problem?

A2: Yes, this can be a significant issue. Ideally, the vehicle control should not show a response different from the negative control.[11] If it does, it indicates that the vehicle itself is having a biological effect on your cells, which can confound the interpretation of your results. It is crucial to test the vehicle alone to ensure it is inert in your assay system.[13]

Q3: Can the vehicle interfere with my assay readout?

A3: Yes, some vehicles can interfere with certain types of assays. For example, compounds with reducing properties, which can be present in some vehicle formulations, may interfere with metabolic assays like the MTT assay, leading to inaccurate results.[13] It is important to consider the chemical properties of your vehicle and choose an assay that is not susceptible to such interference.

Q4: What are some common vehicles used in preclinical research?

A4: The choice of vehicle depends on the compound's properties, the route of administration, and the animal species. Some commonly used vehicles include:

  • Aqueous solutions: Saline, phosphate-buffered saline (PBS), and water for injection.

  • Oils: Corn oil, sesame oil, and peanut oil for oral or subcutaneous administration of lipophilic compounds.

  • Co-solvents and surfactants: As mentioned in the troubleshooting guide, mixtures of PEG, PG, ethanol, and surfactants like Tween 80 are often used to solubilize poorly soluble compounds.[8]

Data Presentation

The following table summarizes the maximum tolerated doses (MTD) of some common excipients in rodents, which can be a useful reference when formulating a vehicle.

ExcipientSpeciesRouteMaximum Tolerated Dose (MTD)Reference
Polyethylene Glycol 400 (PEG 400)RatOral10 g/kg[5]
Propylene Glycol (PG)MouseIntravenous5 g/kg[5]
Tween 80 (Polysorbate 80)RatOral25 g/kg[5]
Hydroxypropyl-β-cyclodextrin (HPβCD)MouseOral10 g/kg[6]

Note: These values are approximate and can vary depending on the specific study conditions. It is always recommended to perform a tolerability study for your specific formulation.

Experimental Protocols

Protocol: Oral Gavage Administration in Mice with Vehicle Control

This protocol describes the standard procedure for administering a test compound and a vehicle control to mice via oral gavage.

1. Materials:

  • Test compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Mice (e.g., C57BL/6, 8-10 weeks old)

  • Animal balance

  • Flexible feeding needles (20-22 gauge)

  • Syringes (1 mL)

  • 70% ethanol for disinfection

2. Procedure:

  • Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment.

  • Grouping and Randomization: Randomly assign mice to the vehicle control group and the test compound group(s).

  • Dose Calculation:

    • Weigh each mouse individually on the day of dosing.

    • Calculate the volume of the test compound formulation or vehicle to be administered based on the desired dose and the concentration of the formulation. The typical administration volume for oral gavage in mice is 5-10 mL/kg.

  • Preparation of Formulations:

    • Prepare the test compound formulation by dissolving or suspending the compound in the chosen vehicle at the desired concentration.

    • Prepare the vehicle control, which is the vehicle alone.

  • Administration:

    • Gently restrain the mouse.

    • Measure the length of the feeding needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.

    • Carefully insert the feeding needle into the esophagus and advance it into the stomach.

    • Slowly administer the calculated volume of the test compound formulation or vehicle control.

    • Carefully withdraw the feeding needle.

  • Monitoring:

    • Observe the animals closely for any signs of distress or adverse effects immediately after dosing and at regular intervals thereafter.

    • Record all observations.

  • Data Collection:

    • At the end of the study, collect tissues or other samples for analysis as required by the experimental design.

Ethical Considerations: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Technical Support Center: ZD 2138 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the ZD 2138 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo studies involving this compound, a novel inhibitor of the Variability-Associated Kinase (VAK) pathway. Our goal is to help you minimize variability and ensure the generation of robust, reproducible data.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in tumor growth inhibition between different cohorts of mice treated with this compound. What are the common causes?

A1: High variability in anti-tumor efficacy is a common challenge in preclinical oncology studies and can originate from multiple sources.[1] For this compound, the most common factors include:

  • Animal Model Heterogeneity: The age, weight, sex, and genetic background of the animals can significantly influence drug metabolism and tumor biology.[1] The immune status of the host (e.g., nude vs. NSG mice) also plays a critical role.[1]

  • Drug Formulation and Administration: this compound has low aqueous solubility.[2][3] Improper formulation can lead to precipitation, resulting in inconsistent dosing and variable bioavailability.[1][2][3] The route and technical execution of administration are also critical.

  • Tumor Model Variability: Inconsistencies in the tumor cell line, such as high passage number or genetic drift, can alter treatment response.[1] The number of cells injected, the site of implantation (subcutaneous vs. orthotopic), and the initial tumor volume at the start of treatment are also key variables.[1][4]

  • Technical Execution: A lack of proper randomization of animals into treatment groups, and not blinding personnel during tumor measurement can introduce significant bias.[1] Inconsistent animal handling can also increase stress, which may affect study outcomes.[5]

Q2: What is the recommended vehicle for in vivo administration of this compound?

A2: Due to its low solubility, this compound requires a specific formulation to ensure consistent bioavailability. We recommend a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is critical to prepare this formulation fresh daily and to vortex it thoroughly before each administration to prevent precipitation.[1]

Q3: We are seeing unexpected toxicity or weight loss in our treatment groups. What should we investigate?

A3: Unexpected toxicity can arise from the compound itself or the formulation vehicle.

  • Vehicle Toxicity: The recommended vehicle contains components that can cause adverse effects at high volumes or with repeated dosing. Run a parallel cohort of animals treated with the vehicle alone to distinguish formulation effects from compound-specific toxicity.

  • Compound Stability: Ensure that your lot of this compound is pure and has not degraded. Impurities can have their own toxicological profiles. Store the compound under the recommended conditions (-20°C, desiccated).[1]

  • Pharmacokinetic Overexposure: High inter-animal variability in pharmacokinetics (PK) can lead to some animals having much higher drug exposure than intended.[2][3][6] Consider conducting a pilot PK study to correlate exposure levels with adverse effects.[1]

Q4: How can we minimize pharmacokinetic (PK) variability in our this compound studies?

A4: Pharmacokinetic variability is a major concern in in vivo experiments.[6] Factors such as the animal's gender, age, weight, and even eating habits can introduce variability.[6] Key strategies to minimize this include:

  • Standardize Procedures: Ensure consistent food and water access, light-dark cycles, and animal handling procedures.

  • Cross-Over Study Design: For PK-focused studies, a cross-over design, where each animal receives both the test and control article at different times, can significantly reduce inter-animal variability and provide more precise results compared to a parallel design.[6]

  • Formulation Optimization: For compounds with low solubility like this compound, variability in gastrointestinal absorption is a major factor.[2][3] Using the recommended optimized formulation is critical.

  • Route of Administration: The oral route of administration generally shows higher PK variability than intravenous, subcutaneous, or intraperitoneal routes.[2][3] If consistent exposure is paramount, consider an alternative route if scientifically appropriate.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving specific issues encountered during your in vivo experiments.[1]

Issue 1: Inconsistent Anti-Tumor Efficacy
Potential Cause Verification Steps Recommended Solution
Animal Heterogeneity Review animal sourcing, age, and weight specifications for all cohorts.Ensure all animals are from the same supplier, and have a narrow range for age and body weight at the start of the study. Randomize animals into groups.[1]
Inaccurate Dosing Verify formulation preparation logs. Check for precipitation in the dosing solution. Review dosing techniques (e.g., oral gavage) with technical staff.Prepare formulation fresh daily and vortex before each dose.[1] Ensure staff are proficient in the administration technique to minimize errors.
Cell Line Integrity Authenticate the tumor cell line using Short Tandem Repeat (STR) profiling.Use cells with a low passage number (e.g., below passage 20) to prevent genetic drift.[1]
PK/PD Mismatch Perform a pilot pharmacokinetic (PK) and pharmacodynamic (PD) study.Collect plasma and tumor samples at various time points after dosing to confirm that this compound is achieving sufficient exposure to inhibit the VAK pathway in the tumor.[1]
Issue 2: High Variability in Pharmacokinetic (PK) Data
Potential Cause Verification Steps Recommended Solution
Physicochemical Properties This compound has low solubility and high dose requirements, which are associated with high PK variability.[2][3]Strict adherence to the recommended formulation protocol is essential to improve solubility and absorption consistency.
Inconsistent Food Intake Check if animals are fasted or fed before dosing. Food can significantly alter the absorption of many oral drugs.Standardize the feeding schedule. For most oral dosing studies, a brief fasting period (e.g., 4 hours) is recommended before administration.
Study Design Parallel study designs are prone to high inter-subject variability.[6]For comparative PK studies, use a cross-over design where each animal serves as its own control. This minimizes the impact of inter-animal differences.[6]
Biological Factors Animal stress, health status, and genetic background can all contribute to PK variability.[5][6]Acclimatize animals properly before the study begins. Monitor animal health daily and exclude any animals showing signs of distress.[1] Use inbred strains for lower genetic variability.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol is for a final concentration of 10 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • 0.9% Sodium Chloride (Saline), sterile for injection[8]

Procedure:

  • Calculate the required amount of this compound and each vehicle component based on the final desired volume. For 1 mL of formulation, you will need 10 mg of this compound.

  • In a sterile conical tube, add this compound powder.

  • Add 10% of the final volume (100 µL for 1 mL) of DMSO. Vortex for 5-10 minutes until the powder is completely dissolved.

  • Add 40% of the final volume (400 µL) of PEG300. Vortex thoroughly.

  • Add 5% of the final volume (50 µL) of Tween 80. Vortex thoroughly.

  • Add 45% of the final volume (450 µL) of sterile saline. Vortex thoroughly.[1]

  • Visually inspect the final solution for any signs of precipitation. The solution should be clear.

  • Prepare this formulation fresh before each use and store at room temperature, protected from light, for no longer than 4 hours.

Protocol 2: Subcutaneous Tumor Model Implantation

Materials:

  • Tumor cells (e.g., MCF-7) in exponential growth phase

  • Sterile Phosphate-Buffered Saline (PBS) or culture medium without serum

  • Syringes (1 mL) with a 27-gauge needle

  • Trypan Blue solution

Procedure:

  • Harvest and wash the tumor cells twice with sterile PBS.

  • Perform a cell count and assess viability using the Trypan Blue exclusion method. Cell viability must be greater than 95%.[1]

  • Resuspend the cells in cold sterile PBS or serum-free medium at the desired concentration (e.g., 5 x 10^7 cells/mL for a 5 million cell injection in 0.1 mL). Keep cells on ice to maintain viability.

  • Gently mix the cell suspension before drawing into the syringe to ensure a uniform concentration.

  • Subcutaneously inject the cell suspension (e.g., 0.1 mL) into the right flank of the anesthetized mouse.

  • Monitor animals for tumor development. Begin caliper measurements once tumors are palpable.

Visualizations

VAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor Receptor Growth Factor Receptor GF->Receptor 1. Binding VAK VAK Receptor->VAK 2. Activation P_VAK p-VAK VAK->P_VAK Phosphorylation Downstream Downstream Signaling (e.g., Proliferation, Survival) P_VAK->Downstream 3. Signal Transduction ZD2138 This compound ZD2138->P_VAK Inhibition

Caption: Hypothetical signaling pathway for the Variability-Associated Kinase (VAK).

Troubleshooting_Workflow Start High Variability in Efficacy Observed Check_Formulation Review Formulation Protocol & Dosing Technique Start->Check_Formulation Check_Animals Verify Animal Model (Source, Age, Weight) Check_Formulation->Check_Animals Formulation OK Outcome_Bad Issue Persists: Contact Support Check_Formulation->Outcome_Bad Issue Found Check_Tumor Assess Tumor Model (Cell Line, Implantation) Check_Animals->Check_Tumor Animals OK Check_Animals->Outcome_Bad Issue Found Run_PKPD Conduct Pilot PK/PD Study Check_Tumor->Run_PKPD Tumor Model OK Check_Tumor->Outcome_Bad Issue Found Outcome_Good Variability Reduced Run_PKPD->Outcome_Good

Caption: Troubleshooting workflow for inconsistent anti-tumor efficacy.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Phase cluster_analysis Analysis Cell_Culture 1. Tumor Cell Culture & Harvest Implantation 3. Tumor Cell Implantation Cell_Culture->Implantation Formulation 2. Prepare this compound Formulation Dosing 6. Daily Dosing (Vehicle or this compound) Formulation->Dosing Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize Animals Tumor_Growth->Randomization Randomization->Dosing Monitoring 7. Tumor Measurement & Body Weight Dosing->Monitoring Endpoint 8. Endpoint Reached (e.g., Tumor Size) Monitoring->Endpoint Collection 9. Collect Samples (Tumor, Plasma) Endpoint->Collection Data_Analysis 10. Analyze Data Collection->Data_Analysis

Caption: Standard experimental workflow for a this compound efficacy study.

References

Validation & Comparative

A Comparative Guide to ZD 2138 and Other 5-Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 5-lipoxygenase (5-LOX) inhibitor ZD 2138 with other notable alternatives in the field. The information presented is based on available preclinical and clinical data, with a focus on quantitative comparisons of potency, selectivity, and efficacy.

Introduction to 5-Lipoxygenase Inhibition

5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] By catalyzing the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and subsequently to leukotriene A4 (LTA4), 5-LOX initiates a cascade that produces pro-inflammatory leukotrienes such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2] These molecules are implicated in the pathophysiology of a range of inflammatory diseases, most notably asthma.[3] Inhibition of 5-LOX is therefore a rational therapeutic strategy to mitigate the effects of these inflammatory mediators.

Overview of Compared 5-Lipoxygenase Inhibitors

This guide focuses on a comparative analysis of this compound against other well-characterized 5-LOX inhibitors:

  • This compound: A potent and selective, non-redox type 5-lipoxygenase inhibitor.

  • Zileuton: The only 5-LOX inhibitor currently approved for clinical use in the treatment of asthma.[3] It acts as an iron ligand-type inhibitor.

  • Setileuton (MK-0633): A potent and selective 5-LOX inhibitor that underwent clinical development for respiratory diseases.

  • MK-886: An inhibitor of the 5-lipoxygenase-activating protein (FLAP), which is essential for 5-LOX activity in cells.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro and ex vivo potency of this compound and other 5-LOX inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

InhibitorAssay SystemTargetIC50 (µM)Reference
This compound Antigen-stimulated guinea pig lung fragmentsLTD4 release0.3 ± 0.06[4]
Antigen-stimulated guinea pig lung fragmentsLTB4 release0.4 ± 0.09[4]
Zileuton Antigen-stimulated guinea pig lung fragmentsLeukotriene release14.8 ± 1.8[4]
Human Polymorphonuclear Leukocytes (PMNLs)5-HETE synthesis0.5[5]
Human Whole BloodLTB4 synthesis0.9[5]
Setileuton (MK-0633) Human Whole Blood AssayLTB4 formation0.052
MK-886 Antigen-stimulated guinea pig lung fragmentsLeukotriene release9.3 ± 3.2[4]

Selectivity Profile

The selectivity of a 5-LOX inhibitor is crucial to minimize off-target effects. The following table provides data on the selectivity of this compound and zileuton against cyclooxygenase (COX) enzymes, which are also involved in the metabolism of arachidonic acid.

InhibitorEnzyme/Process InhibitedEffectConcentrationReference
This compound Antigen-induced thromboxane B2 releaseNo effect~3-4 µM[4]
Zileuton Platelet 12-lipoxygenaseLittle to no inhibitionUp to 100 µM[5]
Soybean and rabbit reticulocyte 15-lipoxygenaseLittle to no inhibitionUp to 100 µM[5]
Sheep seminal vesicle cyclooxygenaseLittle to no inhibitionUp to 100 µM[5]

Clinical Efficacy in Asthma

While direct head-to-head clinical trials are limited, individual studies provide insights into the clinical potential of these inhibitors.

A study in patients with aspirin-sensitive asthma demonstrated that a single 350 mg dose of This compound significantly protected against the aspirin-induced fall in FEV1.[6] The fall in FEV1 was 4.9% with this compound compared to 20.3% with placebo.[6] This protective effect was associated with a 72% inhibition of ex vivo LTB4 generation in whole blood and a 74% inhibition of the rise in urinary LTE4 excretion.[6]

Zileuton is clinically approved for the prophylaxis and chronic treatment of asthma in adults and children 12 years of age and older.[7] Clinical trials have shown that zileuton improves lung function and reduces the frequency of asthma attacks.[3] However, its use is associated with a risk of liver toxicity, requiring monitoring of liver enzymes.[8]

A Phase II clinical trial of setileuton (MK-0633) in patients with chronic asthma showed that a 100 mg once-daily dose was significantly more effective than placebo in improving FEV1.[9] However, the development was associated with a dose-dependent increase in liver aminotransferases, and the overall benefit-risk ratio did not support its clinical utility in asthma.[9][10]

Experimental Protocols

In Vitro 5-Lipoxygenase Inhibition Assay (Antigen-Stimulated Guinea Pig Lung)

This protocol is based on the methodology used to evaluate this compound.

  • Tissue Preparation: Male Dunkin-Hartley guinea pigs are sensitized with ovalbumin. Lungs are removed, chopped into fragments, and washed.

  • Incubation: Lung fragments are pre-incubated with the test inhibitor or vehicle for a specified time (e.g., 15 minutes) at 37°C in Tyrode's solution.

  • Challenge: The tissue is then challenged with ovalbumin to induce an allergic response and leukotriene release.

  • Analysis: The supernatant is collected, and the concentrations of LTD4 and LTB4 are measured using specific radioimmunoassays (RIAs).

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of leukotriene release, is calculated.

Human Whole Blood Assay for 5-LOX Inhibition

This ex vivo assay is commonly used to assess the potency of 5-LOX inhibitors in a more physiologically relevant matrix.

  • Blood Collection: Venous blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., heparin).

  • Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test inhibitor or vehicle at 37°C.

  • Stimulation: Leukotriene synthesis is stimulated by adding a calcium ionophore (e.g., A23187).

  • Termination: The reaction is stopped by placing the samples on ice and centrifuging to separate plasma.

  • Analysis: The concentration of LTB4 in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) or other sensitive analytical methods like LC-MS/MS.[6]

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

five_lipoxygenase_pathway MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid (AA) MembranePhospholipids->ArachidonicAcid Phospholipase A₂ (cPLA₂) FiveLOX 5-Lipoxygenase (5-LOX) ArachidonicAcid->FiveLOX PLA2 cPLA₂ FLAP FLAP FLAP->FiveLOX presents AA FiveHPETE 5-HPETE FiveLOX->FiveHPETE LTA4 Leukotriene A₄ (LTA₄) FiveHPETE->LTA4 LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 LTA₄ Hydrolase LTC4 Leukotriene C₄ (LTC₄) LTA4->LTC4 LTC₄ Synthase LTA4_hydrolase LTA₄ Hydrolase LTC4_synthase LTC₄ Synthase BLT_receptors BLT Receptors LTB4->BLT_receptors LTD4 Leukotriene D₄ (LTD₄) LTC4->LTD4 CysLT_receptors CysLT Receptors LTC4->CysLT_receptors LTE4 Leukotriene E₄ (LTE₄) LTD4->LTE4 LTD4->CysLT_receptors LTE4->CysLT_receptors Inflammation Inflammation (Chemotaxis, Bronchoconstriction, Increased Vascular Permeability) BLT_receptors->Inflammation CysLT_receptors->Inflammation ZD2138 This compound ZD2138->FiveLOX inhibits Zileuton Zileuton Zileuton->FiveLOX inhibits Setileuton Setileuton Setileuton->FiveLOX inhibits MK886 MK-886 MK886->FLAP inhibits

Caption: 5-Lipoxygenase Signaling Pathway.

experimental_workflow cluster_in_vitro In Vitro Assay cluster_ex_vivo Ex Vivo Human Whole Blood Assay TissuePrep Sensitized Guinea Pig Lung Fragments PreIncubation Pre-incubation with Inhibitor/Vehicle TissuePrep->PreIncubation Challenge Antigen Challenge (Ovalbumin) PreIncubation->Challenge Analysis_invitro RIA for LTD₄/LTB₄ Challenge->Analysis_invitro IC50_invitro IC₅₀ Determination Analysis_invitro->IC50_invitro BloodCollection Human Whole Blood Collection Incubation_exvivo Incubation with Inhibitor/Vehicle BloodCollection->Incubation_exvivo Stimulation Stimulation with Calcium Ionophore Incubation_exvivo->Stimulation Analysis_exvivo ELISA/LC-MS for LTB₄ Stimulation->Analysis_exvivo IC50_exvivo IC₅₀ Determination Analysis_exvivo->IC50_exvivo

Caption: Experimental Workflows.

References

A Comparative Analysis of ATI-2138 and Leukotriene Receptor Antagonists in Inflammatory Disease Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel dual ITK/JAK3 inhibitor, ATI-2138, and the established class of leukotriene receptor antagonists (LTRAs). This document outlines their distinct mechanisms of action, summarizes key experimental data, and provides detailed methodologies from relevant clinical trials.

The management of inflammatory diseases is a cornerstone of modern medicine, with diverse therapeutic strategies targeting various aspects of the immune response. This guide contrasts two distinct approaches: ATI-2138, an investigational agent targeting T-cell signaling, and leukotriene receptor antagonists, a class of drugs that inhibit a key pathway in allergic inflammation. While not direct competitors in current clinical applications, their comparison offers valuable insights into different strategies for modulating the immune system.

Mechanism of Action: A Tale of Two Pathways

ATI-2138 and leukotriene receptor antagonists operate on fundamentally different signaling pathways involved in the inflammatory cascade.

ATI-2138 is an investigational oral covalent inhibitor that dually targets Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1] This dual inhibition allows ATI-2138 to interrupt T-cell signaling through two critical pathways.[2][3]

  • ITK Inhibition: ITK is a key enzyme in the T-cell receptor (TCR) signaling pathway. Its inhibition can modulate T-cell differentiation and activation, which are central to the pathogenesis of many autoimmune and inflammatory diseases.

  • JAK3 Inhibition: JAK3 is a crucial component of the JAK-STAT signaling pathway, which is activated by various cytokines. Specifically, JAK3 is essential for signaling through the common gamma chain (γc) receptor subunit used by interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This signaling is vital for lymphocyte (T-cell, B-cell, and NK cell) proliferation, differentiation, and survival.

By targeting both ITK and JAK3, ATI-2138 aims to provide a comprehensive modulation of T-cell-mediated immune responses.

Leukotriene Receptor Antagonists (LTRAs) , such as montelukast and zafirlukast, act on a different arm of the inflammatory response. They are selective antagonists of the cysteinyl leukotriene receptor 1 (CysLT1).[4]

  • Cysteinyl Leukotrienes (CysLTs): These are potent lipid mediators (LTC₄, LTD₄, LTE₄) produced from arachidonic acid by various inflammatory cells, including mast cells and eosinophils.

  • CysLT1 Receptor Blockade: CysLTs exert their pro-inflammatory effects by binding to CysLT1 receptors on airway smooth muscle cells and other cells. This binding leads to bronchoconstriction, increased vascular permeability, mucus secretion, and recruitment of eosinophils. LTRAs prevent these effects by blocking the receptor.[4]

The following diagrams illustrate the distinct signaling pathways targeted by each therapeutic class.

ITK_JAK3_Signaling_Pathway cluster_cell T-Cell TCR T-Cell Receptor (TCR) ITK ITK TCR->ITK Antigen Antigen Antigen->TCR PLCg1 PLCγ1 ITK->PLCg1 IP3_DAG IP3 / DAG Signaling PLCg1->IP3_DAG TF_Activation Transcription Factor Activation (e.g., NFAT) IP3_DAG->TF_Activation Cytokine_Receptor Cytokine Receptor (γc chain) JAK1 JAK1 Cytokine_Receptor->JAK1 JAK3 JAK3 Cytokine_Receptor->JAK3 Cytokine Cytokine (e.g., IL-2, IL-4) Cytokine->Cytokine_Receptor STAT5 STAT5 JAK1->STAT5 phosphorylates JAK3->STAT5 phosphorylates STAT5_p p-STAT5 Dimer STAT5->STAT5_p Gene_Transcription Gene Transcription (Proliferation, Differentiation) STAT5_p->Gene_Transcription translocates to nucleus ATI2138_TCR ATI-2138 ATI2138_TCR->ITK inhibits ATI2138_JAK ATI-2138 ATI2138_JAK->JAK3 inhibits

Caption: ATI-2138 Signaling Pathway Inhibition.

Leukotriene_Signaling_Pathway cluster_membrane Cell Membrane cluster_target_cell Target Cell (e.g., Smooth Muscle) Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid activated by Stimuli LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 via 5-LO PLA2 PLA2 p1 PLA2->p1 acts on Five_LOX 5-Lipoxygenase (5-LO) CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs CysLT1_Receptor CysLT1 Receptor CysLTs->CysLT1_Receptor binds to CysLTs->CysLT1_Receptor p1->Membrane_Phospholipids Inflammatory_Response Inflammatory Response - Bronchoconstriction - Mucus Secretion - Edema CysLT1_Receptor->Inflammatory_Response activates LTRA Leukotriene Receptor Antagonists LTRA->CysLT1_Receptor blocks

Caption: Leukotriene Receptor Antagonist Mechanism.

Comparative Efficacy Data

Direct comparative trials between ATI-2138 and LTRAs have not been conducted, as they are being developed for different primary indications. The following tables summarize key efficacy data from separate clinical trials to provide a quantitative comparison of their performance in their respective target diseases.

Table 1: ATI-2138 Efficacy in Moderate-to-Severe Atopic Dermatitis

Outcome MeasureTreatment Group (ATI-2138 10mg BID)Key Findings
Mean Improvement in EASI Score from Baseline 60.5% (at Week 12)Clinically meaningful improvement in the extent and severity of atopic dermatitis. The median improvement was 76.8%.[1]
Peak Pruritus Numerical Rating Scale (PP-NRS) -A significant percentage of patients achieved a ≥4-point improvement, indicating a meaningful reduction in worst itch.[1]
Safety and Tolerability FavorableThe primary endpoint of the Phase 2a trial was safety. ATI-2138 was reported to be very well tolerated with no severe adverse events observed.[1][5]

EASI: Eczema Area and Severity Index; BID: Twice daily.

Table 2: Leukotriene Receptor Antagonist Efficacy in Chronic Asthma

Outcome MeasureTreatment Group (Zafirlukast)Placebo GroupKey Findings (vs. Placebo)
Mean Morning PEFR Improvement (L/min) 18.71.5Statistically significant improvement in lung function (p < 0.001).[6]
Forced Expiratory Volume in 1 sec (FEFV₁) Significant Improvement (p < 0.05)-Zafirlukast monotherapy led to significant improvements in FEV₁ in patients with severe persistent asthma.[7]
Daytime Asthma Symptom Score Significant Reduction (p < 0.001)-Patients experienced fewer asthma symptoms during the day.[6]
β₂-agonist Use Significant Reduction (p < 0.001)-Reduced need for rescue medication.[6]
Asthma Exacerbation Risk Reduced (Odds Ratio: 0.61)-Zafirlukast significantly lowered the risk of asthma flare-ups compared to placebo.[6]

PEFR: Peak Expiratory Flow Rate. Data for Zafirlukast is from a study in patients also receiving high-dose inhaled corticosteroids.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the experimental protocols for the key studies cited.

ATI-2138 Phase 2a Trial in Atopic Dermatitis (NCT06585202)
  • Study Design: An open-label, single-arm study to evaluate the safety, tolerability, pharmacokinetics, efficacy, and pharmacodynamics of ATI-2138.[5][8]

  • Patient Population: 14 adult patients (18-60 years) with a history of moderate-to-severe atopic dermatitis for at least one year.[5][8][9]

  • Intervention: ATI-2138 administered orally at a dose of 10mg twice daily for 12 weeks.[5]

  • Primary Endpoint: Safety and tolerability parameters.[2][5]

  • Secondary Endpoints:

    • Efficacy measured by the Eczema Area and Severity Index (EASI), including the proportion of patients achieving EASI-50, EASI-75, and EASI-90.[2][3]

    • Validated Investigator Global Assessment (vIGA) response.[2]

    • Peak Pruritus Numerical Rating Scale (PP-NRS).[5]

    • Pharmacodynamic and pharmacokinetic assessments.[5]

  • Key Inclusion Criteria: Diagnosis of moderate or severe atopic dermatitis.[8]

  • Key Exclusion Criteria: Prior exposure to systemic JAK or TYK inhibitors.[9]

Zafirlukast Pivotal Trials in Chronic Asthma
  • Study Design: Data compiled from multiple randomized, double-blind, placebo-controlled trials, typically lasting from 6 to 13 weeks.[6][7][10]

  • Patient Population: Adult patients with mild-to-moderate or severe persistent asthma.[7][10][11] Specific trials included steroid-naive patients or those already on high-dose inhaled corticosteroids.[6][7]

  • Intervention: Zafirlukast administered orally, typically at doses of 20mg twice daily, compared to a placebo.[7][11]

  • Primary Endpoints: Often included changes in lung function, such as morning peak expiratory flow rate (PEFR) or Forced Expiratory Volume in 1 second (FEV₁).[6]

  • Secondary Endpoints:

    • Daytime and nighttime asthma symptom scores.[6][12]

    • Use of as-needed β₂-agonist (rescue) medication.[6][12]

    • Rate of asthma exacerbations.[6]

  • Key Inclusion Criteria: Diagnosis of chronic asthma with a specified baseline FEV₁ (e.g., 40-75% of predicted) and a certain level of asthma symptoms.[10][11]

Experimental_Workflow Screening Patient Screening - Inclusion/Exclusion Criteria - Informed Consent Baseline Baseline Assessment - Disease Severity (EASI / FEV1) - Symptom Scores - Demographics Screening->Baseline Randomization Randomization (for controlled trials) Baseline->Randomization Treatment Treatment Period (e.g., 12 Weeks) - ATI-2138 or LTRA - Placebo Randomization->Treatment FollowUp Follow-up Visits - Efficacy Assessments - Safety Monitoring (AEs) - Lab Tests Treatment->FollowUp FollowUp->Treatment ongoing Endpoint End-of-Study Analysis - Primary & Secondary Endpoints - Statistical Analysis FollowUp->Endpoint

Caption: Generalized Clinical Trial Workflow.

Conclusion

ATI-2138 and leukotriene receptor antagonists represent distinct and non-overlapping strategies for treating inflammatory diseases. ATI-2138 is an investigational agent that targets the foundational role of T-cells in autoimmune disorders like atopic dermatitis by inhibiting the ITK and JAK3 signaling pathways. In contrast, LTRAs are an established therapy for allergic respiratory conditions, working downstream in the inflammatory cascade to block the specific effects of cysteinyl leukotrienes.

The data presented highlights the efficacy of each drug class within its intended therapeutic area. For drug development professionals, the evolution of molecules like ATI-2138 underscores the industry's trajectory towards more targeted immunomodulation for complex autoimmune diseases, moving beyond the broader anti-inflammatory mechanisms of older agents. Understanding the mechanisms, clinical data, and experimental design behind these different approaches is essential for navigating the landscape of inflammatory disease therapeutics.

References

A Comparative Analysis of ZD 2138 and ZM 230487 on Guinea Pig Pulmonary Responses

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development focused on respiratory diseases, understanding the nuances of 5-lipoxygenase (5-LO) inhibitors is critical. This guide provides a detailed comparison of two such inhibitors, ZD 2138 and ZM 230487, based on their effects on antigen-induced pulmonary responses in guinea pigs.

Overview of this compound and ZM 230487

This compound and its N-ethyl analog, ZM 230487, are potent and selective inhibitors of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes. Leukotrienes, particularly leukotriene D4 (LTD4) and leukotriene B4 (LTB4), are significant mediators of inflammatory and bronchoconstrictive responses in the lungs, characteristic of conditions like asthma. By inhibiting 5-LO, these compounds effectively reduce the production of these pro-inflammatory molecules.

Comparative Efficacy in Inhibition of Leukotriene Release

Experimental data demonstrates the high potency of both compounds in inhibiting the antigen-induced release of leukotrienes from guinea pig lung tissue. The following table summarizes their half-maximal inhibitory concentrations (IC50).

CompoundIC50 for LTD4 Release (µM)IC50 for LTB4 Release (µM)
This compound0.3 ± 0.060.4 ± 0.09
ZM 2304870.2 ± 0.08Not Reported

Data sourced from in vitro studies on antigen-challenged guinea pig lung fragments.[1]

As the data indicates, ZM 230487 is approximately equipotent to this compound in inhibiting the release of LTD4.[1]

Selectivity of Action

A crucial aspect of a drug's profile is its selectivity. This compound was shown to be highly selective for the 5-lipoxygenase pathway. At concentrations approximately ten times higher than its IC50 for leukotriene inhibition, this compound had no effect on the antigen-induced release of thromboxane B2. This indicates that it does not significantly inhibit phospholipase A2, cyclooxygenase, or thromboxane synthetase.[1] Furthermore, this compound did not inhibit histamine release, suggesting it does not have a generalized effect on mediator release processes.[1]

Signaling Pathway of 5-Lipoxygenase Inhibition

The following diagram illustrates the mechanism of action for this compound and ZM 230487 in the arachidonic acid cascade.

5-LO_Inhibition_Pathway PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Membrane Membrane Phospholipids COX Cyclooxygenase AA->COX FLAP FLAP AA->FLAP Prostaglandins Prostaglandins & Thromboxanes COX->Prostaglandins FiveLO 5-Lipoxygenase FLAP->FiveLO LTA4 Leukotriene A4 FiveLO->LTA4 LTB4 Leukotriene B4 LTA4->LTB4 LTC4 Leukotriene C4 LTA4->LTC4 Inflammation Inflammation & Bronchoconstriction LTB4->Inflammation LTD4 Leukotriene D4 LTC4->LTD4 LTE4 Leukotriene E4 LTD4->LTE4 LTD4->Inflammation LTE4->Inflammation ZD_ZM This compound & ZM 230487 ZD_ZM->FiveLO

Mechanism of 5-Lipoxygenase Inhibition.

Experimental Protocols

The following is a summary of the experimental methodology used to derive the comparative data.

In Vitro Inhibition of Leukotriene Release

  • Tissue Preparation: Lung parenchymal tissue was obtained from male guinea pigs and chopped into fine fragments.

  • Sensitization: The lung fragments were passively sensitized with an antiserum containing anti-ovalbumin IgE.

  • Pre-incubation: The sensitized lung fragments were pre-incubated with various concentrations of this compound, ZM 230487, or a vehicle control.

  • Antigen Challenge: The tissue was then challenged with ovalbumin to induce an allergic response and mediator release.

  • Mediator Quantification: The supernatant was collected, and the levels of LTD4 and LTB4 were quantified using specific radioimmunoassays.

  • Data Analysis: The concentration of the inhibitor that caused a 50% reduction in the release of each mediator (IC50) was calculated.

The following diagram outlines the experimental workflow.

Experimental_Workflow A Guinea Pig Lung Parenchyma Collection B Passive Sensitization (anti-ovalbumin IgE) A->B C Pre-incubation with This compound / ZM 230487 B->C D Antigen Challenge (ovalbumin) C->D E Supernatant Collection D->E F Radioimmunoassay for LTD4 and LTB4 E->F G IC50 Determination F->G

In Vitro Experimental Workflow.

Conclusion

Both this compound and ZM 230487 are potent and selective inhibitors of 5-lipoxygenase, effectively reducing the release of key inflammatory mediators in a guinea pig model of allergic pulmonary response. Their comparable potency and high selectivity for the 5-LO pathway underscore their potential as therapeutic agents for inflammatory airway diseases. The data presented provides a solid foundation for further preclinical and clinical investigation into these compounds.

References

Validating the Inhibitory Effect of ZD 2138 on 5-LOX: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the efficacy and mechanism of enzyme inhibitors is paramount. This guide provides an objective comparison of ZD 2138, a potent 5-lipoxygenase (5-LOX) inhibitor, with other relevant alternatives. The information is supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.

Comparative Analysis of 5-LOX Inhibitors

The inhibitory potential of this compound against 5-LOX is best understood in the context of other known inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several alternative compounds. Lower IC50 values indicate greater potency.

CompoundIC50 (µM)TargetNotes
This compound 0.3 - 0.4[1]5-LOXA non-redox inhibitor, selective against cyclooxygenase.
Zileuton0.5 - 14.8[1]5-LOXAn iron-chelating inhibitor, the only 5-LOX inhibitor approved for clinical use in asthma.
MK-8869.3[1]FLAPAn inhibitor of the 5-lipoxygenase-activating protein (FLAP), indirectly inhibiting 5-LOX activity.
BWA4C>105-LOXA redox-type inhibitor.
Caffeic Acid0.85-LOXA natural compound with 5-LOX inhibitory activity.

Signaling Pathway of 5-Lipoxygenase

The 5-lipoxygenase pathway plays a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Understanding this pathway is essential for contextualizing the action of inhibitors like this compound.

G PLA2 Phospholipase A2 (cPLA2) AA Arachidonic Acid (AA) PLA2->AA Membrane Membrane Phospholipids Membrane->AA Stimuli (e.g., Ca2+) AA->PLA2 LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 FLAP 5-LOX Activating Protein (FLAP) FLAP->LOX5 Presents AA LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 LTA4_H LTA4 Hydrolase LTA4->LTA4_H LTC4_S LTC4 Synthase LTA4->LTC4_S LTB4 Leukotriene B4 (LTB4) LTA4_H->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_S->LTC4 Inflammation Inflammation LTB4->Inflammation LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTC4->Inflammation LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->Inflammation LTE4->Inflammation ZD2138 This compound ZD2138->LOX5 Zileuton Zileuton Zileuton->LOX5 MK886 MK-886 MK886->FLAP

Figure 1: The 5-Lipoxygenase signaling pathway and points of inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the inhibitory effects of compounds on 5-LOX, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

In Vitro 5-LOX Inhibition Assay (Cell-Free)

This assay determines the direct inhibitory effect of a compound on the 5-LOX enzyme.

Materials:

  • Human recombinant 5-LOX enzyme

  • Arachidonic acid (substrate)

  • Test compounds (e.g., this compound, Zileuton) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 0.1 mM EDTA)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well microplate, add 2 µL of the test compound solution at various concentrations. For the control, add 2 µL of the solvent.

  • Add 188 µL of assay buffer to each well.

  • Add 5 µL of the 5-LOX enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of arachidonic acid solution to each well.

  • Immediately measure the change in absorbance at 234 nm every 30 seconds for 10-15 minutes. The formation of the 5-LOX product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), leads to an increase in absorbance.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular 5-LOX Inhibition Assay (Whole Blood)

This assay measures the inhibitory effect of a compound on 5-LOX activity within a cellular environment.

Materials:

  • Freshly drawn human whole blood

  • Calcium ionophore A23187

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Enzyme-linked immunosorbent assay (ELISA) kit for Leukotriene B4 (LTB4)

Procedure:

  • Incubate aliquots of whole blood with various concentrations of the test compound or vehicle control for 15 minutes at 37°C.

  • Stimulate the blood samples with calcium ionophore A23187 (e.g., 10 µM) for 15 minutes at 37°C to induce LTB4 production.

  • Stop the reaction by placing the samples on ice and centrifuging to separate the plasma.

  • Collect the plasma and measure the concentration of LTB4 using a specific ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of LTB4 synthesis for each compound concentration compared to the vehicle control.

  • Determine the IC50 value from the dose-response curve.

Experimental Workflow for 5-LOX Inhibitor Screening

The process of identifying and validating novel 5-LOX inhibitors typically follows a structured workflow, from initial screening to more detailed characterization.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Lead Optimization cluster_2 In Vivo Validation CompoundLibrary Compound Library PrimaryAssay High-Throughput Cell-Free 5-LOX Assay CompoundLibrary->PrimaryAssay HitIdentification Hit Identification (Potency & Efficacy) PrimaryAssay->HitIdentification CellularAssay Cellular 5-LOX Assay (e.g., Whole Blood) HitIdentification->CellularAssay Active Hits LeadSelection Lead Candidate Selection SelectivityAssay Selectivity Assays (e.g., COX-1/2) CellularAssay->SelectivityAssay SAR Structure-Activity Relationship (SAR) Studies SelectivityAssay->SAR SAR->LeadSelection AnimalModels Animal Models of Inflammation LeadSelection->AnimalModels Optimized Leads Efficacy In Vivo Efficacy Evaluation PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) AnimalModels->PKPD PKPD->Efficacy

Figure 2: A typical workflow for the screening and validation of 5-LOX inhibitors.

This guide provides a foundational understanding of this compound's inhibitory action on 5-LOX in comparison to other inhibitors. The provided experimental protocols and workflows offer a practical framework for researchers to validate and explore the therapeutic potential of these compounds.

References

ZD 2138: A Comparative Analysis of Cyclooxygenase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the 5-lipoxygenase (5-LOX) inhibitor ZD 2138 with established cyclooxygenase (COX) inhibitors, focusing on its cross-reactivity profile. The following data and experimental protocols support the high selectivity of this compound for the 5-LOX pathway.

This compound, also known as ICI D2138, is a potent and selective non-redox inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes.[1] In the context of anti-inflammatory drug development, understanding the selectivity of a compound for its primary target over related enzymes, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), is critical to predicting its therapeutic window and potential side-effect profile. This guide presents a comprehensive analysis of this compound's interaction with COX enzymes, benchmarked against well-characterized non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other relevant inhibitors against 5-LOX, COX-1, and COX-2. The data highlights the remarkable selectivity of this compound for the 5-LOX enzyme.

CompoundPrimary Target(s)5-LOX IC50 (nM)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX/5-LOX)
This compound 5-LOX20> 500> 500> 20,000
Zileuton5-LOX400> 100> 10015 - 100
IbuprofenCOX-1/COX-2-1280-
CelecoxibCOX-2-826.8-

Data for this compound is based on inhibition of leukotriene synthesis in human blood and lack of thromboxane B2 synthesis inhibition at 500 µM.[1] Data for Zileuton, Ibuprofen, and Celecoxib are compiled from various sources.[2][3]

Signaling Pathway Overview

The diagram below illustrates the arachidonic acid cascade and the distinct roles of 5-lipoxygenase and cyclooxygenase enzymes, highlighting the points of inhibition for this compound and COX inhibitors.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 5-LOX 5-LOX Arachidonic Acid->5-LOX COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Leukotrienes Leukotrienes 5-LOX->Leukotrienes Prostaglandins & Thromboxanes Prostaglandins & Thromboxanes COX-1 / COX-2->Prostaglandins & Thromboxanes ZD_2138 This compound ZD_2138->5-LOX COX_Inhibitors COX Inhibitors (e.g., Ibuprofen, Celecoxib) COX_Inhibitors->COX-1 / COX-2

Arachidonic Acid Cascade and Inhibitor Targets

Experimental Protocols

The determination of this compound's selectivity was primarily based on its lack of effect on thromboxane B2 (TXB2) synthesis, a key product of COX-1 activity in platelets. Below are representative protocols for assessing 5-LOX and COX inhibition.

Protocol 1: 5-Lipoxygenase Inhibition Assay (Human Whole Blood)

This assay measures the inhibition of leukotriene B4 (LTB4) production in human whole blood.

  • Blood Collection: Collect heparinized whole blood from healthy volunteers.

  • Compound Incubation: Pre-incubate aliquots of whole blood with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 15 minutes) at 37°C.

  • Stimulation: Stimulate the blood samples with a calcium ionophore (e.g., A23187) to induce LTB4 synthesis.

  • Reaction Termination: Stop the reaction by adding a quenching agent and placing the samples on ice.

  • Sample Processing: Centrifuge the samples to separate plasma.

  • LTB4 Quantification: Measure LTB4 levels in the plasma using a validated enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percent inhibition of LTB4 synthesis for each concentration of this compound and determine the IC50 value.

Start Start Collect Human Whole Blood Collect Human Whole Blood Start->Collect Human Whole Blood Pre-incubate with this compound Pre-incubate with this compound Collect Human Whole Blood->Pre-incubate with this compound Stimulate with Calcium Ionophore Stimulate with Calcium Ionophore Pre-incubate with this compound->Stimulate with Calcium Ionophore Terminate Reaction Terminate Reaction Stimulate with Calcium Ionophore->Terminate Reaction Separate Plasma Separate Plasma Terminate Reaction->Separate Plasma Quantify LTB4 via ELISA Quantify LTB4 via ELISA Separate Plasma->Quantify LTB4 via ELISA Calculate IC50 Calculate IC50 Quantify LTB4 via ELISA->Calculate IC50

5-LOX Inhibition Assay Workflow
Protocol 2: Cyclooxygenase-1 Inhibition Assay (Thromboxane B2 Synthesis in Human Whole Blood)

This assay assesses the effect of a compound on COX-1 activity by measuring the production of its primary metabolite in platelets, thromboxane B2 (TXB2).

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant.

  • Compound Incubation: Pre-incubate aliquots of whole blood with the test compound (e.g., this compound at 500 µM) or a known COX-1 inhibitor (e.g., aspirin) as a positive control, alongside a vehicle control.

  • Clotting Induction: Allow the blood to clot at 37°C for a defined period (e.g., 60 minutes) to induce platelet activation and subsequent TXB2 synthesis.

  • Serum Collection: Centrifuge the clotted blood samples to separate the serum.

  • TXB2 Quantification: Measure the concentration of TXB2 in the serum using a specific radioimmunoassay (RIA) or ELISA.

  • Data Analysis: Compare the TXB2 levels in the compound-treated samples to the vehicle control to determine the percentage of inhibition.

Discussion of Results

The extensive preclinical pharmacology of this compound demonstrates its high potency and selectivity as a 5-LOX inhibitor.[1] Critically, in both human and dog blood, this compound did not inhibit the synthesis of thromboxane B2, a stable metabolite of the COX-1 product thromboxane A2, at concentrations as high as 500 µM.[1] This lack of activity against COX-1 is significant, as inhibition of this enzyme is associated with gastrointestinal side effects commonly seen with non-selective NSAIDs.

The selectivity ratio of cyclooxygenase to 5-lipoxygenase inhibition for this compound was determined to be greater than 20,000.[1] This stands in stark contrast to another 5-LOX inhibitor, zileuton, which exhibits a much lower selectivity ratio of 15-100.[1] The high selectivity of this compound suggests a minimal potential for off-target effects related to the inhibition of prostaglandin and thromboxane synthesis.

References

A Head-to-Head Comparison of ZD 2138 and MK-886 in the Inhibition of Leukotriene Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent inhibitors of the leukotriene biosynthetic pathway: ZD 2138 and MK-886. Leukotrienes are potent pro-inflammatory lipid mediators implicated in a variety of diseases, including asthma, allergic rhinitis, and cardiovascular conditions. This compound and MK-886 represent two distinct strategies for intervening in this pathway, targeting 5-lipoxygenase (5-LOX) and the 5-lipoxygenase-activating protein (FLAP), respectively. This comparison aims to provide an objective overview of their performance based on available experimental data.

Mechanism of Action: Targeting Different Steps in the Same Pathway

The biosynthesis of leukotrienes from arachidonic acid is a multi-step enzymatic cascade. This compound and MK-886 inhibit this pathway at different key points.

This compound is a potent and selective direct inhibitor of 5-lipoxygenase (5-LOX) , the key enzyme that catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes.[1][2][3] By directly binding to and inhibiting 5-LOX, this compound prevents the formation of all downstream leukotrienes.

MK-886 , on the other hand, is a highly potent inhibitor of the 5-lipoxygenase-activating protein (FLAP) .[4][5][6][7] FLAP is a nuclear membrane protein that binds arachidonic acid and presents it to 5-LOX, a crucial step for the enzyme's activity in a cellular environment.[6][7] MK-886 binds to FLAP, preventing the formation of the 5-LOX/FLAP complex and thereby inhibiting leukotriene synthesis.[6]

Leukotriene Biosynthesis Pathway Inhibition cluster_membrane Nuclear Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Binds Five_LOX_membrane 5-LOX FLAP->Five_LOX_membrane Presents AA Leukotriene_A4 Leukotriene A4 Five_LOX_membrane->Leukotriene_A4 Catalyzes Five_LOX_cytosol 5-LOX Five_LOX_cytosol->Five_LOX_membrane Translocates Leukotrienes Leukotrienes (LTB4, LTC4, etc.) Leukotriene_A4->Leukotrienes MK886 MK-886 MK886->FLAP Inhibits ZD2138 This compound ZD2138->Five_LOX_membrane Inhibits

Figure 1: Simplified signaling pathway of leukotriene biosynthesis and the points of inhibition for this compound and MK-886.

Quantitative Comparison of Inhibitory Potency

A direct comparison of the inhibitory potency of this compound and MK-886 is best made when the compounds are evaluated in the same experimental system. While data from various studies using different cell types and assay conditions are available, a key study directly compared their effects on antigen-induced leukotriene release from guinea pig lung tissue.

CompoundTargetAssay SystemIC50 (Leukotriene Release)Reference
This compound 5-LOXAntigen-stimulated guinea pig lung0.3 µM (LTD4), 0.4 µM (LTB4) [4]
MK-886 FLAPAntigen-stimulated guinea pig lung9.3 µM [4]

IC50: The half maximal inhibitory concentration.

In this head-to-head comparison, This compound demonstrated significantly greater potency than MK-886 in inhibiting the release of leukotrienes.

Further data from other studies provide additional context on the potency of each compound in different systems:

This compound Potency Data

Assay SystemIC50 (Leukotriene Synthesis)Reference
Murine peritoneal macrophages3 nM[7]
Human blood20 nM[7]

MK-886 Potency Data

Assay SystemIC50TargetReference
Human neutrophils (A23187-stimulated)10-14 nM5-LOX product synthesis[4]
Human eosinophils and monocytes (A23187-stimulated)1-13 nM5-LOX product synthesis[4]
Intact human leukocytes3 nMLeukotriene biosynthesis[8]
Human whole blood1.1 µMLeukotriene biosynthesis[8]
FLAP binding assay30 nMFLAP[9]

It is important to note the variability in MK-886's reported IC50 values, which can be attributed to the different experimental setups, including the cell type, stimulus used, and the specific endpoint measured (e.g., direct FLAP binding vs. cellular leukotriene production). The data in human phagocytes suggest a very high potency for MK-886 in the low nanomolar range for inhibiting leukotriene biosynthesis.

Off-Target Effects

An important consideration in drug development is the potential for off-target activities.

MK-886 has been reported to have off-target effects, including:

  • Cyclooxygenase-1 (COX-1) Inhibition: MK-886 can inhibit isolated COX-1 with an IC50 of 8 µM and COX-1-derived product formation in human platelets with an IC50 of 13-15 µM.[10] It is less potent against COX-2 (IC50 = 58 µM).[10]

  • PPARα Antagonism: MK-886 acts as a non-competitive antagonist of the peroxisome proliferator-activated receptor alpha (PPARα).

This compound is described as a selective 5-LOX inhibitor.[1] While comprehensive screening data for off-target effects are not as readily available in the public domain as for MK-886, its mechanism as a direct enzyme inhibitor may confer a different selectivity profile.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key assays used to evaluate compounds like this compound and MK-886.

5-Lipoxygenase (5-LOX) Inhibition Assay (Enzyme-based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of 5-LOX.

Five_LOX_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - 5-LOX enzyme solution - Test compound dilutions (e.g., this compound) - Arachidonic acid (substrate) - Assay buffer Incubate Pre-incubate 5-LOX enzyme with test compound or vehicle. Reagents->Incubate Initiate Initiate reaction by adding arachidonic acid. Incubate->Initiate Incubate_Reaction Incubate at a controlled temperature (e.g., 37°C). Initiate->Incubate_Reaction Stop Stop the reaction. Incubate_Reaction->Stop Measure Measure the formation of 5-LOX products (e.g., 5-HETE) via spectrophotometry, HPLC, or LC-MS/MS. Stop->Measure

Figure 2: General workflow for a 5-lipoxygenase (5-LOX) enzyme inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare a purified or recombinant 5-LOX enzyme solution in a suitable assay buffer. Prepare serial dilutions of the test compound (e.g., this compound) and a stock solution of the substrate, arachidonic acid.

  • Pre-incubation: In a microplate or reaction tube, add the 5-LOX enzyme solution to wells containing either the test compound or a vehicle control. Allow for a pre-incubation period to permit the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

  • Reaction Termination and Detection: Stop the reaction, typically by adding an organic solvent or acid. The amount of 5-LOX product formed (e.g., 5-hydroxyeicosatetraenoic acid, 5-HETE) is then quantified. This can be done spectrophotometrically by measuring the increase in absorbance at 234 nm (due to the formation of a conjugated diene) or more specifically by using chromatographic methods like HPLC or LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

FLAP Binding Assay (Radioligand-based)

This assay measures the ability of a compound to displace a radiolabeled ligand that binds to FLAP, providing a measure of the compound's affinity for the target.

FLAP_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection Membranes Prepare cell membranes expressing FLAP (e.g., from human neutrophils or transfected cells). Incubate Incubate cell membranes with the radioligand and varying concentrations of the test compound. Membranes->Incubate Reagents Prepare assay buffer, radioligand (e.g., [3H]MK-886), and dilutions of the test compound (e.g., MK-886). Reagents->Incubate Filter Separate bound from free radioligand by rapid filtration through glass fiber filters. Incubate->Filter Wash Wash filters to remove non-specifically bound radioligand. Filter->Wash Count Quantify the radioactivity retained on the filters using a scintillation counter. Wash->Count

Figure 3: General workflow for a FLAP radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Isolate cell membranes from a source rich in FLAP, such as human neutrophils or a cell line engineered to overexpress FLAP.

  • Reagent Preparation: Prepare an appropriate binding buffer. A radiolabeled FLAP ligand, such as [3H]MK-886, is used as the tracer. Prepare serial dilutions of the unlabeled test compound (e.g., MK-886).

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled FLAP ligand). Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The membranes and bound radioligand are retained on the filter.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specifically bound radioligand at each concentration of the test compound. Plot the data to generate a competition curve and calculate the IC50, which can then be used to determine the inhibitory constant (Ki).

Cellular Leukotriene Biosynthesis Assay

This assay measures the overall inhibitory effect of a compound on the production of leukotrienes in intact cells.

Detailed Steps:

  • Cell Culture and Stimulation: Culture a relevant cell type (e.g., human neutrophils, monocytes, or mast cells). Stimulate the cells to produce leukotrienes using a stimulus such as calcium ionophore A23187 or a relevant antigen.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (this compound or MK-886) or a vehicle control before adding the stimulus.

  • Sample Collection: After a defined incubation period with the stimulus, collect the cell culture supernatant.

  • Leukotriene Quantification: Quantify the levels of specific leukotrienes (e.g., LTB4 and cysteinyl leukotrienes like LTC4, LTD4, and LTE4) in the supernatant. This is typically done using highly sensitive and specific methods such as:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available kits are widely used for the quantification of individual leukotrienes.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method that can simultaneously quantify multiple leukotrienes and their metabolites.[2][3][5]

  • Data Analysis: Calculate the percentage of inhibition of leukotriene production for each concentration of the test compound and determine the IC50 value.

Summary and Conclusion

Both this compound and MK-886 are potent inhibitors of the leukotriene biosynthesis pathway, but they achieve this through distinct mechanisms of action.

  • This compound , a direct 5-LOX inhibitor, has demonstrated high potency in various cellular systems. In a direct comparative study, it was found to be significantly more potent than MK-886 at inhibiting leukotriene release in an ex vivo model.

  • MK-886 , a FLAP inhibitor, also exhibits very high potency in inhibiting leukotriene biosynthesis in human leukocytes, with reported IC50 values in the low nanomolar range. However, its potency appears to be more variable depending on the experimental system. Additionally, MK-886 has known off-target effects on COX-1 and PPARα, which should be considered when interpreting experimental results.

The choice between these two inhibitors for research or therapeutic development will depend on the specific application. The direct enzymatic inhibition by this compound may offer a more straightforward and potentially more selective approach. The mechanism of MK-886, targeting the protein-protein interaction between 5-LOX and FLAP, represents an alternative strategy that has also proven to be highly effective.

For researchers in the field, the provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other leukotriene synthesis inhibitors. The quantitative data presented in this guide should aid in the selection of appropriate tool compounds and in the design of future experiments aimed at understanding the role of leukotrienes in health and disease.

References

ZD 2138: A Potent and Selective Inhibitor of 5-Lipoxygenase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

ZD 2138 has emerged as a significant subject of investigation in the field of inflammatory pathway research due to its potent and selective inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. This guide provides a comparative analysis of this compound, supported by experimental data, to aid researchers in evaluating its suitability for their studies.

Performance and Selectivity of this compound

This compound is a non-redox inhibitor of 5-lipoxygenase. Experimental data demonstrates its high potency in inhibiting the production of leukotrienes, which are critical mediators of inflammation.

Comparative Inhibitory Activity

Studies have shown that this compound effectively inhibits the release of leukotriene B4 (LTB4) and leukotriene D4 (LTD4), key products of the 5-lipoxygenase pathway, with IC50 values in the low micromolar to nanomolar range.[1] In one study, this compound inhibited the antigen-induced release of LTD4 and LTB4 with IC50 values of 0.3 µM and 0.4 µM, respectively.[1] Another study reported IC50 values of 3 nM in murine peritoneal macrophages and 20 nM in human blood for the inhibition of leukotriene synthesis.

In comparison to other known 5-LOX pathway inhibitors, this compound demonstrates superior potency. For instance, the 5-lipoxygenase activating protein (FLAP) inhibitor MK-886 and the iron-ligand 5-lipoxygenase inhibitor zileuton were found to be less potent, with IC50 values for the inhibition of antigen-induced leukotriene release of 9.3 µM and 14.8 µM, respectively.[1]

CompoundTargetIC50 (Leukotriene Release Inhibition)Reference
This compound 5-Lipoxygenase ~0.3 - 0.4 µM [1]
MK-8865-Lipoxygenase Activating Protein (FLAP)~9.3 µM[1]
Zileuton5-Lipoxygenase~14.8 µM[1]

Selectivity Profile

A crucial aspect of a targeted inhibitor is its selectivity for the intended enzyme over other related enzymes. This compound has been shown to be highly selective for 5-lipoxygenase. At concentrations significantly higher than its IC50 for 5-LOX, this compound had no effect on the antigen-induced release of thromboxane B2, a product of the cyclooxygenase (COX) pathway.[1] This indicates a high degree of selectivity for 5-lipoxygenase over cyclooxygenase and thromboxane synthetase.[1]

Experimental Methodologies

The following sections detail the typical experimental protocols used to assess the inhibitory activity of compounds against lipoxygenase enzymes.

In Vitro 5-Lipoxygenase Inhibition Assay

A common method to determine 5-LOX inhibitory activity is to measure the production of its downstream products, such as leukotrienes.

  • Cell-Based Assay:

    • Cell Culture: Human polymorphonuclear leukocytes (PMNLs) or other cells expressing 5-LOX are cultured.

    • Incubation with Inhibitor: The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period.

    • Stimulation: The cells are then stimulated with a calcium ionophore (e.g., A23187) and arachidonic acid to induce 5-LOX activity.

    • Product Quantification: The reaction is stopped, and the supernatant is collected. The amount of a specific 5-LOX product, such as LTB4, is quantified using an enzyme-linked immunosorbent assay (ELISA) or by chromatographic methods like HPLC.

    • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of product formation is calculated as the IC50 value.

In Vitro 12-Lipoxygenase and 15-Lipoxygenase Inhibition Assays

Similar principles are applied to assess the inhibition of 12-LOX and 15-LOX, with modifications in the enzyme source and the specific product being measured.

  • Enzyme Source: Recombinant human 12-LOX or 15-LOX, or cell lysates from platelets (for 12-LOX) or reticulocytes (for 15-LOX) can be used.

  • Substrate: Arachidonic acid or linoleic acid is used as the substrate.

  • Product Detection: The formation of the respective hydroperoxyeicosatetraenoic acids (HPETEs), such as 12-HPETE or 15-HPETE, is monitored. This can be done spectrophotometrically by measuring the increase in absorbance at 234 nm, which is characteristic of the conjugated diene system formed in the product.

  • IC50 Calculation: The IC50 value is determined by measuring the reduction in product formation at various inhibitor concentrations.

Visualizing the Pathways

To better understand the context of this compound's action, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a general workflow for evaluating inhibitor selectivity.

G cluster_pathway 5-Lipoxygenase Signaling Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Five_LOX 5-Lipoxygenase FLAP->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation ZD_2138 This compound ZD_2138->Five_LOX Inhibits

Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow for Inhibitor Selectivity start Prepare Inhibitor (e.g., this compound) and Enzymes (5-LOX, 12-LOX, 15-LOX) assay_5lox In vitro Assay with 5-LOX start->assay_5lox assay_12lox In vitro Assay with 12-LOX start->assay_12lox assay_15lox In vitro Assay with 15-LOX start->assay_15lox data_analysis Data Analysis: Calculate IC50 values assay_5lox->data_analysis assay_12lox->data_analysis assay_15lox->data_analysis comparison Compare IC50 values to determine selectivity data_analysis->comparison

Caption: Workflow for assessing the selectivity of a lipoxygenase inhibitor.

References

Benchmarking ZD 2138: A Comparative Analysis Against Novel 5-Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers in Inflammation and Drug Discovery

This report provides a detailed comparative analysis of the established 5-lipoxygenase (5-LOX) inhibitor, ZD 2138, against a new generation of inhibitors. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the fields of inflammation, respiratory diseases, and cancer. By presenting available quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes, this document aims to facilitate a deeper understanding of the evolving landscape of 5-LOX inhibition.

Introduction to 5-Lipoxygenase Inhibition

The enzyme 5-lipoxygenase is a critical player in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[1] Dysregulation of the 5-LOX pathway is implicated in a range of inflammatory conditions, including asthma, allergic rhinitis, and cardiovascular diseases. Consequently, the development of potent and selective 5-LOX inhibitors remains a significant therapeutic goal. This compound, a non-redox 5-LOX inhibitor, has been a valuable tool in studying the roles of leukotrienes. However, the relentless pursuit of improved therapeutic agents has led to the emergence of novel inhibitor classes with diverse chemical scaffolds and potentially enhanced efficacy and safety profiles.

Comparative Analysis of Inhibitor Potency

InhibitorInhibitor ClassIC50 ValueAssay SystemReference
This compound Quinolone Derivative0.3 µMAntigen-induced LTD4 release from guinea-pig lung in vitro[2]
Compound 4 Indole Derivative0.002 µMNot specified[3]
Compound 40 3,5-Dinitrobenzoate Analogue0.006 µMCell-free assay[3]
Compound 40 3,5-Dinitrobenzoate Analogue0.5 µMHuman whole blood assay[3]
Isoxazole Derivative C6 Isoxazole Derivative3.67 µMIn vitro 5-LOX inhibitory assay[4]
Zileuton Benzothiophene Hydroxamate0.18 µMNot specified[3]

Note: The presented IC50 values should be interpreted with caution due to the differing experimental methodologies. Cell-free assays measure direct enzyme inhibition, while cell-based assays, such as those using human whole blood, provide insights into a compound's activity in a more physiologically relevant environment, accounting for factors like cell permeability and plasma protein binding.

Key Signaling Pathway and Experimental Workflow

To provide a clearer context for the presented data, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a generalized workflow for the comparative evaluation of 5-LOX inhibitors.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular Space PLA2 cPLA2 AA Arachidonic Acid PLA2->AA Releases MembranePL Membrane Phospholipids MembranePL->PLA2 Stimulus FLAP FLAP AA->FLAP LOX5 5-LOX FLAP->LOX5 Presents AA to LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Catalyzes LTA4H LTA4 Hydrolase LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 LTB4_out LTB4 LTB4->LTB4_out Export LTC4_out LTC4 LTC4->LTC4_out Export LTD4_out LTD4 LTC4_out->LTD4_out Metabolized to LTE4_out LTE4 LTD4_out->LTE4_out Metabolized to ZD2138 This compound & New Inhibitors ZD2138->LOX5

Figure 1. 5-Lipoxygenase signaling pathway highlighting the point of intervention for this compound and other 5-LOX inhibitors.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis InhibitorPrep Prepare Inhibitor Stock Solutions (this compound & New Inhibitors) Incubation Incubate Enzyme with Inhibitors InhibitorPrep->Incubation AssayPrep Prepare Assay Components (Enzyme, Substrate, Buffer) AssayPrep->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Product Formation (e.g., Spectrophotometry, Fluorometry) Reaction->Measurement IC50 Calculate IC50 Values Measurement->IC50 Comparison Compare Potency and Selectivity IC50->Comparison

Figure 2. A generalized experimental workflow for the comparative evaluation of 5-LOX inhibitors.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of results, detailed experimental protocols are essential. Below are methodologies for key assays cited in the evaluation of 5-LOX inhibitors.

Cell-Free 5-Lipoxygenase (5-LOX) Enzymatic Assay (Spectrophotometric)

This assay measures the direct inhibitory effect of a compound on the activity of purified 5-LOX enzyme.

  • Materials:

    • Purified human recombinant 5-LOX

    • Linoleic acid or arachidonic acid (substrate)

    • Phosphate buffer (e.g., 50 mM, pH 7.4)

    • Test compounds (this compound and new inhibitors) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer and the 5-LOX enzyme in each well of the microplate.

    • Add varying concentrations of the test compounds to the wells. Include a vehicle control (solvent only) and a positive control (a known 5-LOX inhibitor like Zileuton).

    • Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate (linoleic acid or arachidonic acid) to all wells.

    • Immediately begin monitoring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, the product of the lipoxygenase reaction.[2]

    • Record absorbance readings at regular intervals for a set duration.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Human Whole Blood Assay for 5-LOX Inhibition

This ex vivo assay assesses the inhibitory activity of a compound in a more complex biological matrix, providing a closer approximation of in vivo efficacy.

  • Materials:

    • Freshly drawn human venous blood from healthy, consenting donors.

    • Anticoagulant (e.g., heparin).

    • Calcium ionophore (e.g., A23187) to stimulate leukotriene synthesis.

    • Test compounds (this compound and new inhibitors) dissolved in a suitable solvent.

    • Quenching solution (e.g., methanol) to stop the reaction.

    • Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 quantification or LC-MS/MS system.

  • Procedure:

    • Aliquot fresh whole blood into tubes.

    • Add varying concentrations of the test compounds to the blood samples and incubate at 37°C for a specified time (e.g., 15-30 minutes).[5]

    • Stimulate the blood samples with a calcium ionophore to induce 5-LOX activity and leukotriene production.

    • Incubate for a further period at 37°C.

    • Terminate the reaction by adding a quenching solution and centrifuging to separate the plasma.

    • Collect the plasma supernatant for analysis.

    • Quantify the amount of LTB4 in the plasma using a validated ELISA kit or by LC-MS/MS.

    • Calculate the percentage of inhibition of LTB4 production for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The landscape of 5-lipoxygenase inhibition is continuously evolving, with novel chemical entities demonstrating high potency in various assay systems. While this compound remains a valuable pharmacological tool, some of the newer indole and dinitrobenzoate derivatives show promise with exceptionally low IC50 values in cell-free assays. However, the lack of standardized, comparative studies makes it challenging to definitively rank the superiority of one inhibitor over another.

For a truly objective benchmark, future research should focus on head-to-head comparisons of this compound with these emerging inhibitors in a panel of standardized cell-free and cell-based assays, including the human whole blood assay. Such studies will provide a more comprehensive understanding of their relative potencies, selectivities, and potential therapeutic windows, thereby guiding the development of the next generation of anti-inflammatory drugs targeting the 5-lipoxygenase pathway.

References

Safety Operating Guide

Proper Disposal Procedures for ZD 2138: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of ZD 2138, a potent and selective inhibitor of 5-lipoxygenase (5-LOX).

The available safety data for this compound presents some conflicting classifications. While some sources may indicate it as non-hazardous, other classifications identify it as harmful if swallowed and, critically, very toxic to aquatic life with long-lasting effects[1]. To ensure the highest safety standards and environmental protection, it is imperative to handle and dispose of this compound as a substance with significant aquatic toxicity.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety goggles with side-shields.
Hand Protection Protective gloves (chemically resistant).
Skin and Body Impervious clothing to prevent skin contact.
Respiratory A suitable respirator should be used if there is a risk of inhaling dust or aerosols.

Ensure adequate ventilation in the work area and provide access to a safety shower and eye wash station[1][2].

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound and its contaminated materials. This protocol is designed to prevent environmental release and ensure compliance with laboratory waste management regulations.

  • Segregation of Waste:

    • Properly segregate waste contaminated with this compound from other laboratory waste streams.

    • Use dedicated, clearly labeled waste containers for solid and liquid waste.

  • Liquid Waste Management:

    • Solutions containing this compound should not be disposed of down the drain[3].

    • Collect all liquid waste in a designated, leak-proof container that is chemically compatible with the solvents used.

    • If the solvent is flammable, store the waste container in a properly ventilated and designated area for flammable liquids.

  • Solid Waste Management:

    • This includes contaminated lab supplies such as gloves, absorbent paper, and pipette tips.

    • Place all solid waste contaminated with this compound into a dedicated, labeled, and sealed waste bag or container.

    • For sharps, such as contaminated needles or broken glassware, use a puncture-resistant sharps container clearly marked as containing this compound waste.

  • Decontamination of Surfaces and Equipment:

    • Decontaminate any surfaces or equipment that have come into contact with this compound by scrubbing with alcohol[2].

    • Collect any materials used for decontamination (e.g., wipes, absorbent pads) and dispose of them as solid waste.

  • Spill Management:

    • In the event of a spill, evacuate personnel from the immediate area.

    • Wearing appropriate PPE, absorb the spill with a finely-powdered, liquid-binding material such as diatomite or universal binders[2].

    • Collect the absorbed material and place it in a sealed container for disposal as chemical waste.

    • Prevent the spill from entering drains or water courses[2].

  • Labeling and Storage of Waste:

    • All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic to Aquatic Life").

    • Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials[1][3].

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company[4].

    • Do not attempt to incinerate or treat the waste unless authorized and equipped to do so.

Experimental Protocols Referenced

The disposal procedures outlined above are based on standard laboratory safety protocols for handling chemicals with aquatic toxicity. No specific experimental protocols for the disposal of this compound were found in the provided search results. The procedures are derived from safety data sheet recommendations and general chemical waste guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

ZD_2138_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_type Waste Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., gloves, vials) waste_type->solid_waste Solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid label_info Label: 'Hazardous Waste - this compound' 'Toxic to Aquatic Life' collect_liquid->label_info store_waste Store in Designated Satellite Accumulation Area collect_liquid->store_waste collect_solid->label_info collect_solid->store_waste disposal_service Arrange for Pickup by Licensed Disposal Service store_waste->disposal_service end Proper Disposal Complete disposal_service->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling ZD 2138

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of the 5-Lipoxygenase Inhibitor, ZD 2138.

This document provides crucial safety protocols and operational guidance for the laboratory use of this compound. Adherence to these procedures is vital to ensure personnel safety and maintain a secure research environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be equipped with side-shields to protect against splashes.
Hand Protection Protective GlovesChemically resistant, disposable gloves (e.g., nitrile) are required.
Body Protection Impervious ClothingA lab coat or other protective clothing that is impervious to chemicals.
Respiratory Protection Suitable RespiratorA respirator should be used when handling the powder form to avoid inhalation of dust.

Emergency First Aid Procedures

In the event of accidental exposure to this compound, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek prompt medical attention.
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical assistance.
Ingestion DO NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Avoid the formation of dust and aerosols when working with the powdered form.

  • Ensure adequate ventilation in the work area.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound on 5-lipoxygenase.

Materials:

  • This compound

  • 5-Lipoxygenase (5-LOX) enzyme

  • Linoleic acid (substrate)

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the this compound stock solution to test a range of concentrations.

  • In a reaction vessel, combine the 5-LOX enzyme solution with the phosphate buffer.

  • Add the various dilutions of this compound to the respective reaction vessels. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a set period.

  • Initiate the enzymatic reaction by adding the linoleic acid substrate to all reaction vessels.

  • Monitor the reaction by measuring the change in absorbance at a specific wavelength (e.g., 234 nm) over time using a spectrophotometer. This change corresponds to the formation of the 5-LOX product.

  • Calculate the percentage of inhibition for each concentration of this compound by comparing the reaction rate to the control.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_zd Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions of this compound prep_zd->prep_dilutions add_inhibitor Add this compound Dilutions prep_dilutions->add_inhibitor mix_enzyme Combine 5-LOX Enzyme and Buffer mix_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Linoleic Acid (Substrate) pre_incubate->add_substrate measure_absorbance Monitor Absorbance at 234 nm add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition

A high-level workflow for a 5-lipoxygenase inhibition assay.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Unused this compound powder, contaminated gloves, bench paper, and other solid materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not dispose of these solutions down the drain.

  • Sharps: Any contaminated sharps (needles, etc.) must be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste containers must be kept closed when not in use.

  • Follow your institution's specific guidelines for the disposal of chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of hazardous waste containers.

Decontamination Plan

Thorough decontamination of work surfaces and equipment is necessary after handling this compound.

Procedure:

  • Prepare a decontamination solution: A 10% bleach solution or a suitable laboratory disinfectant can be used.

  • Wipe down all surfaces: Thoroughly wipe all work surfaces, equipment, and any other potentially contaminated areas with the decontamination solution.

  • Rinse with water: After the appropriate contact time for the disinfectant, rinse the surfaces with water to remove any residue.

  • Dispose of cleaning materials: All cleaning materials (wipes, paper towels) should be disposed of as hazardous solid waste.

Mechanism of Action: 5-Lipoxygenase Inhibition

This compound is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators involved in various physiological and pathological processes. By inhibiting 5-LOX, this compound blocks the conversion of arachidonic acid to leukotrienes, thereby reducing their pro-inflammatory effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases five_lox 5-Lipoxygenase (5-LOX) arachidonic_acid->five_lox lta4 Leukotriene A4 (LTA4) five_lox->lta4 converts to ltb4 Leukotriene B4 (LTB4) lta4->ltb4 ltc4 Leukotriene C4 (LTC4) lta4->ltc4 inflammatory_response Inflammatory Response ltb4->inflammatory_response ltc4->inflammatory_response zd2138 This compound zd2138->five_lox inhibits

Inhibition of the 5-Lipoxygenase pathway by this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ZD 2138
Reactant of Route 2
Reactant of Route 2
ZD 2138

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.